2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXPKPSPHSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578356 | |
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148401-42-7 | |
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-(4-chlorophenoxy)phenyl)acetic acid, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanisms, experimental protocols, and critical process parameters. The primary focus is on the robust and widely utilized Ullmann condensation for the formation of the diaryl ether linkage, with an exploration of alternative routes such as the Willgerodt-Kindler reaction. This guide emphasizes scientific integrity, providing detailed, validated protocols and grounding all mechanistic claims in authoritative literature.
Introduction: Significance of this compound
This compound is a crucial building block in the synthesis of various organic molecules, most notably as an intermediate in the production of the atypical antipsychotic drug Asenapine.[1] The structural complexity of this molecule, featuring a diaryl ether, presents unique synthetic challenges. The purity and yield of this intermediate are critical factors in the overall efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) manufacturing process.[1] This guide aims to provide a detailed and practical understanding of its synthesis, enabling researchers to optimize existing methods and explore novel approaches.
Primary Synthetic Pathway: The Ullmann Condensation
The most direct and industrially scalable route for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide and a phenol to form a diaryl ether.[2][3] In this specific synthesis, 4-chlorophenol is coupled with an ortho-substituted phenylacetic acid derivative.
Reaction Mechanism
The Ullmann condensation proceeds through a copper-catalyzed cycle. While the exact mechanism can be complex and dependent on the specific ligands and reaction conditions, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The phenol (4-chlorophenol) reacts with a base to form the corresponding phenoxide, which then coordinates with a copper(I) salt.
-
Oxidative Addition: The aryl halide (o-chlorophenylacetic acid or its ester) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.
The use of ligands, such as N,N-dimethylglycine, can accelerate the reaction by stabilizing the copper intermediates and facilitating the coupling process.[4]
Visualizing the Ullmann Condensation Pathway
Sources
Physicochemical properties of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
Introduction
This compound, identified by CAS Number 25563-04-6, is a significant organic compound within pharmaceutical development and fine chemical synthesis.[1][2] Structurally, it is a derivative of phenylacetic acid, featuring a distinct 4-chlorophenoxy substituent on the phenyl ring. This compound is primarily recognized for its critical role as a key intermediate in the multi-step synthesis of Asenapine, an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.[1] Its molecular architecture, combining a carboxylic acid moiety with halogenated aromatic rings, imparts a unique set of physicochemical properties that are fundamental to its reactivity, purification, and formulation.
This guide provides a detailed examination of these properties, offering insights into the analytical methodologies for its characterization and the rationale behind its behavior in chemical systems. The information presented is intended for researchers, chemists, and professionals in the field of drug development.
Core Physicochemical Properties
The functional characteristics of this compound are dictated by its molecular structure. The presence of a carboxylic acid group allows for hydrogen bonding and acidic behavior, while the large, rigid aromatic system contributes to its solid state and solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |
| Molecular Weight | 262.69 g/mol | [1][2][3] |
| Appearance | Light pinkish-beige or white solid | [1][2] |
| Melting Point | 120-122 °C | [1][2] |
| Boiling Point | 397.7 ± 27.0 °C (Predicted) | [2] |
| Density | 1.317 g/cm³ | [1][2] |
| pKa | 4.10 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Structural Analysis and Rationale
The molecular structure of this compound is the foundation of its chemical identity. It consists of a central phenyl ring to which an acetic acid group and a 4-chlorophenoxy group are attached. This arrangement results in a molecule that is largely nonpolar due to the two aromatic rings, but with a highly polar carboxylic acid functional group. This duality governs its solubility, which is limited in both aqueous and nonpolar organic solvents but can be increased in polar organic solvents.[2]
The melting point of 120-122 °C is indicative of a stable crystalline lattice.[1][2] Significant thermal energy is required to overcome the intermolecular forces, including dipole-dipole interactions between the aromatic rings and, crucially, the hydrogen bonding between the carboxylic acid groups of adjacent molecules. The high boiling point, although predicted, is consistent with a molecule of this mass and structural complexity.[2]
The predicted pKa of 4.10 suggests it is a weak acid, similar to other carboxylic acids.[2] The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the adjacent phenyl ring, which helps to stabilize the resulting carboxylate anion.
Caption: Chemical structure of this compound.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One common method involves an Ullmann condensation reaction. This approach typically uses a copper catalyst to couple an o-halophenylacetic acid derivative with 4-chlorophenol.
A representative synthesis can be summarized as follows:
-
Reactant Preparation : o-Chlorophenylacetic acid and p-chlorophenol are used as the primary starting materials.[4]
-
Coupling Reaction : The reactants are heated in a high-boiling point solvent, such as diethylene glycol dimethyl ether, in the presence of a base (e.g., potassium carbonate) and a copper(I) bromide catalyst.[4]
-
Workup and Purification : After the reaction is complete, the mixture is cooled and acidified to protonate the carboxylic acid, causing the product to precipitate or be extracted into an organic solvent like toluene.[4]
-
Isolation : The crude product is then purified through washing and recrystallization to yield the final solid product.[4] The progress of the reaction and the purity of the final product are typically monitored by High-Performance Liquid Chromatography (HPLC).[4]
Caption: Simplified workflow for the synthesis of the target compound.
Analytical Characterization Protocols
To ensure the identity, purity, and quality of this compound, a series of analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and quantifying the compound.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a self-validating system for determining the purity of a synthesized batch. The causality behind these steps is to ensure reproducibility, accuracy, and system integrity.
1. System Preparation and Suitability:
-
Objective: To ensure the HPLC system is performing correctly before sample analysis.
-
Mobile Phase: Prepare a filtered and degassed mobile phase, typically a gradient of an acidified aqueous solution (e.g., 0.1% acetic acid in water) and an organic solvent like acetonitrile.[5]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for separating aromatic compounds.
-
System Equilibration: Flush the column with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Inject a certified reference standard of this compound multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%. This validates that the system is precise.
2. Standard and Sample Preparation:
-
Objective: To prepare accurate concentrations for calibration and analysis.
-
Standard Solution: Accurately weigh a certified reference standard and dissolve it in a suitable diluent (e.g., methanol or mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same nominal concentration as the standard solution.
3. Chromatographic Analysis:
-
Objective: To separate the main compound from any impurities.
-
Injection: Inject the standard and sample solutions onto the column.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 258 nm) where the chromophores of the molecule exhibit strong absorbance.[6]
-
Data Acquisition: Record the chromatograms for a sufficient run time to allow for the elution of all potential impurities.
4. Data Processing and Purity Calculation:
-
Objective: To calculate the purity of the sample.
-
Integration: Integrate the peak areas of the main compound and all impurities in the sample chromatogram.
-
Calculation: Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
-
Trustworthiness Check: The results are considered trustworthy if the standard checks run during the sequence continue to meet SST criteria, ensuring no system drift has occurred.
Caption: Experimental workflow for HPLC purity analysis.
Key Applications in Drug Development
The primary industrial application of this compound is as a crucial building block in pharmaceutical manufacturing.[1]
-
Synthesis of Asenapine: It serves as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic drug.[1] The structural integrity and high purity of this intermediate are paramount, as they directly impact the quality and safety of the final active pharmaceutical ingredient (API).[1]
-
Research in Alzheimer's Treatment: The compound is also utilized in the preparation of tri-substituted thiazoles, which are investigated as antagonists for the Receptor for Advanced Glycation Endproducts (RAGE).[2][7] This line of research is relevant to the development of potential treatments for Alzheimer's disease.[7]
Conclusion
This compound is a compound whose physicochemical properties are well-defined by its unique molecular structure. Its solid nature, moderate melting point, weak acidity, and specific solubility profile are all direct consequences of the interplay between its aromatic systems and its carboxylic acid functional group. A thorough understanding of these properties, verified through robust analytical methods like HPLC, is essential for its effective use in pharmaceutical synthesis, particularly for the production of vital medicines like Asenapine. The stringent control and characterization of this intermediate are foundational to ensuring the quality and efficacy of the final drug product.
References
- Exploring 2-[2-(4-Chlorophenoxy)
- 2-(4-Chlorophenoxy)phenylacetic acid synthesis. ChemicalBook.
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6. ChemicalBook.
- 2-Chlorophenylacetic acid 2444-36-2. Guidechem.
- This compound. Sigma-Aldrich.
- This compound. LGC Standards.
- This compound | 148401-42-7. ChemicalBook.
- 2-Chlorophenylacetic acid, 98% 10 g. Thermo Scientific Chemicals.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?.
Sources
- 1. innospk.com [innospk.com]
- 2. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 148401-42-7 [chemicalbook.com]
An In-Depth Technical Guide to the Mechanism of Action of Fenofibric Acid, the Active Metabolite of Fenofibrate
A Note on the Subject Compound: Initial searches for "2-(4-(4-Chlorophenoxy)phenyl)acetic acid" did not yield sufficient public domain data for an in-depth mechanistic guide. This compound is primarily documented as a chemical intermediate, for instance in the synthesis of the antipsychotic drug Asenapine[1]. Structurally, it belongs to the chlorophenoxy acetic acid class, which includes herbicides like 2,4-D that act as synthetic auxins in plants[2][3][4][5]. Given the lack of extensive research on its specific biological effects in mammals, this guide will focus on its close, well-characterized structural analog, Fenofibric Acid . Fenofibric acid is the active metabolite of the widely prescribed dyslipidemia drug, fenofibrate, and its mechanism is extensively documented[6][7][8]. This approach allows for a scientifically rigorous and verifiable exploration relevant to researchers in drug development.
Abstract
Fenofibric acid is the pharmacologically active metabolite of the prodrug fenofibrate, a member of the fibrate class of drugs used to treat dyslipidemia[8][9][10]. Its primary mechanism of action is the potent activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear transcription factor that is a master regulator of lipid metabolism[8][11][12]. By binding to and activating PPARα, fenofibric acid modulates the transcription of a suite of genes involved in fatty acid transport, oxidation, and lipoprotein remodeling. The net therapeutic effects are a significant reduction in plasma triglycerides (TG), a modest reduction in low-density lipoprotein cholesterol (LDL-C), and an increase in high-density lipoprotein cholesterol (HDL-C)[6][10][13]. This guide provides a detailed examination of this mechanism, from molecular receptor engagement to the resulting systemic effects on lipid homeostasis, and outlines key experimental protocols for validating these actions in a research setting.
The Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily[11][14]. It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and brown adipose tissue[14][15][16]. In its basal state, PPARα is typically found in the cytoplasm. The core function of PPARα is to sense the levels of fatty acids and their derivatives; upon activation by a ligand, it translocates to the nucleus to control the expression of genes that manage lipid homeostasis[11][17].
Core Mechanism of Action: PPARα Agonism and Transcriptional Regulation
The therapeutic effects of fenofibric acid are mediated by its function as a PPARα agonist[8][18][19]. The process can be broken down into a sequential signaling cascade:
-
Ligand Binding: Fenofibric acid, circulating in the plasma after the hydrolysis of fenofibrate, enters cells and binds directly to the ligand-binding domain (LBD) of PPARα[12][20].
-
Conformational Change and Heterodimerization: This binding event induces a conformational change in the PPARα protein. This new conformation promotes the dissociation of corepressor proteins and facilitates the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR)[11][21][22].
-
Nuclear Translocation and DNA Binding: The activated PPARα/RXR heterodimer translocates into the nucleus. Here, it recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes[8][11][22]. A PPRE typically consists of a direct repeat of the nucleotide sequence AGGTCA, separated by a single nucleotide (DR-1)[11].
-
Recruitment of Coactivators and Gene Transcription: Once bound to the PPRE, the complex recruits a series of coactivator proteins. This fully assembled transcription complex then initiates the transcription of downstream target genes, leading to a profound shift in the cell's metabolic machinery[17][23].
Signaling Pathway Diagram
Caption: Workflow for a PPRE-luciferase reporter gene assay.
Concluding Remarks
The mechanism of action of fenofibric acid is a well-established paradigm of nuclear receptor modulation. As a potent PPARα agonist, it directly alters the genetic programming of hepatic lipid metabolism, leading to clinically beneficial reductions in triglycerides and increases in HDL cholesterol. The experimental frameworks provided herein represent industry-standard methods for identifying and characterizing novel PPARα modulators, ensuring both direct target engagement and functional cellular activity can be robustly validated. Understanding this pathway is critical for researchers in metabolic disease and professionals involved in the development of next-generation lipid-modifying therapies.
References
-
Fenofibrate - StatPearls - NCBI Bookshelf - NIH. (2023-03-13). Available from: [Link]
-
The biochemical pharmacology of fenofibrate - PubMed. Available from: [Link]
-
What is the mechanism of action of fenofibrate (Fibric acid derivative)? - Dr.Oracle. (2025-09-17). Available from: [Link]
-
What is the mechanism of Fenofibric acid? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Fenofibric Acid 45mg Delayed-Release Capsule: Clinical Overview and Applications. Available from: [Link]
-
Update on fenofibrate - PubMed. Available from: [Link]
-
How does fenofibrate work? - Dr.Oracle. (2025-09-19). Available from: [Link]
-
Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC - PubMed Central. Available from: [Link]
-
TRICOR (fenofibrate) Tablet, for oral use - accessdata.fda.gov. Available from: [Link]
-
fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
PPAR Signaling Pathway - Creative Biolabs. Available from: [Link]
-
Fenofibric acid | Advanced Drug Monograph - MedPath. (2025-09-19). Available from: [Link]
-
PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC - PubMed Central. (2022-12-16). Available from: [Link]
-
PPAR Signaling Pathway - Creative Diagnostics. Available from: [Link]
-
The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed. Available from: [Link]
-
Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders - MDPI. Available from: [Link]
-
PPAR Signaling - QIAGEN GeneGlobe. Available from: [Link]
-
The signaling pathways of PPARα and estrogen receptors.... - ResearchGate. Available from: [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation - Oxford Academic. Available from: [Link]
-
Molecular Actions of PPARa in Lipid Metabolism and Inflammation - Oxford Academic. (2018-07-17). Available from: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available from: [Link]
-
A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed. Available from: [Link]
-
Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. Available from: [Link]
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available from: [Link]
-
Fluorescent PPRE reporter lentivirus (PPAR pathway) - LipExoGen. Available from: [Link]
-
Dual Luciferase Reporter Assay Protocol. Available from: [Link]
-
(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. Available from: [Link]
-
Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed. Available from: [Link]
-
Firefly Luciferase Assay Kit - Protocol for MIR 5950. Available from: [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2013-06-27). Available from: [Link]
-
Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. Available from: [Link]
-
2-(2-(4-chlorophenoxy)phenyl)acetic acid|25563-04-6 - Active Biopharma Corp. Available from: [Link]
-
Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - MDPI. (2023-10-29). Available from: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders | MDPI [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. trial.medpath.com [trial.medpath.com]
- 20. droracle.ai [droracle.ai]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Biological Activity Screening of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Abstract
This technical guide provides a comprehensive framework for the biological activity screening of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid. The structural features of this molecule, possessing a phenoxyacetic acid moiety, suggest potential activities analogous to non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists. This document outlines a tiered, logic-driven screening cascade, from broad initial assessments to specific mechanistic and in vivo studies. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and guidance on data interpretation to facilitate a thorough evaluation of this compound's therapeutic potential.
Introduction and Rationale
This compound is a compound of interest due to its structural similarities to two important classes of therapeutic agents. The phenylacetic acid core is a common feature in many NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] Additionally, the phenoxyacetic acid component is reminiscent of fibrate drugs, which are known to modulate lipid metabolism by acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[4][5]
This dual structural identity necessitates a multi-faceted screening approach. The primary hypothesis is that the compound may possess anti-inflammatory properties, potentially with a profile that includes PPAR modulation. This guide details a systematic workflow to dissect these potential activities, confirm targets, and evaluate preclinical efficacy.
Tier 1: Primary In Vitro Screening Cascade
The initial screening phase is designed to rapidly assess the compound's foundational biological effects, including cytotoxicity and primary target engagement.
Cellular Viability and Cytotoxicity Assessment
Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than general cytotoxicity.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed relevant cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies, HepG2 human hepatoma cells for metabolic studies) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting viability against compound concentration.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Given the structural similarity to NSAIDs, direct inhibition of COX-1 and COX-2 is a primary hypothesis. A cell-free enzymatic assay is the most direct method to test this.[6]
Protocol: In Vitro COX-1/COX-2 Inhibitor Screening
This protocol is based on a colorimetric assay that measures the peroxidase activity of COX enzymes.[7]
-
Reagent Preparation: Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0), Hematin, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[7][8]
-
Assay Setup: In a 96-well plate, add 150 µL of buffer, 10 µL of Hematin, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.[7]
-
Inhibitor Addition: Add 10 µL of the test compound at various concentrations. Include a vehicle control (DMSO) and a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7][9]
-
Reaction Initiation: Start the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[7]
-
Kinetic Reading: Immediately measure the absorbance at 590 nm kinetically for 5 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
| Target | Hypothetical IC50 (µM) | Positive Control | Control IC50 (µM) |
| COX-1 | 55.2 | Indomethacin | 0.5 |
| COX-2 | 8.7 | Celecoxib | 0.1 |
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay
The phenoxyacetic acid motif suggests a potential interaction with PPARs, which are ligand-activated transcription factors.[4] A reporter gene assay is the standard method for assessing the activation of PPARα, PPARγ, and PPARβ/δ.[10]
Protocol: PPAR Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of a PPAR isotype (α, γ, or β/δ) fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPRE).
-
Cell Plating & Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with the test compound at various concentrations. Include a vehicle control and known PPAR agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content. Calculate the fold activation relative to the vehicle control and determine the EC50 value.
Tier 2: Mechanistic In Vitro Assays
If primary screening yields positive results, the next tier of experiments aims to elucidate the mechanism of action in a cellular context.
Pro-inflammatory Gene Expression Analysis
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling pathways that lead to the expression of pro-inflammatory genes. The nuclear factor kappa B (NF-κB) pathway is a central regulator of this process.[11][12][13] The ability of the test compound to suppress the expression of NF-κB target genes (e.g., TNFα, IL6, COX2) is a key indicator of anti-inflammatory activity.
// Invisible edges for alignment {rank=same; TLR4; IKK;} {rank=same; IkB; NFkB;}
// Compound Inhibition Compound [label="Test Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound -> IKK [label="Inhibits?", color="#EA4335", style=dashed, arrowhead=tee];
} caption: "Canonical NF-κB Signaling Pathway in Inflammation."
Protocol: qPCR for Gene Expression
-
Cell Culture and Stimulation: Plate RAW 264.7 cells. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours. Include unstimulated and LPS-only controls.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (Tnfα, Il6, Ptgs2 (COX-2)) and a housekeeping gene (e.g., Actb (β-actin)) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant reduction in the expression of target genes in compound-treated cells compared to LPS-only cells indicates anti-inflammatory activity.
Tier 3: In Vivo Model of Acute Inflammation
Positive in vitro results must be validated in a living organism. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17]
// Nodes Start [label="Acclimatize Rats\n(n=6 per group)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureV0 [label="Measure Initial Paw Volume (V₀)\nusing Plethysmometer"]; Dosing [label="Administer Compound Orally (p.o.)\n- Vehicle Control\n- Test Compound\n- Positive Control (Indomethacin)"]; Wait [label="Wait 1 Hour"]; Induce [label="Induce Inflammation:\nInject 0.1 mL 1% Carrageenan\ninto Subplantar Region"]; MeasureVt [label="Measure Paw Volume (Vₜ)\nat 1, 2, 3, 4, 5, 6 Hours"]; Analysis [label="Data Analysis:\n- Calculate Edema (Vₜ - V₀)\n- Calculate % Inhibition"]; End [label="Evaluate Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> MeasureV0; MeasureV0 -> Dosing; Dosing -> Wait; Wait -> Induce; Induce -> MeasureVt; MeasureVt -> Analysis; Analysis -> End; } caption: "Workflow for Carrageenan-Induced Paw Edema Assay."
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Use male Wistar rats (150-200g) and divide them into groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).[14]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]
-
Drug Administration: Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.).[14]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[14][15]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 3h |
| Vehicle (Saline) | - | 0% |
| Indomethacin | 10 | 65% |
| Test Compound | 10 | 25% |
| Test Compound | 30 | 48% |
| Test Compound | 100 | 72% |
Data Interpretation and Future Directions
The screening cascade provides a comprehensive biological profile.
-
Scenario 1: Potent COX-2 Inhibition & In Vivo Efficacy: If the compound is a selective COX-2 inhibitor (IC50 COX-1/COX-2 > 10) and shows dose-dependent efficacy in the paw edema model, it warrants further investigation as a classic NSAID. Lead optimization to improve potency and safety would be the next step.
-
Scenario 2: PPAR Agonism with Moderate Anti-inflammatory Effects: If the compound primarily activates PPARα and/or PPARγ and shows moderate anti-inflammatory activity, its mechanism may be more complex, involving the transcriptional regulation of inflammatory genes.[18] This profile suggests potential for treating metabolic diseases with an inflammatory component, such as atherosclerosis or non-alcoholic steatohepatitis (NASH).
-
Scenario 3: Dual COX/PPAR Activity: A compound with both COX inhibitory and PPAR agonist properties could be a highly valuable lead, potentially offering synergistic anti-inflammatory and metabolic benefits.
Further studies should include ADME/Tox profiling, investigation in chronic inflammation models (e.g., adjuvant-induced arthritis), and more detailed mechanistic studies to fully characterize the compound's therapeutic potential.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Schulze-Luehrmann, J. & Ghosh, S. (2007). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
Afonina, I. S., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 11, 645. Available at: [Link]
-
Simeone, R., et al. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Journal of Medicinal Chemistry, 51(21), 6941-6945. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
Havelin, J., et al. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (111), 54064. Available at: [Link]
-
JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). Available at: [Link]
-
Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(6), 830-833. Available at: [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 40-43. Available at: [Link]
-
Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. Available at: [Link]
-
Uddin, M. J., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14755. Available at: [Link]
-
Atkinson, D. C., et al. (1975). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 5(3), 200-207. Available at: [Link]
-
MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(22), 7623. Available at: [Link]
-
D'Atri, G., et al. (1975). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Bollettino Chimico Farmaceutico, 114(2), 107-117. Available at: [Link]
-
Atkinson, D. C., et al. (1974). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 17(9), 1012-1016. Available at: [Link]
-
Active Biopharma Corp. (n.d.). 2-(2-(4-chlorophenoxy)phenyl)acetic acid|25563-04-6. Active Biopharma Corp. Available at: [Link]
-
MDPI. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences, 24(21), 15797. Available at: [Link]
-
Heneka, M. T., et al. (2009). Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. Molecular Pharmacology, 76(2), 395-407. Available at: [Link]
-
Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17138-17150. Available at: [Link]
-
Oncotarget. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17138–17150. Available at: [Link]
Sources
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Intermediate: A Technical Guide to 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a pivotal chemical intermediate in the development of novel therapeutics. This document delves into the nuanced history of its isomeric forms, detailing the discovery of its significance as a building block for potential treatments targeting the Receptor for Advanced Glycation End products (RAGE) in Alzheimer's disease. A clear distinction is made between the para-isomer, the focus of this guide, and its ortho-counterpart, an intermediate in the synthesis of the antipsychotic drug Asenapine. This guide furnishes a detailed, plausible synthetic protocol for this compound via an Ullmann condensation, alongside a thorough examination of its chemical and physical properties. Furthermore, it explores the broader context of its application in medicinal chemistry, providing insights for researchers engaged in the design and synthesis of next-generation therapeutic agents.
Introduction: A Tale of Two Isomers
The history of this compound is intrinsically linked to the development of two distinct classes of therapeutic agents, a fact that has led to considerable confusion in the scientific literature. The seemingly minor difference in the substitution pattern on the phenylacetic acid core—the position of the (4-chlorophenoxy) group—dictates the ultimate therapeutic application of the resulting downstream compounds.
The ortho-isomer, 2-(2-(4-chlorophenoxy)phenyl)acetic acid , has been extensively documented as a key intermediate in the synthesis of Asenapine , an atypical antipsychotic used in the management of schizophrenia and bipolar disorder.[1] Its synthesis and properties are well-established in the context of this specific application.[1][2]
In contrast, the para-isomer, This compound , the subject of this guide, has emerged as a crucial building block in the synthesis of a different class of investigational drugs: antagonists of the Receptor for Advanced Glycation End products (RAGE) . These antagonists are being explored for their potential therapeutic utility in Alzheimer's disease.
This guide will focus exclusively on the para-isomer, clarifying its distinct history, synthesis, and therapeutic relevance, thereby providing a clear and accurate resource for researchers in the field of drug discovery and development.
Discovery and Historical Context: A Building Block for RAGE Antagonists
The discovery of this compound is not marked by its own therapeutic activity, but rather by its utility as a scaffold in the creation of more complex molecules with therapeutic potential. Its significance grew with the increasing interest in the Receptor for Advanced Glycation End products (RAGE) as a therapeutic target in Alzheimer's disease.
RAGE is a multi-ligand receptor of the immunoglobulin superfamily that plays a critical role in chronic inflammation and the pathogenesis of a range of diseases, including Alzheimer's. In the context of Alzheimer's disease, RAGE is implicated in the transport of amyloid-β (Aβ) across the blood-brain barrier and in mediating Aβ-induced neuroinflammation. Therefore, the development of RAGE antagonists has been a key focus of research aimed at mitigating the progression of this neurodegenerative disorder.
It is within this research paradigm that this compound was identified as a valuable starting material for the synthesis of tri-substituted thiazoles, a class of compounds that have shown promise as RAGE antagonists. The structural features of this compound, particularly the diaryl ether linkage, provide a foundational element for the elaboration of these more complex RAGE inhibitors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Appearance | Solid |
| CAS Number | 148401-42-7 |
| SMILES | O=C(O)Cc1ccc(oc2ccc(Cl)cc2)cc1 |
| InChI Key | XYWCXPKPSPHSAA-UHFFFAOYSA-N |
Data sourced from commercial supplier information.
Synthesis of this compound: A Plausible Ullmann Condensation Approach
While specific, detailed proprietary synthesis methods are often not publicly available, a plausible and effective route for the synthesis of this compound can be designed based on the well-established Ullmann condensation reaction. This reaction is a classic method for the formation of diaryl ethers, a key structural feature of the target molecule.[3][4]
The proposed synthesis involves the copper-catalyzed coupling of 4-chlorophenol with methyl 2-(4-bromophenyl)acetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-(4-(4-chlorophenoxy)phenyl)acetate (Ullmann Condensation)
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), methyl 2-(4-bromophenyl)acetate (1.05 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-chlorophenol).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-(4-(4-chlorophenoxy)phenyl)acetate.
Step 2: Synthesis of this compound (Ester Hydrolysis)
-
Dissolution: Dissolve the methyl 2-(4-(4-chlorophenoxy)phenyl)acetate obtained in Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH, 2-3 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the ester is no longer detectable.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product in high purity.
Logical Relationships in Synthesis
The synthesis of this compound is a logical sequence of well-established organic transformations. The following diagram illustrates the key relationships between the reactants, intermediates, and the final product.
Sources
In Silico Analysis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid: A Technical Guide for Preclinical Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a molecule with potential therapeutic applications. In the realm of preclinical drug discovery, computational modeling serves as a critical initial step to predict the biological activity, pharmacokinetic profile, and potential liabilities of a compound before committing to resource-intensive in vitro and in vivo studies. This document outlines a strategic, multi-faceted computational workflow, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, molecular dynamics simulations, and ADMET prediction. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methods to novel small molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.
Introduction: Profiling this compound
This compound is a small molecule characterized by a phenylacetic acid core, a scaffold common to many non-steroidal anti-inflammatory drugs (NSAIDs), and a chlorophenoxy substituent. Its chemical structure suggests potential interactions with biological targets involved in inflammation and metabolic pathways. While primarily documented as an intermediate in pharmaceutical synthesis, its structural motifs warrant a thorough investigation into its own potential bioactivity.[1] In silico modeling provides a rapid and cost-effective avenue to explore this potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |
| Molecular Weight | 262.69 g/mol | [2] |
| SMILES | O=C(O)CC1=CC=C(C=C1)OC2=CC=C(Cl)C=C2 | [2] |
| InChI Key | XYWCXPKPSPHSAA-UHFFFAOYSA-N | [2] |
The initial step in our in silico investigation is to hypothesize potential biological targets based on the structural similarity of our topic compound to known drugs. The phenylacetic acid moiety is a classic feature of NSAIDs that target cyclooxygenase (COX) enzymes.[3] Additionally, compounds with similar diaryl ether structures have been explored as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation.[4] Therefore, this guide will focus on in silico modeling against COX-2 and PPARγ as representative targets.
Strategic In Silico Workflow
A robust in silico evaluation is not a linear process but rather an iterative cycle of prediction, analysis, and refinement. The following workflow is designed to build a comprehensive profile of this compound, with each step informing the next.
Caption: A strategic workflow for the in silico modeling of small molecules.
Molecular Docking: Unveiling Potential Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[5][6] This is a cornerstone of structure-based drug design.
Rationale and Choice of Targets
-
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][7] We will utilize the crystal structure of human COX-2 in complex with a selective inhibitor to define the binding site.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[4] Modulators of PPARγ are used in the treatment of type 2 diabetes. The structural similarity of our compound to known PPARγ ligands makes this an interesting target to explore for potential metabolic effects.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.
-
Protein Preparation:
-
Download the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) and PPARγ (e.g., PDB ID: 6MS7) from the RCSB Protein Data Bank.[8][9]
-
Remove water molecules and any co-crystallized ligands and co-factors from the PDB file.
-
Add polar hydrogens and compute Gasteiger charges using a molecular modeling software such as AutoDock Tools or Chimera.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a force field such as MMFF94.
-
Compute Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the receptor. For COX-2, this will be the cyclooxygenase channel, and for PPARγ, the ligand-binding domain. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and an output file for the docking results.
-
The program will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, VMD).
-
Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11][12] While we do not have experimental data for our topic compound, we can build a QSAR model using a dataset of structurally related compounds with known activities to predict the potential activity of this compound.
Rationale and Model Building Strategy
By curating a dataset of known COX-2 inhibitors with a similar phenylacetic acid scaffold, we can develop a QSAR model to predict the inhibitory potency of our compound. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities.
Experimental Protocol: Building a 2D-QSAR Model
-
Data Curation:
-
Compile a dataset of at least 30-50 compounds with known COX-2 inhibitory activity (IC₅₀ values), preferably from a single reputable source to ensure data consistency.
-
Convert the IC₅₀ values to a logarithmic scale (pIC₅₀) to linearize the relationship between structure and activity.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, and physicochemical properties) using software like PaDEL-Descriptor or Mordred.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.
-
-
Model Development and Validation:
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the calculated descriptors with the pIC₅₀ values of the training set.
-
Validate the model using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. Key statistical parameters to assess model performance include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).
-
-
Prediction for the Topic Compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict the pIC₅₀ value for the topic compound.
-
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the fluctuations of the binding interactions.[13][14][15]
Rationale for MD Simulation
MD simulations are crucial for validating the stability of the binding pose predicted by molecular docking. By simulating the movement of atoms in the complex in a solvated environment, we can assess whether the key interactions observed in the docking pose are maintained over a nanosecond timescale.
Experimental Protocol: MD Simulation with GROMACS
This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used MD simulation package.[16]
Caption: A streamlined workflow for molecular dynamics simulation.
-
System Preparation:
-
Start with the top-ranked docked complex of this compound with either COX-2 or PPARγ.
-
Generate the topology files for the protein using a force field such as CHARMM36.
-
Generate the topology and parameter files for the ligand using a server like CGenFF.
-
-
Solvation and Ionization:
-
Create a periodic boundary box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process: first under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
-
ADMET Prediction: Profiling Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could lead to late-stage drug development failure.[17][18][19][20] In silico tools can provide rapid predictions of these key pharmacokinetic and safety parameters.
Rationale for Early ADMET Profiling
By predicting the ADMET properties of this compound, we can gauge its potential as a drug candidate. This includes assessing its oral bioavailability, potential for metabolism by cytochrome P450 enzymes, and any predicted toxicity risks.
Protocol: ADMET Prediction using Web-Based Tools
Several user-friendly web servers, such as SwissADME and pkCSM, can be used for rapid ADMET prediction.
-
Input:
-
Input the SMILES string of this compound into the web server.
-
-
Execution:
-
The server will calculate a wide range of physicochemical properties and predict various ADMET parameters.
-
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Assess compliance with these rules of thumb for drug-likeness.
-
Gastrointestinal (GI) Absorption: Predict the likelihood of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predict whether the compound is likely to cross into the central nervous system.
-
CYP450 Inhibition: Predict potential interactions with key drug-metabolizing enzymes.
-
Toxicity: Predict potential risks such as mutagenicity (AMES test) and hepatotoxicity.
-
Table 2: Predicted ADMET Properties of this compound (Illustrative Data)
| Parameter | Predicted Value | Interpretation |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | No | Unlikely to cause CNS side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| AMES Toxicity | No | Low likelihood of being mutagenic. |
| Hepatotoxicity | Yes | Potential for liver toxicity. |
Note: The data in this table is for illustrative purposes and should be confirmed with experimental assays.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential therapeutic agent. Through a combination of molecular docking, QSAR analysis, molecular dynamics simulations, and ADMET prediction, a detailed profile of the compound's potential bioactivity, binding stability, and drug-like properties can be generated.
The findings from these computational studies provide a strong foundation for guiding subsequent experimental investigations. Promising results from molecular docking and QSAR would warrant the synthesis of the compound and its in vitro evaluation against the predicted targets (COX-2 and PPARγ). The insights from MD simulations can inform the design of analogs with improved binding stability, while the ADMET predictions can highlight potential liabilities that need to be addressed through medicinal chemistry efforts.
By integrating these in silico methodologies into the early stages of drug discovery, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.
References
-
Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (2018). Methods in Molecular Biology. [Link]
-
The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]
-
Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (2018). PubMed. [Link]
-
Cyclooxygenase-2. Wikipedia. [Link]
-
Molecular dynamics simulation. TeachOpenCADD. [Link]
-
3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). ResearchGate. [Link]
-
Crystal structure of COX-2 with selective compound 23d-(R). (2010). RCSB PDB. [Link]
-
(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]
-
2-(4-Chlorophenoxy)-2-(2-phenylphenoxy)acetic acid. PubChem. [Link]
-
QSPR and QSAR modeling. Meiler Lab. [Link]
-
Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selective PPAR-gamma modulator VSP-77. Protein Data Bank in Europe. [Link]
-
Human peroxisome proliferator-activated receptor gamma ligand binding domain. (2009). RCSB PDB. [Link]
-
Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]
-
Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selectively PPAR gamma-modulating ligand VSP-51. (2017). RCSB PDB. [Link]
-
Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selective PPAR-gamma modulator VSP-77. (2019). RCSB PDB. [Link]
-
2-(4-(4-Chlorobenzoyl)phenoxy)acetic acid. PubChem. [Link]
-
Machine Learning for In Silico ADMET Prediction. (2021). Springer Nature Experiments. [Link]
-
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2003). Nature Reviews Drug Discovery. [Link]
-
(4-Chlorophenyl)acetic acid. PubChem. [Link]
-
Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2021). Journal of Medicinal Chemistry. [Link]
-
Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC - PubMed Central. [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC - NIH. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]
-
SAR & QSAR Model. Creative Biolabs. [Link]
-
In silico ADMET Analysis by SwissADME (B.T.S. 8) English. (2017). YouTube. [Link]
-
Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2026). Open Access Journals. [Link]
-
Quantitative structure–activity relationship. Wikipedia. [Link]
-
Docking Screens for Novel Ligands Conferring New Biology. (2016). PMC - PubMed Central. [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid. PubChem. [Link]
-
Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020). IJPPR. [Link]
-
Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025). ResearchGate. [Link]
-
Bis(4-chlorophenyl)acetic acid. PubChem. [Link]
-
Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. Medium. [Link]
-
Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. (2017). PubMed. [Link]
-
2,4,5-(TRICHLOROPHENOXY) ACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. QSPR and QSAR modeling – Meiler Lab [meilerlab.org]
- 11. neovarsity.org [neovarsity.org]
- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 14. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. audreyli.com [audreyli.com]
- 20. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory: A Technical Guide to Predicting and Validating the Biological Targets of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Abstract
2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic Asenapine, represents a molecule with a well-defined chemical identity but an uncharted biological profile.[1] This technical guide addresses the critical question of its potential biological targets, a necessary endeavor for understanding any off-target effects, repurposing potential, or residual biological activity. In the absence of direct empirical data, this document outlines a comprehensive, multi-pronged strategy for the in silico prediction and subsequent experimental validation of its molecular targets. We will delve into the logic behind leveraging structural analogs, detail robust computational methodologies, and provide field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking a systematic approach to de-orphanize small molecules.
Introduction: The Enigma of a Synthetic Intermediate
This compound (CAS No. 25563-04-6) is a phenoxyacetic acid derivative primarily recognized for its role in pharmaceutical manufacturing.[1] While its synthetic utility is established, its interaction with biological systems remains largely unexplored in publicly available literature. The imperative to identify the molecular targets of such a compound is multi-faceted. From a safety perspective, understanding potential off-target interactions is crucial for risk assessment in pharmaceutical production and for evaluating any metabolites. From a drug discovery standpoint, identifying novel targets could unlock new therapeutic applications.
This guide will navigate the predictive landscape, starting with an analysis of its structural motifs and progressing to a systematic workflow for empirical validation.
The Predictive Framework: Leveraging Structural Homology and In Silico Methodologies
The foundational principle for predicting the targets of a novel compound lies in the well-established concept that structurally similar molecules often exhibit similar biological activities.[2] The structure of this compound contains a distinct 4-chlorophenoxy acetic acid moiety, which is the cornerstone of our predictive analysis.
The Phenoxy Herbicide Analogy: A Starting Point
The most prominent structural analogs are the phenoxy herbicides, such as (4-chlorophenoxy)acetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4] These compounds function as synthetic auxins in plants, mimicking the natural hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible plants.[4][5]
-
Predicted Target Class: Auxin-related proteins, including auxin receptors and signaling components.[5]
-
Mechanism of Action Insight: The phenoxyacetic acid scaffold is known to interact with TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex involved in auxin-regulated gene expression.
While this provides a strong starting hypothesis for its effects in plant systems, it is crucial to extend the predictive framework to mammalian systems, which is the primary context for pharmaceutical intermediates.
Computational Target Fishing: A Multi-Algorithm Approach
To broaden the scope of potential targets, a multi-pronged in silico or computational approach is indispensable.[6][7][8] This leverages the vast amount of existing bioactivity data to predict interactions.
These methods operate on the principle of chemical similarity.[2] By comparing the 2D and 3D structural and physicochemical properties of this compound against large databases of compounds with known biological targets (e.g., ChEMBL, PubChem), we can identify potential targets.
-
Methodology:
-
Generate a molecular fingerprint (e.g., Morgan fingerprints, MACCS keys) for the query molecule.
-
Screen databases for compounds with high Tanimoto similarity scores.
-
Analyze the known targets of the identified similar compounds to generate a ranked list of predicted targets.
-
This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for biological activity.
-
Methodology:
-
Develop a pharmacophore model based on the structure of this compound or a set of its structurally similar, active analogs.
-
Use this model to screen 3D databases of protein structures to identify proteins with binding sites that can accommodate the pharmacophore.
-
Unlike traditional virtual screening where multiple compounds are docked to a single target, reverse docking involves docking a single compound against a library of protein structures.[9]
-
Methodology:
-
Prepare a 3D conformer of this compound.
-
Dock the compound into the binding sites of a large collection of protein crystal structures (e.g., from the Protein Data Bank).
-
Rank the potential targets based on the predicted binding affinity (docking score).[10]
-
The following diagram illustrates the workflow for in silico target prediction:
Caption: Workflow for in silico target prediction of a small molecule.
A summary of the predicted targets from these computational approaches should be compiled into a table for prioritization.
| Prediction Method | Predicted Target(s) | Rationale/Homolog | Confidence Score (if applicable) |
| Structural Analogy | Plant Auxin Receptors | Similarity to 4-CPA and 2,4-D | High (for plant systems) |
| Ligand-Based Similarity | Peroxisome Proliferator-Activated Receptors (PPARs) | Structural features common in some PPAR agonists | Medium |
| Ligand-Based Similarity | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Phenylacetic acid scaffold present in some inhibitors | Low-Medium |
| Reverse Docking | Various Nuclear Receptors | High predicted binding affinity | Varies by protein |
| Reverse Docking | B-cell lymphoma 2 (BCL-2) family proteins | Potential binding to hydrophobic grooves | Low |
Experimental Validation: From Prediction to Empirical Evidence
Computational predictions, while powerful, are hypotheses that require rigorous experimental validation.[11][12] A tiered approach, starting with broad, high-throughput methods and progressing to more focused, mechanistic studies, is recommended.
Tier 1: Initial Target Identification and Binding Confirmation
The primary goal of this tier is to identify direct binding partners of this compound from a complex biological sample.
This is a classic and robust method for identifying protein targets.[13]
-
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound functionalized with an affinity tag (e.g., biotin) at a position that is unlikely to interfere with target binding. A linker is often incorporated to minimize steric hindrance.
-
Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.
-
Incubation: Incubate the beads with a cell lysate or tissue extract.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins.
-
Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
DARTS is a label-free method that identifies target proteins based on the principle that ligand binding can stabilize a protein against proteolysis.[13]
-
Protocol:
-
Incubation: Incubate a cell lysate with this compound or a vehicle control.
-
Proteolysis: Treat the lysates with a protease (e.g., thermolysin, pronase).
-
Analysis: Analyze the protein bands using SDS-PAGE. Proteins that are protected from degradation in the presence of the compound are potential targets. These can be excised and identified by mass spectrometry.
-
The following diagram illustrates the experimental workflow for target identification:
Caption: Experimental workflow for identifying protein targets.
Tier 2: Validation and Functional Characterization
Once a list of potential binding partners is generated, the next step is to validate these interactions and assess their functional consequences.
These assays confirm a direct interaction between the compound and a purified candidate protein.
-
Thermal Shift Assay (TSA): This method measures the change in a protein's melting temperature upon ligand binding.[14] An increase in thermal stability is indicative of binding.
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on binding affinity (KD), and association/dissociation kinetics.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing information on enthalpy and entropy changes.
These assays determine if the binding of the compound to its target leads to a measurable biological effect in a cellular context.
-
Reporter Gene Assays: If the predicted target is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure changes in transcriptional activity.[15]
-
Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or activator.
-
Phenotypic Assays: Cellular assays that measure phenotypes such as proliferation, apoptosis, or changes in morphology can provide insights into the functional consequences of target engagement.
Conclusion and Future Directions
The de-orphanization of this compound requires a systematic and integrated approach that combines the predictive power of computational methods with the empirical rigor of experimental validation. The structural similarity to phenoxy herbicides provides a logical starting point for hypothesis generation, which can be significantly expanded through a suite of in silico target fishing techniques. Subsequent validation using affinity-based and biophysical methods is crucial for confirming direct interactions, while cell-based functional assays will ultimately elucidate the biological consequences of these interactions. The methodologies outlined in this guide provide a robust framework for uncovering the biological targets of this compound, which could have significant implications for understanding its safety profile and exploring its potential for therapeutic repurposing.
References
-
Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. Available at: [Link].
-
A Review of Computational Methods for Predicting Drug Targets - PubMed. PubMed. Available at: [Link].
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link].
-
In Silico Target Prediction - Creative Biolabs. Creative Biolabs. Available at: [Link].
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. National Institutes of Health. Available at: [Link].
-
In Silico Target Prediction for Small Molecules - PubMed. PubMed. Available at: [Link].
-
Experimental validation of predicted drug-target interactions. ResearchGate. Available at: [Link].
-
Reporter gene - Wikipedia. Wikipedia. Available at: [Link].
-
Recent Advances in In Silico Target Fishing - MDPI. MDPI. Available at: [Link].
-
Computational Predictions for Multi-Target Drug Design | Springer Nature Experiments. Springer Nature. Available at: [Link].
-
In Silico Target Prediction for Small Molecules. (2018) | Ryan Byrne | 34 Citations - SciSpace. SciSpace. Available at: [Link].
-
Computational Drug Target Prediction: Benchmark and Experiments - Mayo Clinic. Mayo Clinic. Available at: [Link].
-
Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link].
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. Available at: [Link].
-
Small-molecule Target and Pathway Identification - Broad Institute. Broad Institute. Available at: [Link].
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. JETIR. Available at: [Link].
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. MDPI. Available at: [Link].
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Available at: [Link].
-
Target identification and validation in research - WJBPHS. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link].
-
Validation guidelines for drug-target prediction methods | Semantic Scholar. Semantic Scholar. Available at: [Link].
-
Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. LinkedIn. Available at: [Link].
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available at: [Link].
-
(4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem. PubChem. Available at: [Link].
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link].
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica. Available at: [Link].
-
2-(2-(4-chlorophenoxy)phenyl)acetic acid|25563-04-6 - Active Biopharma Corp. Active Biopharma Corp. Available at: [Link].
-
Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - MDPI. MDPI. Available at: [Link].
-
Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking - MDPI. MDPI. Available at: [Link].
-
Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata - PubMed. PubMed. Available at: [Link].
Sources
- 1. innospk.com [innospk.com]
- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reporter gene - Wikipedia [en.wikipedia.org]
2-(4-(4-Chlorophenoxy)phenyl)acetic acid CAS number and chemical data
An In-Depth Technical Guide to 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key chemical intermediate in modern drug discovery. We will delve into its fundamental chemical properties, established synthesis protocols, significant applications in therapeutic research, and essential safety and handling guidelines. This document is designed to serve as a foundational resource, blending established data with practical insights to support laboratory and development endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is a diaryl ether derivative of phenylacetic acid. Its structure, featuring a chlorophenoxy group linked to a phenylacetic acid backbone, makes it a valuable building block in organic synthesis. Its unique electronic and structural characteristics are leveraged in the development of targeted therapeutic agents.
The key identifiers and properties of this compound are summarized below for quick reference.
| Property | Data | Source(s) |
| CAS Number | 148401-42-7 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][3] |
| Molecular Weight | 262.69 g/mol | [1][3] |
| Synonyms | (4-(4-Chlorophenyl)oxy)phenylacetic Acid | [1] |
| Physical Form | Solid | [3] |
| SMILES | OC(=O)Cc1ccc(Oc2ccc(Cl)cc2)cc1 | [1] |
| InChI | InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) | [1][3] |
| Accurate Mass | 262.04 | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound and its analogs often involves a copper-catalyzed Ullmann condensation (ether synthesis), followed by hydrolysis. This method provides a reliable route to constructing the diaryl ether bond, which is central to the molecule's structure.
Experimental Protocol: Two-Step Synthesis
This protocol outlines a common laboratory-scale synthesis adapted from established methodologies, beginning with the formation of the methyl ester intermediate followed by saponification.
Step 1: Copper-Catalyzed Etherification
The first stage involves the coupling of methyl 2-bromophenylacetate with 4-chlorophenol. The use of a copper(I) catalyst is critical for activating the aryl halide, while a high-boiling solvent like dioxane is chosen to facilitate the reaction at the required elevated temperatures. Cesium carbonate serves as the base, which is often preferred in Ullmann couplings for its high solubility in organic solvents and its ability to effectively deprotonate the phenol without causing unwanted side reactions. N,N-dimethylglycine acts as a ligand, stabilizing the copper catalyst and accelerating the reaction rate.[4]
-
1. Reagent Preparation: In a suitable reaction vessel, dissolve methyl 2-bromophenylacetate (1.0 eq) and 4-chlorophenol (1.0 eq) in dioxane while warming to approximately 50 °C.[4]
-
2. Catalyst and Base Addition: To the resulting solution, add cesium carbonate (2.0 eq) and copper(I) chloride (0.4 eq) under an inert nitrogen atmosphere.[4]
-
3. Ligand Addition: Add N,N-dimethylglycine (0.2 eq) to the green suspension.[4]
-
4. Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 4 days, monitoring progress by TLC or HPLC.[4]
-
5. Workup: After cooling, filter the reaction mixture over diatomaceous earth. Remove the solvent in vacuo. Adjust the pH of the residue to 1 with 1 M HCl and extract with ethyl acetate.[4]
-
6. Purification: Wash the combined organic phases with saturated brine, dry over magnesium sulfate, and concentrate under vacuum to yield the crude methyl 2-(4-(4-chlorophenoxy)phenyl)acetate.[4]
Step 2: Saponification to the Carboxylic Acid
The final step is a straightforward ester hydrolysis using a strong base like potassium hydroxide (KOH). This reaction, known as saponification, converts the methyl ester to the corresponding carboxylate salt, which is then protonated with acid to yield the final product.
-
1. Hydrolysis: Dissolve the crude methyl ester from the previous step in methanol. Add potassium hydroxide (1.4 eq) and heat the solution at 60 °C for 3 hours.[4]
-
2. Isolation: Cool the reaction mixture and remove the methanol under vacuum. Add water to the residue.[4]
-
3. Acidification: Adjust the pH to 1 by adding 1 M HCl, which will precipitate the carboxylic acid product.[4]
-
4. Collection: Collect the resulting solid by filtration, wash with water, and dry under vacuum to obtain this compound.
Application in Alzheimer's Disease Research
The primary documented application of this compound is as a crucial intermediate in the synthesis of novel therapeutic candidates for Alzheimer's disease.[2][5] Specifically, it is used in the preparation of tri-substituted thiazoles that function as antagonists of the Receptor for Advanced Glycation Endproducts (RAGE).[2][5]
The RAGE Pathway: A Therapeutic Target
RAGE is a multi-ligand receptor of the immunoglobulin superfamily. In the context of Alzheimer's disease, it is pathologically significant because it binds to amyloid-beta (Aβ) peptides. This binding event on microglia and neurons triggers a cascade of inflammatory and oxidative stress responses, contributing to neurodegeneration. By blocking this interaction, RAGE antagonists aim to mitigate neuroinflammation and neuronal damage, offering a promising strategy to slow disease progression.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed when handling this compound. The available data indicates the following hazards.
-
GHS Hazard Classification: Acute Toxicity, Oral (Category 4); Skin Sensitization (Category 1).[3]
-
Signal Word: Warning.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
It should be noted that comprehensive toxicological data, including persistence and bioaccumulation, is not widely available.[6] Therefore, this compound should be handled with the care due to a novel chemical of unknown long-term toxicity.
References
- Vertex AI Search Result, "Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications". Google Cloud. Accessed January 12, 2026.
- Google Patents, "Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid". Google Patents.
Sources
- 1. This compound [lgcstandards.com]
- 2. This compound | 148401-42-7 [chemicalbook.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide to the Acute Toxicity Assessment of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Abstract
This guide provides a comprehensive framework for conducting acute toxicity studies on the novel compound 2-(4-(4-Chlorophenoxy)phenyl)acetic acid. Given the absence of specific toxicological data for this molecule, this document synthesizes established regulatory protocols and insights gleaned from structurally related phenoxyacetic acid compounds to propose a robust, scientifically-grounded evaluation strategy. We detail the rationale behind experimental design, from preliminary substance characterization to detailed in-life observations and terminal analyses, including clinical pathology and histopathology. The methodologies outlined herein adhere to international standards, such as those set by the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and regulatory acceptance. This whitepaper is intended for researchers, toxicologists, and drug development professionals tasked with characterizing the safety profile of new chemical entities.
Introduction and Strategic Imperative
This compound is a compound with a chemical structure suggestive of potential applications in pharmaceuticals or agrochemicals, fields where phenoxyacetic acid derivatives have historical significance. Before any such application can be considered, a thorough evaluation of its toxicological profile is paramount. The initial and most critical step in this process is the assessment of acute toxicity, which provides vital information on the intrinsic hazards following a single, short-term exposure.[1]
This guide addresses the critical need for a structured approach to this assessment. Lacking specific data for the target compound[2], we draw upon the extensive toxicological database for analogous substances, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA), to inform our experimental design.[3][4] The primary objective is to determine the median lethal dose (LD50) or classify the substance's hazard potential, identify target organs of toxicity, and characterize the nature of any adverse effects.[1] This foundational data is not only crucial for classification and labeling according to the Globally Harmonised System (GHS) but also serves as the cornerstone for designing subsequent, more complex sub-chronic and chronic toxicity studies.[5][6]
Foundational Principles: Regulatory Compliance and Pre-Study Characterization
The integrity of any toxicity study hinges on its adherence to internationally recognized guidelines. The OECD Guidelines for the Testing of Chemicals are the global standard, providing a framework that ensures data reproducibility and animal welfare. For acute oral toxicity, several validated methods are available, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[5] These modern methods are preferred over the traditional LD50 test (OECD 401) as they use fewer animals and rely on the observation of clear toxic signs rather than lethality as the primary endpoint.[1][6]
Causality in Experimental Design: Pre-Study Validation
Before in-vivo testing commences, a series of preparatory steps are essential to ensure the validity and interpretability of the results.
-
Chemical Identity and Purity: The test substance must be rigorously characterized. Its chemical identity, purity, and the nature of any impurities must be known, as these can significantly influence the toxicological outcome.
-
Solubility and Vehicle Selection: The choice of vehicle for administration is a critical decision. An aqueous solution is preferred.[1] If the compound is not water-soluble, a solution in an appropriate oil (e.g., corn oil) or suspension in a vehicle like 0.5% carboxymethyl cellulose may be considered. The toxicological properties of the vehicle itself must be well-understood, and a vehicle control group is mandatory in such cases.[1] The maximum volume administered to rodents should typically not exceed 1 mL/100g of body weight for oils or 2 mL/100g for aqueous solutions to avoid confounding effects from volume stress.[1]
Experimental Protocol: Acute Oral Toxicity via the Up-and-Down Procedure (OECD 425)
The Up-and-Down Procedure (UDP) is a highly efficient method for estimating the LD50 with a confidence interval, often requiring a minimal number of animals.[7]
Step-by-Step Methodology
-
Animal Selection and Acclimatization: Healthy, young adult nulliparous, non-pregnant female rats of a standard laboratory strain (e.g., Sprague-Dawley or Wistar) are the recommended test system.[1][7] Females are often used as they are generally slightly more sensitive. Animals are acclimatized to laboratory conditions for at least five days prior to the study.
-
Fasting: Prior to dosing, food is withheld overnight for rats (water is provided ad libitum).[6] This standardizes gastrointestinal absorption of the test compound.
-
Dose Progression (Main Test):
-
A single animal is dosed with the test substance at a starting dose. The starting dose is selected based on available information from structurally related compounds. Given the LD50 of 4-CPA is approximately 850 mg/kg in rats, a conservative starting dose of 175 mg/kg could be appropriate.[8]
-
The animal is observed. If it survives for 48 hours, the next animal is dosed at a higher level (e.g., dose multiplied by a factor of 3.2).[7]
-
If the animal dies within 48 hours, the next animal is dosed at a lower level (e.g., dose divided by a factor of 3.2).[7]
-
This sequential dosing continues, adjusting the dose up or down based on the outcome of the previous animal.
-
The test is stopped when a specified stopping criterion is met, which allows for the statistical calculation of the LD50 using maximum likelihood methods.
-
-
Administration: The substance is administered in a single dose by oral gavage.[6] If a single dose is not feasible, it may be given in smaller fractions over a period not exceeding 24 hours.[6]
Caption: Workflow for the OECD 425 Up-and-Down Procedure.
Data Collection: A Multi-faceted Approach to Toxicity Profiling
A robust assessment relies on a synthesis of multiple data streams. The logical relationship between observational, clinical, and pathological data provides a comprehensive picture of the substance's toxic effects.
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. umwelt-online.de [umwelt-online.de]
- 7. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the In Vivo Evaluation of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid in a Mouse Model of Metabolic Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(4-(4-Chlorophenoxy)phenyl)acetic acid is a novel synthetic compound with potential therapeutic applications in metabolic diseases. Its structural resemblance to known modulators of metabolic pathways suggests that it may act as an agonist for receptors involved in glucose and lipid homeostasis, such as the G-protein coupled receptor 120 (GPR120/FFAR4) or peroxisome proliferator-activated receptors (PPARs). GPR120, activated by long-chain fatty acids, has been identified as a promising target for the treatment of type 2 diabetes and obesity due to its role in enhancing insulin sensitivity and reducing inflammation.[1][2] Similarly, PPARα/γ dual agonists have demonstrated efficacy in improving insulin resistance and dyslipidemia.[3][4]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in a diet-induced obese (DIO) mouse model, a well-established model for studying non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[5][6] The protocols outlined below cover compound formulation, animal model selection, administration routes, and a suite of analytical methods to assess metabolic and inflammatory parameters.
Mechanism of Action: A Working Hypothesis
Based on its chemical structure, it is hypothesized that this compound functions as a GPR120 agonist. Upon activation, GPR120 initiates a signaling cascade that leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the suppression of inflammatory pathways in macrophages and adipocytes.[7][8] This dual action on metabolic and inflammatory processes makes it a compelling candidate for mitigating the pathologies associated with metabolic syndrome.
Signaling Pathway of a Putative GPR120 Agonist
Caption: Hypothesized GPR120 signaling cascade initiated by the compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | Synthesized in-house or custom synthesis | N/A |
| C57BL/6J Mice (Male, 8 weeks old) | The Jackson Laboratory | 000664 |
| High-Fat Diet (60% kcal from fat) | Research Diets, Inc. | D12492 |
| Carboxymethylcellulose (CMC) sodium salt | Sigma-Aldrich | C5678 |
| Tween 80 | Sigma-Aldrich | P1754 |
| Sterile Saline (0.9% NaCl) | VWR | 89167-732 |
| Insulin ELISA Kit | Crystal Chem | 90080 |
| Triglyceride Quantification Kit | Cayman Chemical | 10010303 |
| Glucose Meter and Test Strips | Accu-Chek | Aviva Plus |
| TRIzol Reagent | Invitrogen | 15596026 |
| iScript cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SsoAdvanced Universal SYBR Green Supermix | Bio-Rad | 1725271 |
Experimental Protocols
Compound Formulation and Vehicle Preparation
The proper formulation of this compound is critical for ensuring its bioavailability and achieving consistent results. A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in an aqueous solution of carboxymethylcellulose (CMC) with a surfactant like Tween 80.
Protocol:
-
Weigh the required amount of this compound for the desired dosage.
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile saline while stirring vigorously. Heat gently if necessary to aid dissolution, then cool to room temperature.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v).
-
Gradually add the powdered compound to the vehicle while vortexing or sonicating to create a homogenous suspension.
-
Prepare the vehicle control solution (0.5% CMC, 0.1% Tween 80 in sterile saline) in the same manner.
Diet-Induced Obese (DIO) Mouse Model
The DIO mouse model is a widely used preclinical model that mimics many features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[6]
Protocol:
-
Upon arrival, acclimate C57BL/6J mice for one week with ad libitum access to standard chow and water.
-
At 9 weeks of age, switch the mice to a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks. A control group should be maintained on a standard chow diet.
-
Monitor body weight and food intake weekly.
-
After the HFD feeding period, confirm the development of obesity and insulin resistance (e.g., via a baseline glucose tolerance test).
Compound Administration
Oral gavage is a precise method for delivering a defined dose of the compound.
Protocol:
-
Randomly assign the DIO mice to treatment groups (e.g., vehicle control, low dose, high dose of the compound).
-
Administer the compound suspension or vehicle control via oral gavage once daily for the duration of the study (typically 4-8 weeks).
-
The volume of administration should be adjusted based on the most recent body weight (e.g., 10 mL/kg).
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Sources
- 1. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of MHY908, a New Synthetic PPARα/γ Dual Agonist, on Inflammatory Responses and Insulin Resistance in Aged Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti-diabetic effects of MHY908, a newly synthesized PPAR α/γ dual agonist in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating 2-(4-(4-Chlorophenoxy)phenyl)acetic acid in Cancer Research
Introduction: The Therapeutic Potential of the Phenoxyacetic Acid Scaffold
The phenoxyacetic acid framework is a versatile scaffold that serves as the foundation for a wide range of biologically active molecules, from pharmaceuticals to herbicides.[1] Its chemical structure allows for extensive modifications, enabling the fine-tuning of its pharmacological properties. In the realm of oncology, derivatives of phenoxyacetic acid and the closely related phenylacetamide have demonstrated promising anticancer activities.[2][3] These compounds have been shown to exert cytotoxic effects on various cancer cell lines, including those of the breast, liver, and prostate.[2][4]
This document provides a comprehensive guide for researchers interested in evaluating the anticancer potential of a specific derivative, 2-(4-(4-Chlorophenoxy)phenyl)acetic acid (CAS Number: 148401-42-7).[5] While direct literature on the anticancer applications of this particular compound is sparse, with its known use being in the preparation of Receptor for Advanced Glycation Endproducts (RAGE) antagonists for Alzheimer's disease research, its structural similarity to other cytotoxic phenoxyacetic acid derivatives warrants its investigation in oncology.[5]
This guide will, therefore, be based on the established activities of its analogs, providing a scientifically grounded framework for its preclinical evaluation. We will delve into its potential mechanisms of action, detailed protocols for in vitro and in vivo studies, and a comparative analysis of the cytotoxicity of related compounds.
Postulated Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
Based on studies of analogous compounds, this compound may exert its anticancer effects through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that govern cell survival and proliferation.
Many phenylacetamide and phenoxyacetic acid derivatives have been reported to induce apoptosis in cancer cells.[2] A plausible mechanism involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[6] Inhibition of PARP-1 in cancer cells, which often have underlying DNA repair defects, can lead to an accumulation of DNA damage and trigger apoptosis. This process is often mediated through the intrinsic apoptotic pathway, characterized by the involvement of the mitochondria and the activation of a cascade of caspases.
The following signaling pathway illustrates a potential mechanism of action for this compound, based on the known activities of its analogs.
Figure 1: Postulated apoptotic pathway initiated by this compound.
In Vitro Experimental Protocols
The following protocols provide a detailed methodology for the initial in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product, the absorbance of which can be quantified.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, PC3 for prostate cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control group (medium with DMSO only).[6]
-
Incubation: Incubate the plates for 24, 48, or 72 hours to assess the time-dependent effects of the compound.[6]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Protocol 3: Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.
In Vivo Experimental Protocol
An in vivo study is crucial to evaluate the therapeutic efficacy of the compound in a living organism.
Protocol 4: Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth can then be monitored.
Figure 2: Workflow for an in vivo tumor xenograft study.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Comparative Cytotoxicity Data of Phenoxyacetic Acid Derivatives
The following table summarizes the reported IC50 values of various phenoxyacetic acid and phenylacetamide derivatives against different cancer cell lines, providing a valuable reference for interpreting the results of your experiments with this compound.
| Derivative Name/Identifier | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 | [6] |
| Phenoxyacetamide Derivative (Compound I) | MCF-7 (Breast Cancer) | 7.43 | - | - | [6] |
| Phenoxyacetamide Derivative (Compound II) | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 | [6] |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | Cisplatin | 0.236 (µg/mL) | [6] |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 | Doxorubicin | 0.38 | [6] |
| Phenylacetamide Derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 | - | - | [6] |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 52 | Imatinib | 40 | [7] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 80 | Imatinib | 40 | [7] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | Imatinib | 98 | [7] |
Conclusion
While this compound remains an understudied compound in the context of cancer research, its structural relationship to other bioactive phenoxyacetic acid derivatives suggests that it is a promising candidate for investigation. The protocols and data presented in this guide provide a robust framework for its systematic evaluation. By employing these methodologies, researchers can elucidate the cytotoxic and mechanistic properties of this compound, potentially contributing to the development of novel anticancer therapeutics.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.org. Retrieved January 12, 2026, from [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(2), 411–421. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(2), 411–421. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2015). BioMed Research International. [Link]
-
Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6241. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. This compound | 148401-42-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid as a Potential Anti-inflammatory Agent
Document ID: AN-AIA-2401
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid as a novel anti-inflammatory candidate. We present a structured, multi-tiered approach, beginning with fundamental in vitro enzymatic and cell-based assays to establish primary activity and progressing to a validated in vivo model of acute inflammation. The protocols herein are designed to be self-validating, incorporating essential controls and mechanistic insights to ensure data integrity and a clear understanding of the compound's potential mode of action.
Introduction and Rationale
The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a cornerstone of pharmaceutical research, driven by the need for agents with improved efficacy and safety profiles. The compound this compound (also known as Fenclofenac) and its structural analogs have been subjects of interest for their anti-inflammatory properties.[1][2][3] Structurally, it belongs to the phenylacetic acid class, a scaffold present in several well-established anti-inflammatory drugs. While some related compounds have shown clinical activity, a thorough and systematic evaluation is crucial to determine the specific potential of this molecule.[2]
Inflammation is a complex biological response orchestrated by a network of signaling pathways and cellular mediators.[4] Key pathways that drive the inflammatory process include the cyclooxygenase (COX) pathway, which produces prostaglandins, and intracellular signaling cascades such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8] These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[5][9]
This guide outlines a logical workflow to comprehensively assess the anti-inflammatory potential of this compound, from its direct effect on inflammatory enzymes to its efficacy in a preclinical animal model.
Compound Profile: this compound
Before commencing experimental work, it is critical to characterize the test article.
-
Chemical Structure:
-
Synonyms: Fenclofenac, o-(p-Chlorophenoxy)phenylacetic acid
-
CAS Number: 34645-84-6 (Note: Related compounds have different CAS numbers, ensure correct identification)
-
Molecular Formula: C₁₄H₁₁ClO₃
-
Molecular Weight: 262.69 g/mol
Note on Synthesis: Several synthetic routes for this class of compounds have been reported, often involving the reaction of a substituted chlorophenol with an o-chlorophenylacetic acid derivative.[10][11] Purity of the compound should be ≥98% for all biological assays to avoid confounding results.
Overall Experimental Evaluation Workflow
A tiered screening approach is the most efficient strategy for evaluating a new chemical entity. This workflow prioritizes high-throughput in vitro assays to establish baseline activity and mechanism before committing resources to more complex and lower-throughput in vivo studies.
Figure 1: A tiered experimental workflow for evaluating anti-inflammatory candidates.
In Vitro Evaluation: Primary and Cellular Screening
Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Rationale: The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which exist as two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible, upregulated at sites of inflammation).[12] Determining the compound's inhibitory activity (IC₅₀) against both isoforms is critical for assessing its potential efficacy and predicting its gastrointestinal safety profile. A higher selectivity for COX-2 over COX-1 is often a desirable attribute.
Methodology: A commercial COX inhibitor screening kit is recommended for reproducibility and ease of use.[13] These assays typically measure the peroxidase component of COX activity, where a chromogenic substrate is oxidized, leading to a colorimetric or fluorometric readout.
-
Reagent Preparation: Prepare all buffers, enzymes (ovine or human recombinant COX-1 and COX-2), heme, and arachidonic acid substrate according to the manufacturer's protocol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in the appropriate assay buffer. Include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the diluted test compound or control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Measure the absorbance or fluorescence at the specified wavelength for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition versus the log concentration of the compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound | Result | Result | Result |
| Indomethacin | Result | Result | Result |
| Celecoxib | Result | Result | Result |
Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
Rationale: During inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[14][15] iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator.[16][17] This assay measures the ability of the test compound to suppress NO production in activated macrophages, providing a measure of its anti-inflammatory activity in a cellular context.
Methodology: The murine macrophage cell line RAW 264.7 is a standard and robust model for this assay.[17][18][19] NO is highly unstable, so its production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][18][20][21]
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[14]
-
-
Treatment:
-
Remove the old media.
-
Add fresh media containing various concentrations of the test compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, an iNOS inhibitor).
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14]
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Assay:
-
Carefully collect 100 µL of supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Nitrite Concentration Calculation: Generate a standard curve using known concentrations of sodium nitrite (e.g., 100 µM to 1.56 µM) to calculate the nitrite concentration in the samples.
-
Cytotoxicity Assay (Self-Validation): It is essential to confirm that the observed decrease in NO is not due to compound-induced cell death. Use the remaining cells in the plate to perform an MTT or CCK-8 assay according to the manufacturer's protocol.[14]
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Calculate cell viability relative to the vehicle control.
-
Report NO inhibition data only for concentrations that show >90% cell viability.
-
Data Presentation:
| Compound Conc. (µM) | Nitrite (µM) | % NO Inhibition | % Cell Viability |
| Control (No LPS) | Result | - | 100% |
| LPS (1 µg/mL) | Result | 0% | ~100% |
| 1 | Result | Result | Result |
| 10 | Result | Result | Result |
| 50 | Result | Result | Result |
| 100 | Result | Result | Result |
Mechanistic Insight: Signaling Pathway Analysis
If the compound shows significant activity in the cellular assay, investigating its effect on upstream signaling pathways can elucidate its mechanism of action. The NF-κB and MAPK pathways are central regulators of iNOS and COX-2 expression.[5][6][22][23][24]
NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of its inhibitor, IκBα. This releases the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][8][9][25]
Figure 2: The canonical NF-κB signaling pathway and potential points of inhibition.
MAPK Signaling Pathway
MAPK pathways are three-tiered kinase cascades (MAP3K → MAP2K → MAPK) that regulate a wide range of cellular processes, including inflammation.[6][7][22] The p38 MAPK pathway, in particular, is strongly activated by LPS and plays a crucial role in regulating the expression of inflammatory cytokines.[6][23]
Figure 3: A representative MAPK (p38) signaling cascade. "P" indicates phosphorylation.
Investigative Approach (Western Blotting): To assess the compound's effect, treat RAW 264.7 cells with the compound followed by a short LPS stimulation (e.g., 30-60 minutes). Lyse the cells and perform Western blotting to measure the levels of key phosphorylated proteins (e.g., p-IκBα, p-p65, p-p38) relative to their total protein levels. A reduction in the phosphorylated form of these proteins would suggest the compound acts on that specific pathway.
In Vivo Confirmation: Preclinical Efficacy
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is the most widely used and validated preclinical model for assessing acute inflammation.[26][27][28] The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling), which can be quantified over time.[26][27] The model allows for the evaluation of a compound's ability to suppress this inflammatory swelling in vivo.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are commonly used.[29] Acclimatize animals for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneal).
-
Group III-V (Test Groups): this compound at three different doses (e.g., 10, 20, 40 mg/kg, intraperitoneal or oral).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Administer the vehicle, positive control, or test compound as per the grouping.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[30]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[30][31]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the Percentage Inhibition of Edema for each group relative to the control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation:
| Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Edema Volume (mL) ± SEM at Hour} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | 5h | | | Control | - | Result | Result | Result | Result | Result | 0% | | Indomethacin | 10 | Result | Result | Result | Result | Result | Result | | Test Cpd | 10 | Result | Result | Result | Result | Result | Result | | Test Cpd | 20 | Result | Result | Result | Result | Result | Result | | Test Cpd | 40 | Result | Result | Result | Result | Result | Result |
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the appropriate institutional animal care and use committee (IACUC).
Summary and Interpretation
A successful anti-inflammatory candidate would ideally demonstrate:
-
Potent inhibition of COX-2 , preferably with selectivity over COX-1, to minimize gastric side effects.
-
Significant, dose-dependent inhibition of NO production in LPS-stimulated macrophages at non-cytotoxic concentrations.
-
Evidence of dampening key inflammatory signaling pathways like NF-κB or p38 MAPK.
-
Statistically significant, dose-dependent reduction of paw edema in the in vivo carrageenan model.
By following this structured approach, researchers can generate a robust data package to support the continued development of this compound as a potential anti-inflammatory therapeutic.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-454. [Link]
-
Chen, Y., et al. (2001). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. Biochemical Pharmacology, 61(11), 1437-1445. [Link]
-
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. [Link]
-
Kim, D., & Kim, J. (2017). Mitogen-activated Protein Kinases in Inflammation. Journal of the Korean Medical Association, 60(3), 236-242. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(23), 7349. [Link]
-
Her, Y., & Kim, J. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 9, 1996. [Link]
-
Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726. [Link]
-
CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Humana Press. [Link]
-
El-Desouky, S. K., et al. (2008). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 6(3), 456-465. [Link]
-
Kim, S. J., et al. (2007). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 50(4), 323-328. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]
-
Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(19), 6825. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Journal of Inflammation Research, 13, 1143-1153. [Link]
-
Rahayu, M., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(4), 221-225. [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell Research Laboratories. [Link]
-
Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. [Link]
-
Umerah, N. N., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(10), 4349-4356. [Link]
-
Wanten, G. J., et al. (2001). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 25(2), 93-98. [Link]
- Google Patents. (2011). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]
-
Atkinson, D. C., et al. (1978). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 21(10), 1004-1008. [Link]
-
Al-Aamri, M. S., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research, 93(1). [Link]
-
ResearchGate. (2013). Nitric Oxide Assay? ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2-[2-hydroxy-3-(4-chlorophenoxy)phenyl]acetic acid. PrepChem. [Link]
-
Cell Biolabs, Inc. (n.d.). In Vitro Nitric Oxide Assays. Cell Biolabs, Inc.. [Link]
-
Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 63-71. [Link]
-
Atkinson, D. C., et al. (1975). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 5(3), 239-246. [Link]
-
Popa, D. C., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(1), 123. [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 2 [2 [4 [(4 Chlorophenyl) Phenyl Methyl] 1 Piperazinyl] Ethoxy Acetic Acid. Quick Company. [Link]
-
D'Atri, G., et al. (1975). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Bollettino Chimico Farmaceutico, 114(2), 107-117. [Link]
-
Atkinson, D. C., et al. (1974). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 17(9), 1012-1016. [Link]]([Link])
Sources
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purformhealth.com [purformhealth.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 12. academicjournals.org [academicjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jkb.ub.ac.id [jkb.ub.ac.id]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. researchgate.net [researchgate.net]
- 22. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 23. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
Experimental design for testing 2-(4-(4-Chlorophenoxy)phenyl)acetic acid efficacy
Application Note & Protocols
Topic: Experimental Design for Efficacy Testing of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
A Phased Approach to Efficacy Evaluation of this compound as a Novel Anti-Inflammatory Agent
Abstract
This guide provides a comprehensive experimental framework for evaluating the therapeutic efficacy of this compound. Given its structural characteristics, which are reminiscent of compounds in the non-steroidal anti-inflammatory drug (NSAID) class, we hypothesize that its primary mechanism of action involves the modulation of key inflammatory pathways. This document outlines a logical, phased approach, beginning with foundational in vitro screening to establish cellular activity and mechanism, followed by in vivo proof-of-concept studies in established models of inflammation and pain. The protocols herein are designed to be robust and self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility, guiding researchers from initial hypothesis to validated efficacy.
Introduction and Mechanistic Hypothesis
This compound is a phenoxyacetic acid derivative. While some compounds in this class are known for herbicidal properties by mimicking plant auxins, the inclusion of a phenylacetic acid moiety is a hallmark of many NSAIDs, such as diclofenac and felbinac.[1][2][3] This structural duality suggests a potential for biological activity in mammalian systems, specifically as a modulator of inflammatory processes.
Inflammation is a complex biological response mediated by a range of signaling pathways, including those controlled by transcription factors like NF-κB and enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[4][5] The production of prostaglandins via the COX pathway is a critical driver of the cardinal signs of inflammation and pain.[6] Many NSAIDs exert their effects by inhibiting COX enzymes. Therefore, our primary hypothesis is that this compound functions as a COX inhibitor. This guide will systematically test this hypothesis and evaluate the compound's broader anti-inflammatory and analgesic potential.
Experimental Workflow Overview
A successful efficacy evaluation requires a staged approach that minimizes resource expenditure while maximizing data quality. The workflow progresses from broad cellular assays to specific, targeted animal models, with clear go/no-go decision points.
Phase 1: In Vitro Efficacy and Mechanism Screening
Objective: To determine the compound's biological activity, mechanism of action, and therapeutic window at a cellular level.
Protocol 1.1: Cell Viability and Cytotoxicity Assay
Rationale: Before assessing efficacy, it is critical to establish the concentration range at which the compound is not cytotoxic. This ensures that any observed anti-inflammatory effects are not simply a result of cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The highest concentration showing >90% viability is considered the maximum non-toxic concentration for subsequent experiments.
Protocol 1.2: Direct COX-1 and COX-2 Enzyme Inhibition Assay
Rationale: This is the most direct test of our primary hypothesis. Commercially available kits allow for the specific measurement of COX-1 and COX-2 isoenzyme inhibition, providing crucial information on both potency and selectivity.[8] COX-2 selectivity is a desirable trait for minimizing gastrointestinal side effects common to non-selective NSAIDs.
Methodology:
-
Assay Preparation: Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit. Follow the manufacturer's instructions for preparing reagents.
-
Compound Incubation: Add the test compound across a range of concentrations to wells containing either purified COX-1 or COX-2 enzyme. Include a vehicle control and a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.
-
Measurement: After the specified incubation time, measure the absorbance or fluorescence according to the kit's protocol. The signal is proportional to prostaglandin production.
-
Analysis: For each enzyme, plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). The COX-2 selectivity index can be calculated (IC₅₀ for COX-1 / IC₅₀ for COX-2).
Protocol 1.3: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
Rationale: This cell-based assay simulates an inflammatory response to a bacterial component (LPS). It provides a more physiologically relevant context to assess the compound's ability to suppress key inflammatory mediators, including nitric oxide (NO), Prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines.[4]
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined in Protocol 1.1) for 1-2 hours. Include vehicle and positive controls (e.g., Diclofenac).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Mediator Analysis:
-
Nitric Oxide (NO): Measure nitrite (a stable product of NO) concentration using the Griess Reagent System. Read absorbance at 540 nm.[5]
-
PGE₂ and Cytokines (TNF-α, IL-6): Quantify the concentration of these mediators using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis: Calculate the percentage reduction of each mediator compared to the LPS-only treated group. Determine IC₅₀ values for each endpoint.
| Parameter | Description | Example Data Structure |
| IC₅₀ (µM) | Concentration causing 50% inhibition. | Compound X: 15.2 µM |
| COX-2 Selectivity | Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). | Compound X: 12.5 |
| Max Inhibition (%) | Maximum observed inhibition at non-toxic doses. | NO reduction: 85% at 50 µM |
Phase 2: In Vivo Proof-of-Concept Studies
Objective: To validate the in vitro findings in a living system and assess the compound's potential as a therapeutic agent for treating inflammation and pain. All animal procedures must adhere to institutional and national animal welfare guidelines.[9]
Protocol 2.1: Carrageenan-Induced Paw Edema Model (Acute Inflammation)
Rationale: This is the quintessential model for screening acute anti-inflammatory drugs.[10][11][12] Injection of carrageenan into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling), which can be easily quantified.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize them for at least one week.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point compared to the vehicle control group.
| Time (hr) | Vehicle (mL) | Positive Control (mL) | Test Compound (30 mg/kg) (mL) | % Inhibition |
| 0 | 1.25 ± 0.05 | 1.24 ± 0.04 | 1.26 ± 0.06 | - |
| 1 | 1.65 ± 0.08 | 1.40 ± 0.05 | 1.45 ± 0.07 | 50.0% |
| 2 | 1.90 ± 0.10 | 1.45 ± 0.06 | 1.55 ± 0.08 | 53.8% |
| 3 | 2.15 ± 0.12 | 1.50 ± 0.07 | 1.60 ± 0.09 | 61.1% |
| 4 | 2.05 ± 0.11 | 1.52 ± 0.06 | 1.62 ± 0.08 | 53.8% |
| (Note: Data are illustrative examples of how to present results) |
Protocol 2.2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Rationale: While the carrageenan model assesses acute inflammation, the CFA model establishes a more persistent state of inflammation and pain, including thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain from a non-painful stimulus).[10][13] This is crucial for evaluating analgesic, in addition to anti-inflammatory, efficacy.
Methodology:
-
Model Induction: Inject 100 µL of CFA into the plantar surface of the right hind paw of rats. This will induce inflammation and pain responses that develop over several days.
-
Grouping and Dosing: On a day of peak hyperalgesia (e.g., Day 3 or 7 post-CFA), randomly group the animals and administer the test compound, vehicle, or a positive control (e.g., Diclofenac).[10]
-
Behavioral Testing (Baseline): Before dosing, measure the baseline pain response.
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments of increasing force to determine the paw withdrawal threshold.
-
-
Behavioral Testing (Post-Dose): Repeat the thermal and mechanical tests at various time points after drug administration (e.g., 1, 2, 4 hours).
-
Analysis: Compare the post-dose withdrawal latencies/thresholds to the pre-dose baseline for each group. Efficacy is demonstrated by a significant increase in withdrawal latency or threshold in the drug-treated groups compared to the vehicle group.
Conclusion
This structured application guide provides a robust framework for the preclinical efficacy evaluation of this compound. By systematically progressing from targeted in vitro mechanistic assays to validated in vivo models of inflammation and pain, researchers can generate a comprehensive data package. This approach ensures that key questions regarding the compound's potency, mechanism, selectivity, and therapeutic potential are answered with scientific rigor, paving the way for further drug development. Adherence to best practices in experimental design, including the use of appropriate controls and statistical analysis, is paramount for generating reliable and translatable results.[14][15]
References
- Charles River Laboratories. (n.d.). In Vivo Pain Models.
- Patsnap Synapse. (2025). What in vivo models are used for pain studies?.
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Greentech Bioscience. (n.d.). Animal Models of Inflammatory Pain.
- Pharmaron. (n.d.). Pain, Immunology & Inflammation Models.
- Ledson, T., & Williams, R. (n.d.).
- Price, T. J., & Dussor, G. (n.d.).
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain.
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Hello Bio. (n.d.). Pain signaling pathways.
- Cheng, G. (2023). Cellular Signaling Pathways in Inflammatory Disorders: Therapeutic Opportunities and Challenges. SciTechnol.
- Synthonix. (n.d.). Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications.
- Padi, S. S. V. (2019). Intracellular Signaling Pathways Involved in Pain. News-Medical.Net.
- Basbaum, A. I., et al. (n.d.). Cellular and Molecular Mechanisms of Pain. PubMed Central - NIH.
- Global Journal of Research in Medical Sciences. (2024).
- ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid synthesis.
- ChemicalBook. (2025). 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6.
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- European Medicines Agency (EMA). (n.d.). Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline.
- ChemicalBook. (2025). This compound | 148401-42-7.
- Scantox. (2024). Best Practices for Nonclinical Study Design: Ensuring Success in Drug Development.
- Bioaccess. (n.d.). 10 Strategies for Effective Preclinical Development Success.
- Song, X. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed.
- Dawley, S. W. (n.d.).
- Lee, T. H., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy)
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Di Micco, S., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Acta Physico-Chimica Sinica. (2013). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- Mogil, J. S., et al. (2022).
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
- MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid.
Sources
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. Pain signaling pathways [hellobio.com]
- 7. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. criver.com [criver.com]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 14. Best Practices for Nonclinical Study Design | Freyr [freyrsolutions.com]
- 15. 10 Strategies for Effective Preclinical Development Success [bioaccessla.com]
In Vitro Assay Cascade for Characterizing the Biological Activity of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
An Application Note and Protocol Guide
Abstract
This guide provides a detailed framework for the in vitro characterization of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a compound with structural motifs suggestive of nuclear receptor modulation. While its primary application has been noted as a synthetic intermediate in the production of the atypical antipsychotic Asenapine, its phenoxyacetic acid scaffold warrants investigation into other potential biological activities, such as anti-inflammatory and metabolic effects[1][2]. We hypothesize that this compound may act as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism and inflammation[3]. This document outlines a tiered assay cascade, from initial target engagement and activation to downstream functional cellular responses, to provide a comprehensive profile of the compound's activity.
Scientific Background: PPARγ as a Therapeutic Target
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily[4]. The gamma isoform, PPARγ, is a central regulator of adipocyte differentiation, fatty acid storage, and glucose metabolism[3]. Upon activation by a ligand (agonist), PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription[3].
PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, are used to treat type 2 diabetes by improving insulin sensitivity[4][5]. Furthermore, PPARγ activation exerts potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. The discovery of selective PPARγ modulators (SPPARγMs), which can act as partial agonists, has opened avenues for developing therapies with improved side-effect profiles compared to full agonists[4][6]. Given the structural similarities of this compound to known bioactive molecules, its potential to modulate PPARγ activity is a logical and compelling hypothesis to investigate.
Proposed Assay Strategy: A Tiered Approach
A multi-step approach is recommended to thoroughly characterize the compound's activity. This ensures a logical progression from high-throughput primary screening to more complex, lower-throughput functional validation.
Figure 1: A tiered workflow for characterizing the in vitro activity of the test compound.
Core Protocol: PPARγ Hybrid Reporter Gene Assay
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a specific nuclear receptor.[7] It utilizes a chimeric receptor system to minimize off-target effects and provide a robust, quantifiable readout of receptor activation.[7][8]
Principle of the Assay
The assay uses two engineered plasmids transfected into a host cell line (e.g., HEK293T).
-
Receptor Plasmid: Expresses a fusion protein containing the DNA-binding domain (DBD) of the yeast GAL4 protein and the ligand-binding domain (LBD) of human PPARγ.[9][10]
-
Reporter Plasmid: Contains multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of a reporter gene, typically Firefly luciferase.[9][10]
When the test compound (a PPARγ ligand) binds to the PPARγ-LBD, the fusion protein binds to the UAS, initiating transcription of the luciferase gene. The resulting luminescence is directly proportional to the level of PPARγ activation. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[7]
Figure 2: Mechanism of the GAL4 Hybrid Reporter Gene Assay.
Materials and Reagents
| Item | Recommended Supplier | Catalog No. (Example) |
| HEK293T Cells | ATCC | CRL-3216 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| pFA-CMV-hPPARγ-LBD | Custom or e.g., Addgene | N/A |
| pFR-Luc Reporter Plasmid | Agilent Technologies | 219036 |
| pRL-SV40 (Renilla) | Promega | E2231 |
| Transfection Reagent | Thermo Fisher | L3000015 |
| 96-well culture plates | Corning | 3596 |
| Dual-Luciferase Reporter Assay System | Promega | E1910 |
| Rosiglitazone (Positive Control) | Sigma-Aldrich | R2408 |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 |
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seed 20,000 cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours.
-
-
Transfection:
-
Prepare a plasmid mixture containing the pFA-CMV-hPPARγ-LBD, pFR-Luc, and pRL-SV40 plasmids at a ratio of 5:5:1.
-
For each well, dilute the plasmid mix and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate the mixture for 20-25 minutes at room temperature to allow complex formation.[7]
-
Add the transfection complex dropwise to each well. Incubate for 4-6 hours.[7]
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in assay medium (e.g., DMEM with 1% charcoal-stripped FBS), typically starting from 100 µM. Also prepare dilutions of the positive control (Rosiglitazone) and a vehicle control (0.1% DMSO).
-
After the 4-6 hour transfection incubation, carefully remove the medium and replace it with 100 µL of the medium containing the test compounds.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Glo®). This involves sequential addition of the Firefly luciferase substrate followed by the Stop & Glo® reagent (which quenches the Firefly signal and initiates the Renilla signal).
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase signal by the Renilla luciferase signal to obtain the Relative Light Units (RLU). RLU = (Firefly Reading / Renilla Reading).[7]
-
Fold Activation: Divide the RLU of each compound-treated well by the average RLU of the vehicle control wells. Fold Activation = (RLU_sample / RLU_vehicle).
-
Dose-Response Curve: Plot the Fold Activation against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC₅₀ (potency) and Emax (maximum efficacy).
Expected Results
| Compound | EC₅₀ (nM) | Max Fold Activation |
| Rosiglitazone | 50 - 200 | 15 - 25 |
| Test Compound (Example) | 1,500 | 8 |
| Vehicle (0.1% DMSO) | N/A | 1 |
A successful result will show a dose-dependent increase in fold activation for the test compound, allowing for the determination of its potency and efficacy relative to a known full agonist like Rosiglitazone.[3]
Functional Protocol: Anti-inflammatory Activity Assay
This assay assesses whether the compound's PPARγ activation translates into a functional anti-inflammatory response. It measures the suppression of pro-inflammatory cytokine production (e.g., TNF-α) in macrophage-like cells stimulated with lipopolysaccharide (LPS).
Principle of the Assay
RAW 264.7 murine macrophages are treated with the test compound before being challenged with LPS, a component of gram-negative bacteria cell walls that induces a strong inflammatory response. PPARγ agonists are known to suppress the transcription of inflammatory genes. The amount of TNF-α secreted into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well into a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound or controls (e.g., dexamethasone as a positive control). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any cells and carefully collect the supernatant for analysis.
-
TNF-α ELISA: Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
Data Analysis
-
Calculate the TNF-α concentration for each well based on the ELISA standard curve.
-
Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-only control: % Inhibition = [1 - (TNFα_sample - TNFα_unstimulated) / (TNFα_LPS_only - TNFα_unstimulated)] * 100.
-
Plot % Inhibition vs. compound concentration to determine the IC₅₀ value.
Supporting Protocol: Fatty Acid Oxidation (FAO) Assay
This assay investigates the compound's effect on cellular metabolism, a key function regulated by PPARγ. It measures the rate at which cells oxidize fatty acids.
Principle of the Assay
The assay quantifies the oxygen consumption rate (OCR) of cells when provided with a long-chain fatty acid (e.g., palmitate conjugated to BSA) as the primary energy source.[11] An increase in OCR is indicative of an increased rate of fatty acid β-oxidation. This is often performed using specialized instruments like the Seahorse XF Analyzer, but simpler colorimetric or fluorometric probe-based methods are also available.[11]
Step-by-Step Protocol (Conceptual)
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes or HepG2 hepatocytes) in a specialized microplate (e.g., Seahorse XF plate).
-
Compound Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours) to allow for changes in gene expression related to FAO.
-
Assay Preparation: On the day of the assay, replace the culture medium with a substrate-limited medium.
-
Substrate Injection: Inject a long-chain fatty acid substrate (e.g., palmitate-BSA) and measure the baseline OCR.
-
Inhibitor Injection: To confirm that the measured OCR is due to mitochondrial FAO, carnitine palmitoyltransferase 1 (CPT1) inhibitor, such as etomoxir, can be injected to block the transport of fatty acids into the mitochondria.[11][12]
-
Data Acquisition: Monitor OCR in real-time using the instrument.
Data Analysis
The key parameter is the change in OCR after the addition of the fatty acid substrate. This rate can be compared between vehicle-treated and compound-treated cells to determine if the compound enhances or inhibits fatty acid oxidation.
Conclusion
The described assay cascade provides a robust and logical pathway to characterize the in vitro activity of this compound. By starting with a specific, target-based reporter assay and progressing to functional cellular assays for inflammation and metabolism, researchers can build a comprehensive profile of the compound's biological effects. This systematic approach is essential for validating its hypothesized activity as a PPARγ modulator and for guiding further drug development efforts.
References
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]
-
Hsia, E., et al. (2009). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH National Center for Biotechnology Information. [Link]
-
ResearchGate. Reporter gene assay formats. ResearchGate. [Link]
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Academia.edu. [Link]
-
Shum, D., et al. (2016). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature. [Link]
-
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]
-
INDIGO Biosciences. Human PPARγ Reporter Assay Kit. INDIGO Biosciences. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
-
Schlaepfer, I. R., & Eckel-Mahan, K. L. (2016). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. NIH National Center for Biotechnology Information. [Link]
-
JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Chaput, L., et al. (2010). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. NIH National Center for Biotechnology Information. [Link]
-
Creative Bioarray. Fatty Acid Oxidation Assay. Creative Bioarray. [Link]
-
Montgomery, M. K., et al. (2014). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. NIH National Center for Biotechnology Information. [Link]
-
ResearchGate. In vitro profile of selected PPARγ agonists. ResearchGate. [Link]
-
Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays. ResearchGate. [Link]
-
ResearchGate. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. ResearchGate. [Link]
-
LeMaire, A., et al. (2009). Novel Partial Agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Recruits PPARγ-Coactivator-1α, Prevents Triglyceride Accumulation, and Potentiates Insulin Signaling in Vitro. Molecular Endocrinology. [Link]
-
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
-
Li, Y., et al. (2022). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. innospk.com [innospk.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. eubopen.org [eubopen.org]
- 8. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid in Preclinical Animal Models
Introduction: A Framework for a Novel Phenoxyacetic Acid Derivative
2-(4-(4-Chlorophenoxy)phenyl)acetic acid is a compound belonging to the chlorophenoxy class of molecules. While specific preclinical data on this particular derivative is not extensively published, its structural similarity to widely studied phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), provides a robust predictive framework for designing and executing animal studies. The selection of an administration route is a critical decision in study design, profoundly influencing the compound's absorption, distribution, metabolism, and excretion (ADME), and ultimately, the toxicological or efficacy outcomes.
This guide provides a detailed technical overview of the primary administration routes applicable to this compound in animal models, with a focus on rodents. The protocols and insights are synthesized from established methodologies for analogous compounds and general best practices in laboratory animal science. The objective is to equip researchers with the rationale and practical steps needed to select and perform the most appropriate administration method for their specific research goals, whether they be pharmacokinetic profiling, acute toxicity assessment, or chronic exposure modeling.
Part 1: Foundational Considerations - Vehicle Selection and Formulation
The physicochemical properties of this compound dictate its formulation. As an acetic acid derivative, its solubility is pH-dependent. The free acid form typically has low water solubility, while its salt forms (e.g., sodium or amine salts) are generally water-soluble[1].
Causality Behind Vehicle Choice: The primary goal of vehicle selection is to ensure a stable and homogenous formulation that allows for accurate and reproducible dosing. An inappropriate vehicle can lead to poor bioavailability, localized irritation, or even mortality, confounding study results.
Decision Workflow for Vehicle Selection
Caption: Vehicle selection workflow for dosing formulation.
Table 1: Common Vehicles for Administration of Phenoxyacetic Acid Analogs
| Vehicle | Route(s) | Properties & Considerations |
| Saline / PBS | Oral, IV, IP, SC | Ideal for water-soluble salt forms. The pH may need adjustment to maintain solubility and minimize irritation. |
| Deionized Water | Oral, Drinking Water | Suitable for soluble forms, especially for chronic ad libitum studies. |
| Corn Oil / Sesame Oil | Oral, SC | Used for lipophilic compounds or acid forms with poor aqueous solubility. Not suitable for IV administration. |
| 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water | Oral | Common suspending agents for insoluble compounds. Forms a uniform suspension to ensure consistent dosing. Requires constant stirring. |
| 95% Ethanol | (Solubilizing Agent) | Can be used to dissolve compounds like 2,4-D at high concentrations (e.g., 100 mg/ml), but must be diluted into a final, less toxic vehicle for administration[2]. |
Part 2: Administration Routes - Rationale and Comparative Analysis
The choice of administration route is intrinsically linked to the research question. For environmental or occupational exposure studies, oral administration is most relevant. For pharmacokinetic studies determining fundamental parameters like clearance and volume of distribution, intravenous administration is the gold standard.
Oral Administration
This is the most common route for toxicological assessment of compounds like 2,4-D, as it mimics the primary route of human exposure through contaminated food or water[3][4].
-
Oral Gavage (PO): Delivers a precise dose directly into the stomach. It is the preferred method for acute and sub-chronic studies requiring accurate dosing[5][6]. Oral absorption of 2,4-D in animals is generally rapid and complete, especially at lower doses[4].
-
In-Feed or Drinking Water: A less stressful method for chronic studies, involving mixing the compound into the animals' food or water[7][8]. However, this method offers less control over the exact dose consumed daily, which can be affected by the compound's taste and the animal's health status.
Parenteral Administration
Parenteral routes bypass the gastrointestinal tract, leading to more rapid and predictable systemic exposure.
-
Intravenous (IV): Injects the compound directly into the bloodstream, ensuring 100% bioavailability. This route is essential for pharmacokinetic studies and for investigating the effects of the compound independent of absorption processes[4][9]. IV administration of 2,4-D has been performed in rabbits and rats to study its distribution, including passage across the placenta and blood-brain barrier[3][4].
-
Intraperitoneal (IP): Involves injection into the abdominal cavity. It is a common and technically simpler alternative to IV injection for achieving systemic exposure[10]. The compound is absorbed into the portal circulation, so it still undergoes some first-pass metabolism in the liver. Studies have used the IP route to assess the neurotoxicity of 2,4-D in rats[11].
-
Subcutaneous (SC): Administration into the space beneath the skin. This route provides a slower, more sustained absorption compared to IV or IP.
Table 2: Comparison of Primary Administration Routes
| Parameter | Oral Gavage (PO) | Intravenous (IV) | Intraperitoneal (IP) |
| Bioavailability | Variable; subject to absorption and first-pass metabolism | 100% by definition | High, but some first-pass metabolism occurs |
| Speed of Onset | Slower (minutes to hours) | Rapid (seconds) | Fast (minutes) |
| Dosing Accuracy | High | High | High |
| Mimics Human Exposure | High (for ingestion) | Low | Low |
| Common Applications | Toxicity (acute, chronic), Efficacy, Environmental modeling | Pharmacokinetics (PK), Acute systemic toxicity | Systemic toxicity, Efficacy (when oral route is problematic) |
| Key Limitation | Potential for stress, aspiration, or GI tract injury if performed incorrectly | Requires technical skill; unsuitable for suspensions or irritants | Risk of injecting into organs (bladder, intestine); potential for peritonitis[10] |
Part 3: Pharmacokinetic Profile of Analogous Compounds
Understanding the ADME of related chlorophenoxyacetic acids is crucial for designing meaningful experiments.
-
Absorption: Rapid and nearly complete after oral administration in rats and humans[4][12].
-
Distribution: 2,4-D is widely distributed in tissues, with the highest concentrations often found in the kidney, followed by the liver[8][13].
-
Metabolism & Excretion: There are significant species-dependent differences.
-
Rats: Excrete 2,4-D rapidly and largely unchanged in the urine. The plasma half-life is short, on the order of a few hours[14][15].
-
Dogs: Exhibit much slower elimination, with a plasma half-life that can exceed 90 hours. Metabolism is more extensive in dogs. This leads to a significantly higher body burden compared to rats at an equivalent dose, explaining the dog's increased sensitivity to toxicity[12][14][15].
-
Species-Dependent Elimination Pathway
Caption: Contrasting pharmacokinetic pathways in rats vs. dogs.
Implication for Researchers: The rat is often a more relevant model for extrapolating the pharmacokinetics of these compounds to humans than the dog, due to similarities in rapid renal clearance[15]. This highlights the importance of selecting the appropriate animal model based on metabolic similarity to humans.
Part 4: Detailed Experimental Protocols
Disclaimer: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.
Protocol 1: Preparation of an Oral Suspension (0.5% Methylcellulose)
This protocol is for formulating a water-insoluble compound for oral gavage.
-
Materials: this compound, Methylcellulose (low viscosity), Deionized water, Magnetic stirrer and stir bar, Weighing scale, Spatula, Glass beaker.
-
Procedure:
-
Calculate the required amount of compound and vehicle for the entire study, including ~20% overage.
-
Prepare the 0.5% methylcellulose (MC) vehicle: Add 0.5 g of MC to 100 mL of deionized water. Heat to ~60-70°C while stirring to dissolve, then allow to cool to room temperature.
-
Weigh the required amount of this compound.
-
Slowly add the powdered compound to the MC vehicle while the vehicle is being stirred vigorously with a magnetic stirrer.
-
Continue stirring for at least 30-60 minutes to ensure a homogenous suspension.
-
Self-Validation: Visually inspect the suspension for uniformity. It should appear milky and free of large clumps. Maintain continuous stirring (e.g., on a stir plate) during the dosing procedure to prevent the compound from settling.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol details the standard procedure for administering a substance via oral gavage.
-
Materials: Prepared dosing formulation, appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or straight needle for adult mice), Syringes (1 mL or 3 mL), Animal scale.
-
Procedure:
-
Weigh the mouse to determine the correct volume to administer (e.g., for a 10 mg/kg dose in a 25 g mouse, the dose is 0.25 mg). The typical administration volume for mice is 5-10 mL/kg[6].
-
Draw the calculated volume of the homogenous suspension into the syringe. Ensure there are no air bubbles.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body should be held firmly with the head extended slightly upwards to straighten the path to the esophagus.
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth until it passes into the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw immediately.
-
Once the needle is properly positioned (the tip should be roughly at the level of the last rib), dispense the liquid smoothly and steadily.
-
Withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for at least 15 minutes for any signs of immediate distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea[6].
-
Protocol 3: Intravenous (Tail Vein) Administration in Mice
This protocol requires significant technical skill and is best performed using a restraining device.
-
Materials: Prepared, sterile, filtered dosing solution (suspensions cannot be given IV), Restraining device, Heat lamp or warm water, 27-30 gauge needle with a 1 mL syringe, 70% ethanol.
-
Procedure:
-
Place the mouse in a restraining device to expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins, making them more visible.
-
Wipe the tail with 70% ethanol.
-
Draw the calculated dose into the syringe. The maximum bolus injection volume is typically 5 mL/kg[10].
-
Position the needle, bevel up, almost parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins. A small flash of blood in the needle hub may confirm placement.
-
Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for adverse reactions.
-
References
-
Gorzinski, S. J., Kociba, R. J., Johnson, K. A., Campbell, R. A., & Piercy, P. E. (1987). The comparative metabolism of 2,4-dichlorophenoxyacetic acid in the rat and dog. Fundamental and Applied Toxicology, 9(3), 423-435. [Link]
-
Mattsson, J. L., Charles, J. M., Yano, B. L., Cunny, H. C., Wilson, R. D., & Bus, J. S. (1997). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and Applied Toxicology, 36(1), 47-59. [Link]
-
Hughes, E. W., Harlin, K. S., & S. L. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica, 52(8), 735-748. [Link]
-
Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. Evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 201(1-3), 1-19. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Regulations.gov. [Link]
-
U.S. Environmental Protection Agency. (2005). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Regulations.gov. [Link]
-
Reuber, M. D. (1983). Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid. Science of The Total Environment, 31(3), 203-218. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Chapter 3: Toxicokinetics. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]
-
Zhang, C., Wang, Y., Zhang, C., & Chen, L. (2016). Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos. Chemosphere, 163, 570-577. [Link]
-
Smith, F. A., Nolan, R. J., & Unger, T. A. (1985). The dose-dependent pharmacokinetic profile of 2,4,5-trichlorophenoxy acetic acid following intravenous administration to rats. Toxicology and Applied Pharmacology, 81(2), 241-248. [Link]
-
Amer, S. M., Aly, F. A., & Donya, S. M. (2002). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 1-12. [Link]
-
Li, Y., Wang, Y., Li, Y., & Li, X. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. Environmental Toxicology and Pharmacology, 87, 103697. [Link]
-
University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]
-
Grunow, W., & Böhme, C. (1974). [Metabolism of 2.4.5-T and 2.4-D in rats and mice (author's transl)]. Archives of Toxicology, 32(3), 217-225. [Link]
-
Paulino, C. A., Oliveira, G. H., & Palermo-Neto, J. (1994). Acute 2,4-dichlorophenoxyacetic acid intoxication in cattle. Veterinary and Human Toxicology, 36(5), 433-436. [Link]
-
Rodriguez-Palacios, A., Khoretonenko, M. V., & Ilic, S. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental Biology and Medicine, 244(6), 459-470. [Link]
-
Oliva, A., Muñoz, A., & Yon, L. (2007). Lack of effects of 2,4-dichlorophenoxyacetic acid administration on markers of oxidative stress during early pregnancy in mice. Toxicology, 237(1-3), 133-139. [Link]
-
van der Westhuizen, F. H., Pretorius, P. J., & Erasmus, E. (2002). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica, 32(2), 153-162. [Link]
-
Bortolozzi, A., Evangelista de Duffard, A. M., Dajas, F., Duffard, R., & Silveira, R. (2001). Intracerebral administration of 2,4-diclorophenoxyacetic acid induces behavioral and neurochemical alterations in the rat brain. Neurotoxicology, 22(2), 221-232. [Link]
-
Rodriguez-Palacios, A., Khoretonenko, M. V., & Ilic, S. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental Biology and Medicine, 244(6), 459-470. [Link]
-
Somani, S. M., & Khalique, A. (1982). Distribution and metabolism of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 9(5-6), 889-897. [Link]
-
Aydin, H., Ozdemir, N., & Uzunören, N. (2005). Investigation of the accumulation of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat kidneys. Forensic Science International, 153(1), 53-57. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7204, (4-chloro-2-Methylphenoxy)acetic acid. PubChem. [Link]
-
Toyoshima, I., Mayer, R. F., & Max, S. R. (1985). 2,4-Dichlorophenoxyacetic acid (2,4-D) does not cause polyneuropathy in the rat. Journal of the Neurological Sciences, 70(2), 225-229. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26229, (4-Chlorophenoxy)acetic acid. PubChem. [Link]
-
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid. PubChem. [Link]
-
de Araújo, F. F., de Oliveira, A. P., da Silva, J. R., & de Almeida, A. C. (2022). Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Brazilian Journal of Medical and Biological Research, 55, e12350. [Link]
-
Daikin Chemicals. (2013). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Daikin. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1486, (2,4-Dichlorophenoxy)Acetic Acid. PubChem. [Link]
-
Metrouh-Amir, H., & Amir, A. (2024). In vivo acute toxicity, analgesic and anti-inflammatory activities of phenolic extract of Matricaria pubescens. Tropical Journal of Pharmaceutical Research, 23(8), 1283-1289. [Link]
Sources
- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the accumulation of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. 2,4-Dichlorophenoxyacetic acid (2,4-D) does not cause polyneuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution and metabolism of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis and Purification of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
Abstract
This application note provides a comprehensive and validated protocol for the synthesis and purification of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the manufacturing of various pharmaceuticals.[1] The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction, a robust and scalable method for the formation of diaryl ethers.[2][3][4][5] The protocol details a step-by-step methodology for the reaction, work-up, and subsequent purification by recrystallization. Furthermore, this document outlines the analytical techniques for the characterization of the final product, ensuring high purity and structural integrity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably asenapine, an atypical antipsychotic.[1] The molecular structure, featuring a diaryl ether linkage, presents a specific synthetic challenge. The Ullmann condensation reaction has emerged as a reliable method for constructing such C-O bonds between an aryl halide and a phenol.[2][5] This application note describes a detailed procedure for the synthesis of this compound from p-chlorophenol and o-chlorophenylacetic acid, leveraging a copper(I) bromide catalyst. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and high yield of the desired product.
Reaction Scheme and Mechanism
The synthesis proceeds via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. The reaction mechanism, while complex and not fully elucidated, is generally understood to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| p-Chlorophenol | Reagent Grade, ≥99% | Sigma-Aldrich |
| o-Chlorophenylacetic acid | Reagent Grade, ≥98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade, ≥99% | Fisher Scientific |
| Copper(I) Bromide (CuBr) | Reagent Grade, ≥98% | Acros Organics |
| Diethylene Glycol Dimethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich |
| Toluene | ACS Grade, ≥99.5% | VWR Chemicals |
| Heptane | ACS Grade, ≥99% | EMD Millipore |
| Hydrochloric Acid (HCl) | 37% w/w, ACS Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
Synthesis Procedure
The following protocol is adapted from established literature procedures.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 552.0 g (4.0 mol) of anhydrous potassium carbonate in 1500 mL of diethylene glycol dimethyl ether at room temperature. The use of a high-boiling polar aprotic solvent like diethylene glycol dimethyl ether is crucial for achieving the necessary reaction temperature.[5]
-
Addition of Reactants and Catalyst: To the stirred suspension, add 283.1 g (2.2 mol) of p-chlorophenol followed by 5.74 g (0.04 mol) of copper(I) bromide. The copper(I) bromide serves as the catalyst for the Ullmann condensation.[2][5]
-
Initial Heating and Addition: Heat the mixture to 100 °C. At this temperature, add 90.3 g (0.53 mol) of o-chlorophenylacetic acid. Maintain the temperature and stir for 1 hour.
-
Second Addition and Reaction: Add an additional 159.4 g (0.93 mol) of o-chlorophenylacetic acid. Raise the temperature to 120-130 °C and continue stirring for approximately 8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Acidification: Upon completion of the reaction, cool the mixture to room temperature. Carefully add 700 mL of water, followed by the slow addition of 650 mL of 35% (w/w) aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1. This step protonates the carboxylate to the desired carboxylic acid and neutralizes the excess base.
-
Extraction: Dilute the mixture with 500 mL of water. Transfer the mixture to a separatory funnel and extract the organic layer with toluene (1 x 400 mL, then 1 x 200 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 500 mL of water (three times) and then with 500 mL of brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to a residue of approximately 400 g.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[7][8]
-
Initiating Crystallization: To the concentrated residue, add 100 mL of heptane dropwise while maintaining the internal temperature at approximately 70 °C. Crystals of the product should begin to precipitate.
-
Cooling and Filtration: Slowly cool the mixture to 20-25 °C. Collect the crystals by vacuum filtration and wash the filter cake with 100 mL of a 1:1 mixture of heptane and toluene.[6]
-
Drying: Dry the collected white solid under vacuum to obtain this compound. A typical yield for this procedure is in the range of 65-70%.[6]
Caption: Workflow for the purification of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. The expected chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the C-O-C ether linkage and the aromatic C-H and C=C bonds.[9]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of a chlorine atom will be indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Inactive catalyst, insufficient temperature, or wet reagents/solvent. | Ensure the use of high-purity, anhydrous reagents and solvent. Verify the reaction temperature is maintained. Consider using fresh copper(I) bromide. |
| Oily product after recrystallization | Incomplete removal of solvent or presence of impurities. | Ensure the product is thoroughly dried under vacuum. If the product remains oily, consider purification by column chromatography on silica gel, using a mobile phase with a small amount of acetic acid to prevent streaking.[10][11] |
| Broad or tailing peaks in HPLC | Interaction of the carboxylic acid with the stationary phase. | Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[12] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis and purification of this compound. The described Ullmann condensation followed by a straightforward recrystallization procedure offers an efficient route to this valuable pharmaceutical intermediate. The guidelines for characterization and troubleshooting will aid researchers in obtaining a high-purity product.
References
-
Ullmann Condensation - SynArchive. (URL: [Link])
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. (URL: [Link])
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (URL: [Link])
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkat USA. (URL: [Link])
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. (URL: [Link])
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)
-
Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. (URL: [Link])
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
Synthesis of 2-[2-hydroxy-3-(4-chlorophenoxy)phenyl]acetic acid - PrepChem.com. (URL: [Link])
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (URL: [Link])
-
The Williamson Ether Synthesis. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- WO2014095080A2 - Process for the purification of carboxylic acids - Google P
-
Williamson Ether Synthesis. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
The Williamson ether synthesis. (URL: [Link])
-
Experiment 06 Williamson Ether Synthesis. (URL: [Link])
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
-
Recrystallization of Benzoic Acid. (URL: [Link] konc/chem210/exps/recryst.pdf)
-
RECRYSTALLISATION. (URL: [Link])
-
Chemistry 211 Experiment 4 - MiraCosta College. (URL: [Link])
-
(4-Chlorophenoxy)acetic acid - PubChem. (URL: [Link])
-
Interpreting an infra-red spectrum - Chemguide. (URL: [Link])
Sources
- 1. innospk.com [innospk.com]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols: High-Throughput Screening of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid for Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of Peroxisome Proliferator-Activated Receptors (PPARs). While primarily documented as a key intermediate in the synthesis of the atypical antipsychotic Asenapine[1], the structural features of this compound, particularly the phenoxyacetic acid moiety, suggest a potential for interaction with nuclear receptors. This guide details the scientific rationale, provides a validated HTS protocol using a luciferase reporter assay, and outlines data analysis procedures for assessing the compound's activity as a PPAR agonist.
Introduction: Scientific Rationale and Potential Applications
This compound is a synthetic compound with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol [2]. Its established role is in pharmaceutical synthesis, where its high purity and stable physical properties are advantageous[1]. However, the core structure of phenoxyacetic acid is present in various biologically active molecules, including herbicides that mimic plant auxins and drugs targeting metabolic pathways[3][4].
PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing critical roles in lipid and glucose metabolism, inflammation, and cellular differentiation[5]. The three main subtypes, PPARα, PPARδ (also known as PPARβ), and PPARγ, are established therapeutic targets for metabolic disorders such as type 2 diabetes, obesity, and atherosclerosis[6]. Agonists of PPARs, such as fibrates and thiazolidinediones, are clinically used to manage these conditions. The discovery of novel PPAR modulators remains an active area of drug discovery.
Given the structural similarities of this compound to known PPAR ligands, it is a candidate for screening campaigns to identify new PPAR agonists. This application note provides the framework for such a screening initiative.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| Synonyms | JRD0729 | Sigma-Aldrich |
| CAS Number | 148401-42-7 | ChemicalBook[7] |
| Molecular Formula | C₁₄H₁₁ClO₃ | Sigma-Aldrich[2] |
| Molecular Weight | 262.69 g/mol | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Purity | ≥98.0% | Various Suppliers |
High-Throughput Screening Workflow for PPAR Agonism
The proposed HTS campaign utilizes a cell-based luciferase reporter assay, a robust and widely adopted method for screening nuclear receptor agonists[6][8]. The workflow is designed for efficiency, scalability, and the generation of high-quality, reproducible data.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. jetir.org [jetir.org]
- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 504452 - Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 148401-42-7 [chemicalbook.com]
- 8. [Establishment of a cell-based high-throughput screening model for PPARdelta agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in dissolving 2-(4-(4-Chlorophenoxy)phenyl)acetic acid in dimethyl sulfoxide (DMSO). Our focus is on providing practical, scientifically-grounded solutions to facilitate your experimental workflows.
Introduction: Understanding the Challenge
This compound is a carboxylic acid derivative with a molecular formula of C₁₄H₁₁ClO₃ and a molecular weight of approximately 262.69 g/mol . Its structure, characterized by two phenyl rings and a carboxylic acid moiety, contributes to its relatively nonpolar nature and potential for strong intermolecular interactions in the solid state, which can lead to poor solubility in various solvents, including DMSO. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, challenges can still arise with molecules like this compound.[1][2] This guide will explore systematic approaches to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO at room temperature. What are the primary reasons for this?
A1: Several factors can contribute to the poor solubility of this compound in DMSO at room temperature:
-
High Crystal Lattice Energy: The planar structure of the phenyl rings can lead to efficient packing in the crystal lattice, held together by strong intermolecular forces. A significant amount of energy is required to overcome these forces and allow the solvent to solvate individual molecules.
-
Insufficient Solvation: While DMSO is a potent solvent, the solvation of the large, relatively nonpolar phenyl groups of the molecule may be less favorable, leading to a lower-than-expected solubility.
-
Purity of the Compound and Solvent: Impurities in the this compound or the presence of water in the DMSO can negatively impact solubility. DMSO is highly hygroscopic and readily absorbs moisture from the air, which can alter its solvent properties.[3]
Q2: What is a general workflow for systematically improving the solubility of this compound in DMSO?
A2: A logical, stepwise approach is recommended to find the optimal dissolution method for your specific experimental needs.
Caption: A systematic workflow for improving solubility.
Troubleshooting Guides & Detailed Protocols
This section provides detailed protocols and troubleshooting for the three primary methods of enhancing the solubility of this compound in DMSO.
Method 1: Temperature Adjustment
Scientific Rationale: The solubility of most solid compounds in a liquid solvent increases with temperature.[4] Applying heat provides the necessary energy to break the crystal lattice forces of the solute and increases the kinetic energy of the solvent molecules, leading to more effective solvation.
Detailed Protocol:
-
Preparation: Add the desired mass of this compound to a clean, dry glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Initial Mixing: Vortex the mixture at room temperature for 1-2 minutes.
-
Heating: Place the vial in a heating block or water bath set to a temperature between 40-60°C. Caution: Do not exceed 60-70°C for prolonged periods to minimize the risk of compound degradation and accelerated decomposition of DMSO, which can be catalyzed by acidic or basic impurities.[1][5][6]
-
Agitation: While heating, continue to agitate the solution periodically (e.g., vortexing every 5-10 minutes) until the solid is fully dissolved.
-
Cooling and Observation: Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature slowly. Observe the solution for any signs of precipitation.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates upon cooling. | The solution was supersaturated at room temperature. | Re-heat the solution to re-dissolve the compound and use it while warm (if your experiment allows). Alternatively, this indicates that temperature alone is insufficient, and you should proceed to Method 2 or 3. |
| Compound does not dissolve even with heating. | The concentration is too high for the given solvent volume, even at elevated temperatures. | Reduce the target concentration or consider a different solubilization method. |
| Solution turns yellow or brown upon heating. | The compound may be degrading, or the DMSO is decomposing. | Lower the heating temperature and reduce the heating time. Ensure you are using high-purity, anhydrous DMSO. |
Method 2: Co-solvency
Scientific Rationale: The addition of a co-solvent can alter the overall polarity of the solvent system, potentially improving the solubility of a solute. For carboxylic acids, the addition of a small amount of water to DMSO can sometimes enhance solubility by facilitating the ionization of the carboxylic acid group.[7][8]
Detailed Protocol:
-
Preparation: In a clean, dry vial, add the desired mass of this compound.
-
Co-solvent Addition: Add a small percentage of purified water to the DMSO. Start with a 95:5 (v/v) DMSO:water mixture.
-
Solvent Addition: Add the DMSO:water mixture to the vial.
-
Dissolution: Vortex the mixture vigorously for 2-5 minutes. If necessary, gentle warming (30-40°C) can be applied as described in Method 1.
-
Observation: Check for complete dissolution.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Compound remains undissolved. | The co-solvent ratio is not optimal. | Experiment with different DMSO:water ratios (e.g., 90:10, 80:20). Be aware that increasing the water content may eventually lead to precipitation of the hydrophobic compound. |
| Compound precipitates after initial dissolution. | The solution is unstable. | This co-solvent system may not be suitable for long-term storage. Prepare fresh solutions before use. |
Method 3: Salt Formation
Scientific Rationale: Carboxylic acids can be deprotonated by a base to form a salt. These ionic salts are generally more polar and, therefore, more soluble in polar solvents like DMSO than their neutral acidic counterparts.[9][10]
Caption: Conversion of the carboxylic acid to a more soluble salt.
Protocol using a Strong Base (e.g., Sodium Hydroxide):
-
Stock Solution of Base: Prepare a stock solution of 1 M NaOH in water.
-
Compound and Solvent: To a vial containing your this compound, add the required volume of DMSO.
-
Base Addition: Add the NaOH stock solution dropwise while vortexing. Add a stoichiometric equivalent (or a slight excess) of the base relative to the carboxylic acid.
-
Dissolution: Continue to vortex for 5-10 minutes. The formation of the sodium salt should lead to a clear solution.
Protocol using an Organic Base (e.g., Triethylamine):
-
Compound and Solvent: To a vial containing your this compound, add the required volume of DMSO.
-
Base Addition: Add a stoichiometric equivalent of a liquid organic base, such as triethylamine, directly to the mixture.
-
Dissolution: Vortex for 5-10 minutes until a clear solution is obtained.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms after adding the base. | The salt formed may be less soluble in the specific DMSO/water mixture than the free acid. | Try a different base (e.g., potassium hydroxide, or an organic base like triethylamine). Adjust the amount of water if using an aqueous base. |
| Solution becomes cloudy or hazy. | Incomplete salt formation or the presence of impurities. | Ensure accurate stoichiometry of the base. Use high-purity reagents. |
| Concerns about the impact of pH change on the experiment. | The addition of a base will increase the pH of the final solution. | This method may not be suitable for pH-sensitive assays. Consider the buffer capacity of your final experimental system. |
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses, and a lab coat when handling DMSO and this compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin.[11] Avoid direct contact. If skin contact occurs, wash the affected area thoroughly with water.
-
Material Compatibility: Use glass or compatible plasticware (e.g., polypropylene, PTFE). DMSO can degrade certain plastics like polycarbonate and PVC.[12][13]
-
Storage: Store stock solutions in tightly sealed vials at low temperatures (e.g., -20°C) to minimize water absorption and potential degradation. Be aware that DMSO solidifies at 18.5°C.[1]
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Zhang, Y., Wu, D., & Chen, J. (2020). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development, 24(6), 945-964. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714. Retrieved from [Link]
-
Babasaki, T., et al. (2018). Influence of organic acid on the thermal behavior of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 134(3), 1735-1742. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]
-
Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169. Retrieved from [Link]
-
ResearchGate. (2022). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
-
Gracin, S., & Rasmuson, Å. C. (2004). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 49(5), 1379–1383. Retrieved from [Link]
-
Lorenz, D. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(6), 532-536. Retrieved from [Link]
-
Organic Syntheses. (2014). 21. Retrieved from [Link]
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
Aston University. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
MedCrave. (2019). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. Retrieved from [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
University of North Texas. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Marco Rubber & Plastics. (n.d.). DIMETHYL SULFOXIDE Resistant O-Rings and Seals. Retrieved from [Link]
-
Reddit. (2014). Removing DMSO without excessive heat. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Office of Scientific and Technical Information. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
- Google Patents. (1986). Process for the preparation of a carboxylic acid salt.
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]
-
MedCrave. (2019). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. Retrieved from [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. Retrieved from [Link]
-
IChemE. (1994). Assessment of thermal safety during distillation of DMSO. Retrieved from [Link]
-
Dutscher. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
-
ResearchGate. (2022). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. Retrieved from [Link]
-
PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dwk.com [dwk.com]
Troubleshooting unexpected results with 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Technical Support Center: 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Welcome to the technical support center for this compound (CAS No. 148401-42-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges with this compound. The following content is structured in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
Section 1: Compound Characteristics and Handling
Before initiating any experiment, a thorough understanding of the compound's properties is critical. Unexpected results often originate from improper handling, storage, or preparation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 148401-42-7 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |
| Molecular Weight | 262.69 g/mol | [2] |
| Appearance | Solid | [2] |
| Primary Application | Intermediate in the preparation of RAGE antagonists for Alzheimer's treatment. | [1] |
FAQ 1: I am having difficulty dissolving the compound for my aqueous-based cellular assays. What is the recommended procedure?
Answer:
This is a common issue stemming from the compound's chemical nature. This compound is a carboxylic acid with significant hydrophobic character due to its three phenyl rings. Direct dissolution in aqueous buffers or cell culture media is often unsuccessful and can lead to precipitation, causing inconsistent results.
Causality and Strategy: The carboxylic acid moiety provides a handle for increasing solubility, but the molecule's overall hydrophobicity dominates. The standard and recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then perform a serial dilution into your aqueous experimental medium.
Step-by-Step Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO). It is an excellent solvent for a wide range of organic molecules and is miscible with aqueous media.
-
Calculation: Determine the required mass of the compound to prepare a high-concentration stock (e.g., 10 mM or 50 mM).
-
Example for 10 mM Stock: Mass (mg) = 10 mmol/L * 0.001 L * 262.69 g/mol * 1000 mg/g = 2.63 mg of compound in 1 mL of DMSO.
-
-
Dissolution:
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be effective.[3] Ensure the solution is completely clear before proceeding.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes. Proper storage is vital to maintain compound integrity.[4]
-
Experimental Use: When preparing your working solution, dilute the DMSO stock into your final buffer or medium. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) , as DMSO can have its own biological effects and cause cytotoxicity. Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test conditions but without the compound.
Section 2: Troubleshooting In Vitro & Cell-Based Assays
Cell-based assays are fundamental for evaluating the biological activity of compounds like this compound.[5] Unexpected outcomes can often be traced back to the complex interaction between the compound, the assay medium, and the biological system.
Diagram 1: General Experimental Workflow
Caption: A standard workflow for in vitro experiments.
FAQ 2: I am not observing the expected biological activity (e.g., RAGE antagonism). What are the potential causes?
Answer:
A lack of activity is a multifaceted problem that requires systematic troubleshooting.[6] The issue could lie with the compound, the assay itself, or the biological system.
Troubleshooting Strategy: Follow a logical diagnostic process to isolate the variable causing the failure. This involves verifying each component of your experiment, starting from the most fundamental.
Diagram 2: Troubleshooting Logic for Lack of Biological Activity
Caption: A decision tree for diagnosing failed experiments.
Key Verification Points:
-
Validate the Assay with a Positive Control: This is the most critical first step. If a known RAGE antagonist or agonist (depending on assay design) does not produce the expected signal, the problem lies with your assay setup (reagents, cells, instrument), not your test compound.
-
Confirm Compound Integrity and Concentration:
-
Solubility in Media: After diluting your DMSO stock into the final assay medium, visually inspect for any cloudiness or precipitate. Centrifuge a sample of the medium and analyze the supernatant by HPLC to confirm the compound is in solution at the intended concentration.
-
Degradation: The ether linkage and carboxylic acid are generally stable, but hydrolysis is possible under certain pH and temperature conditions.[7] If the stock solution is old or has been handled improperly, its integrity may be compromised. Re-running analytical characterization (e.g., HPLC, LC-MS) can confirm purity.
-
-
Assess the Biological System:
-
Target Expression: Confirm that your chosen cell line expresses the target receptor (RAGE) at sufficient levels.
-
Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination. Cellular stress can alter signaling pathways and experimental readouts.[8]
-
-
Review the Dose Range: It is possible the compound's potency (IC₅₀ or EC₅₀) is outside the concentration range you tested. Perform a wide dose-response curve, covering several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full activity profile.
FAQ 3: My compound shows significant cytotoxicity, masking any specific biological effect. How can I address this?
Answer:
Distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity is essential.[8] High concentrations of hydrophobic compounds can disrupt cell membranes, leading to toxicity that is unrelated to the intended mechanism of action.[9]
Strategy: The key is to define a therapeutic window where the compound is active against its target but not generally toxic.
Step-by-Step Protocol: Deconvoluting Cytotoxicity
-
Run Orthogonal Viability Assays: Use at least two different types of cell viability assays that measure different cellular processes.
-
Metabolic Assays (e.g., MTT, WST-8): Measure the activity of mitochondrial dehydrogenases, indicating metabolic health.[10]
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): Measure the integrity of the cell membrane, indicating cell death via necrosis.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): Measure markers of programmed cell death.[8]
-
Rationale: If a compound only affects metabolic activity but not membrane integrity at a certain concentration, it might be cytostatic rather than cytotoxic. This provides crucial mechanistic insight.[8]
-
-
Determine the Cytotoxic Concentration (CC₅₀): Perform a dose-response experiment (e.g., over 72 hours) using a cell viability assay to determine the concentration at which the compound reduces cell viability by 50%.
-
Compare CC₅₀ to Efficacy (IC₅₀/EC₅₀):
-
Simultaneously, run your functional assay (e.g., RAGE antagonism) to determine the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀).
-
The ratio of these two values gives you the Selectivity Index (SI = CC₅₀ / IC₅₀) .
-
An SI > 10 is generally considered a good starting point, indicating a reasonable window between the desired effect and general toxicity.
-
-
Refine Incubation Time: Shorten the incubation period for your functional assay. A specific signaling event may occur within minutes or a few hours, long before the onset of cytotoxicity which may take 24-72 hours to manifest.
Section 3: Analytical & Quality Control
The purity and integrity of your compound are paramount. Analytical techniques like HPLC are essential for quality control.
FAQ 4: My HPLC analysis shows peak tailing or fronting. What does this indicate?
Answer:
Abnormal peak shapes in HPLC are diagnostic of underlying issues with the column, mobile phase, or the analyte itself.[11] For an acidic compound like this compound, specific interactions can lead to poor chromatography.
Table 2: Common HPLC Troubleshooting Scenarios
| Observation | Potential Cause(s) | Corrective Action(s) |
| Peak Tailing | - Secondary Interactions: The acidic proton of the carboxylic acid interacts with residual, un-capped silanols on the silica-based C18 column. - Column Overload: Injecting too much sample. | - Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the carboxylic acid and silanols, minimizing secondary interactions. - Reduce Sample Concentration: Dilute your sample and re-inject. |
| Peak Fronting | - Column Overload: Injecting too much sample, particularly in a solvent stronger than the mobile phase. - Poor Solubility: Compound is precipitating on the column. | - Reduce Sample Concentration/Volume. - Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. |
| Split Peaks | - Clogged Frit/Distributor: Particulate matter is blocking the top of the column. - Column Void: A channel has formed in the column packing material. | - Reverse-flush the column (if recommended by the manufacturer). - Replace the column. Use a guard column to protect the analytical column.[11] |
| Ghost Peaks | - Carryover: Sample from a previous injection is retained on the column or in the injector. - Contamination: Impurities in the mobile phase or from the sample preparation. | - Run Blank Injections: Inject your sample solvent to see if the peak appears. - Clean the Injector: Implement a robust needle wash protocol. - Use High-Purity Solvents. |
This table is adapted from general HPLC troubleshooting principles.[11]
References
-
Vertex AI Search. (2026). Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. 4
-
ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid synthesis. 12
-
Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
Sigma-Aldrich. (n.d.). This compound.
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-(2-phenylphenoxy)acetic acid.
-
ChemicalBook. (n.d.). This compound.
-
ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid.
-
Echemi. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid Safety Data Sheets.
-
Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.
-
PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
-
Google Patents. (n.d.). Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
PubMed. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester.
-
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid.
-
Sigma-Aldrich. (n.d.). This compound.
-
Quick Company. (n.d.). A Process For The Synthesis Of 2 [2 [4 [(4 Chlorophenyl) Phenyl Methyl] 1 Piperazinyl] Ethoxy Acetic Acid.
-
Google Patents. (n.d.). Preparation method of chlorophenyl acetic acid.
-
PubMed. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos.
-
PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
-
Sigma-Aldrich. (n.d.). Cell-Based Assays.
-
YouTube. (2022). Troubleshooting and optimizing lab experiments.
-
TOKU-E. (n.d.). p-Chlorophenoxyacetic Acid.
-
Acta Physico-Chimica Sinica. (2013). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
-
Synthonix. (n.d.). 2-(4-Chlorophenyl)acetic acid.
-
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
-
PubMed. (1990). Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes.
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
-
PubMed. (1996). Cellular toxicity of 2,4,5-trichlorophenoxyacetic acid: formation of 2,4,5-trichlorophenoxyacetylcholine.
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
-
PubMed. (2020). A cell-based fluorescent assay for FAP inhibitor discovery.
-
PubMed. (2016). Inhibition-based first-generation electrochemical biosensors: theoretical aspects and application to 2,4-dichlorophenoxy acetic acid detection.
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
-
MDPI. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
-
PubMed. (2001). Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. ://pubmed.ncbi.nlm.nih.gov/11758882/)
Sources
- 1. This compound | 148401-42-7 [chemicalbook.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. m.youtube.com [m.youtube.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. bioivt.com [bioivt.com]
- 9. Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability and Handling of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid Solutions
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid (CAS No. 148401-42-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical pharmaceutical intermediate in solution.[1][2] Understanding its degradation pathways is paramount for obtaining reliable and reproducible experimental results.
This document provides in-depth answers to frequently asked questions, troubleshooting for common stability issues, and validated protocols for handling and analysis.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation
This section addresses the fundamental chemical vulnerabilities of this compound.
Q1: What are the primary chemical vulnerabilities of this compound in solution?
A1: The molecule's structure contains two key features that are susceptible to degradation: the diaryl ether linkage and the aromatic rings. Therefore, the primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The ether bond is susceptible to cleavage under strong acidic conditions.[3][4]
-
Photodegradation: Like many chlorophenoxy compounds, the molecule can be degraded by exposure to light, particularly UV radiation. This process is often mediated by the formation of reactive hydroxyl radicals.[5][6]
-
Oxidation: The phenoxyacetic acid moiety can be susceptible to oxidation, which can be initiated by dissolved oxygen, metal ion contaminants, or peroxide impurities in solvents.[7]
Q2: How does solution pH affect the stability of the compound?
A2: pH is a critical factor. The ether linkage in this compound is relatively stable but can undergo acid-catalyzed hydrolysis. In strongly acidic media (low pH), the ether oxygen can be protonated, making it a better leaving group and facilitating nucleophilic attack that cleaves the C-O bond.[4][8] While highly basic conditions are less likely to cleave this specific type of ether, extreme pH values in either direction should be avoided. Most drugs exhibit optimal stability in a pH range of 4 to 8.[9] For this compound, maintaining a pH between 5.0 and 7.5 is a safe starting point for minimizing hydrolysis.
Q3: Is the compound sensitive to light, and what precautions should I take?
A3: Yes, compounds containing a chlorophenoxy group are known to be sensitive to light. Exposure to ambient or UV light can initiate photochemical degradation.[6] This process can lead to cleavage of the ether bond and modification of the aromatic rings, resulting in a loss of the parent compound and the formation of various photoproducts.[10] Precaution: Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to direct laboratory light during experiments whenever possible.
Q4: What is the expected impact of temperature on solution stability?
A4: According to the Arrhenius equation, chemical reaction rates, including degradation, generally increase with temperature.[9] For every 10°C rise in temperature, the rate of reaction can double or triple. Therefore, storing solutions at elevated temperatures will accelerate the degradation of this compound. Precaution: Stock solutions and experimental samples should be stored under refrigerated conditions (2-8°C) for short-to-medium term storage and frozen (≤ -20°C) for long-term storage, provided the compound is soluble and stable in the frozen state in the chosen solvent.
Q5: What are the likely degradation products I might observe in my analysis?
A5: Based on the primary degradation pathways, you can anticipate several types of degradants:
-
From Hydrolysis: Cleavage of the ether bond would yield 4-chlorophenol and 2-hydroxyphenylacetic acid . This is a common degradation route for phenoxy acid derivatives.[10][11]
-
From Photodegradation/Oxidation: These pathways are more complex and can result in hydroxylated versions of the parent compound on one or both aromatic rings, and potentially ring-opened products if the degradation is extensive.[10][12]
Section 2: Troubleshooting Guide - Common Stability Issues
| Observed Issue | Possible Cause | Recommended Action & Rationale |
| Rapid loss of parent compound concentration, even when stored in the dark. | 1. Inappropriate pH: The solution may be too acidic, causing hydrolysis of the ether linkage.[3][4] | Action: Measure the pH of your solution. If it is outside the optimal range (pH 5.0-7.5), adjust it using a suitable buffer system (e.g., phosphate or acetate buffer) that does not interfere with your experiment. |
| 2. Oxidative Degradation: Dissolved oxygen or peroxide impurities in the solvent are oxidizing the compound. | Action: Prepare solutions using high-purity solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use. Store the solution under an inert atmosphere. | |
| Significant degradation occurs during benchtop experiments under lab lighting. | Photodegradation: The compound is being degraded by exposure to UV and visible light.[6][12] | Action: Immediately switch to using amber volumetric flasks and vials. If transparent containers are necessary for your instrumentation, wrap them in aluminum foil. Minimize the time the solution is exposed to light. |
| Appearance of new, unidentified peaks in HPLC or LC-MS chromatograms. | Formation of Degradants: The compound is breaking down into smaller molecules like 4-chlorophenol or being modified by oxidation/hydroxylation. | Action: Use the information from FAQ #5 to tentatively identify the degradants based on their expected mass. Perform a forced degradation study (see Protocol 2) under acidic, oxidative, and photolytic conditions to intentionally generate these degradants and confirm their retention times/mass spectra. |
Section 3: Protocols for Prevention and Analysis
Protocol 1: Recommended Preparation and Storage of Stock Solutions
This protocol is designed to maximize the stability of this compound in solution.
Materials:
-
This compound solid
-
High-purity solvent (e.g., HPLC-grade Acetonitrile or DMSO)
-
For aqueous solutions: High-purity water (Type I) and a suitable buffer system (e.g., phosphate buffer salts)
-
Inert gas (Argon or Nitrogen)
-
Amber glass volumetric flasks and screw-cap vials with PTFE-lined septa
Procedure:
-
Solvent Selection & Preparation:
-
Choose a solvent in which the compound is highly soluble and which is compatible with your downstream application. Aprotic solvents like acetonitrile or DMSO are often good choices for initial stock solutions.[13]
-
For aqueous-based experiments, prepare a buffer solution (e.g., 50 mM potassium phosphate) and adjust the pH to be within the 5.0-7.5 range.
-
Crucial Step: Deoxygenate the chosen solvent by sparging with argon or nitrogen gas for at least 15 minutes. This minimizes the risk of oxidative degradation.
-
-
Solution Preparation:
-
Accurately weigh the required amount of solid compound in an amber volumetric flask.
-
Add a portion of the deoxygenated solvent to dissolve the solid completely. Use sonication if necessary, but avoid heating.
-
Once dissolved, fill the flask to the final volume with the deoxygenated solvent.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller-volume amber glass vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Before sealing each vial, gently flush the headspace with inert gas for 5-10 seconds.
-
Seal the vials tightly.
-
-
Storage Conditions:
-
Short-term (1-2 weeks): Store at 2-8°C.
-
Long-term (>2 weeks): Store at -20°C or below.
-
Always label vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Protocol 2: Basic Experimental Workflow for Stability Assessment
This protocol provides a framework for testing the stability of your compound under specific experimental conditions using HPLC or LC-MS.
Objective: To quantify the percentage of the parent compound remaining over time under various conditions (e.g., light vs. dark, different buffers, temperature).
Procedure:
-
Preparation: Prepare a solution of the compound at the desired experimental concentration following Protocol 1.
-
Time Point Zero (T=0): Immediately after preparation, transfer an aliquot to an analysis vial and analyze it via a validated HPLC or LC-MS method. This serves as your 100% reference point.[14][15][16]
-
Incubation: Aliquot the remaining solution into separate sealed amber (for dark) and clear (for light) vials. Place them in the intended experimental conditions (e.g., on the benchtop at room temperature, in an incubator at 37°C).
-
Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it using the same analytical method.
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Determine the percentage of compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each condition to visualize the degradation kinetics. A stable solution will show minimal loss (<5-10%) over the experimental duration.
-
Section 4: Visualizing Degradation & Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for assessing solution stability.
Section 5: Summary of Stability Factors
| Factor | Risk of Degradation | Recommended Condition | Rationale |
| pH | High (at extremes) | pH 5.0 - 7.5 | Minimizes acid-catalyzed hydrolysis of the ether bond.[8][9] |
| Light | High | Store and handle in amber vials or protect from light. | Prevents photochemical degradation common to chlorophenoxy compounds.[6] |
| Temperature | Medium to High | 2-8°C (short-term), ≤ -20°C (long-term). | Slows down all degradation reaction rates as per the Arrhenius principle.[9] |
| Atmosphere | Medium | Use deoxygenated solvents; store under inert gas (Ar, N₂). | Prevents oxidation by dissolved oxygen. |
| Solvent Purity | Medium | Use high-purity, HPLC-grade solvents. | Avoids contaminants (e.g., metal ions, peroxides) that can catalyze degradation. |
References
-
Title: Different reaction conditions for hydrolysis of ethers and epoxides Source: Chemistry Stack Exchange URL: [Link]
-
Title: Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide Source: Environmental Science & Technology - ACS Publications URL: [Link]
-
Title: Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media Source: ResearchGate URL: [Link]
-
Title: Revised mechanism for the hydrolysis of ethers in aqueous acid Source: ResearchGate URL: [Link]
-
Title: Ether cleavage Source: Wikipedia URL: [Link]
-
Title: Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods Source: PubMed URL: [Link]
-
Title: Oxidation of phenoxyacetic acid by imidazolium dichromate Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies Source: PubMed URL: [Link]
-
Title: Oxidation of phenoxyacetic acid by imidazolium dichromate Source: ResearchGate URL: [Link]
-
Title: Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity Source: ResearchGate URL: [Link]
-
Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]
-
Title: Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134 Source: CORE URL: [Link]
-
Title: Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? Source: ResearchGate URL: [Link]
-
Title: Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC Source: SciELO URL: [Link]
-
Title: Analytical Methods Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Factors affecting stability of drugs Source: Slideshare URL: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 148401-42-7 [chemicalbook.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Common pitfalls in handling 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Welcome to the technical support center for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling, synthesis, and analysis of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Asenapine, understanding its properties and potential pitfalls is crucial for successful and reproducible experimental outcomes.[1]
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
1. What are the key physical and chemical properties of this compound?
Understanding the basic properties of this compound is the first step in its proper handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | |
| Molecular Weight | 262.69 g/mol | |
| Appearance | Solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents. | |
| pKa | Not specified |
2. What are the recommended storage conditions for this compound?
To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] Improper storage can lead to degradation, affecting experimental results.
3. What are the primary safety precautions to take when handling this compound?
As with any chlorinated aromatic compound, proper personal protective equipment (PPE) is essential. This includes:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[2]
-
Respiratory Protection: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[2]
Always consult the Safety Data Sheet (SDS) for specific handling instructions and emergency procedures.
4. In which solvents is this compound soluble?
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for common issues encountered during the synthesis and analysis of this compound.
Synthesis Pitfalls: The Ullmann Condensation for Diaryl Ether Formation
The formation of the diaryl ether bond is a critical step in the synthesis of this compound and is often achieved via an Ullmann condensation or a related copper-catalyzed coupling reaction.[4][5][6] This reaction, however, is notoriously challenging.
Problem: Low or No Yield of the Diaryl Ether Product
Potential Causes & Solutions:
-
Cause 1: Inactive Copper Catalyst: The copper source (often Cu(I) salts like CuI or Cu₂O) can be sensitive to air and moisture, leading to oxidation and deactivation.
-
Cause 2: Poor Choice of Base or Solvent: The base and solvent play a crucial role in the reaction's success.
-
Solution: For Ullmann-type reactions, strong bases like potassium carbonate or cesium carbonate are often used.[7] High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditional choices, though modern methods may use milder conditions.[4] Experiment with different base and solvent combinations to find the optimal conditions for your specific substrates.
-
-
Cause 3: Steric Hindrance or Unfavorable Electronic Effects: The reactivity of the aryl halide and the phenol can be significantly influenced by steric bulk and the electronic nature of their substituents.
-
Cause 4: Side Reactions: At the high temperatures often required for Ullmann condensations, side reactions such as dehalogenation or polymerization can occur.
-
Solution: Optimize the reaction temperature and time. Lowering the temperature, if possible with a more active catalyst system, can minimize side reactions. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction is complete.
-
Experimental Workflow: Optimizing the Ullmann Condensation
Caption: Troubleshooting workflow for low yield in Ullmann diaryl ether synthesis.
Analytical Challenges: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common technique for monitoring the purity and reaction progress of this compound. However, its acidic nature and aromaticity can lead to specific analytical challenges.
Problem: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Potential Causes & Solutions:
-
Cause 1: Secondary Interactions with Residual Silanols: The carboxylic acid group can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Lower the Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and minimize interactions with silanols.[9]
-
Use a High-Purity Silica Column: Modern HPLC columns are end-capped to reduce the number of free silanols. Using a high-purity, well-end-capped column can significantly improve peak shape.[9]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanols.[9]
-
-
-
Cause 2: Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Cause 3: Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
Problem: Shifting Retention Times
Potential Causes & Solutions:
-
Cause 1: Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition, especially the pH, can lead to significant shifts in retention time for an ionizable compound like a carboxylic acid.
-
Solution: Prepare the mobile phase carefully and consistently. Use a pH meter to ensure the pH is accurate and reproducible. Consider using a buffer to maintain a stable pH.[10]
-
-
Cause 2: Fluctuating Column Temperature: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[11]
-
-
Cause 3: Poor Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before injecting the sample.[11]
-
HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues with aromatic carboxylic acids.
Part 3: Stability and Degradation
1. What are the potential degradation pathways for this compound?
Phenoxyacetic acids can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis of the Ether Linkage: Under harsh acidic or basic conditions, the diaryl ether bond can be cleaved.
-
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the aromatic rings and the acetic acid side chain. Ozonation, for example, can lead to the formation of intermediates like phenyl formate, salicylic acid, and phenol.[12]
-
Photodegradation: Exposure to UV light may cause degradation, a common characteristic of aromatic compounds.
It is advisable to protect the compound from excessive heat, light, and extreme pH conditions to ensure its stability.
2. How can I assess the stability of the compound in my experimental setup?
To assess the stability of this compound under your specific experimental conditions, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., heat, acid, base, oxidizing agent, light) and analyzing the samples by a stability-indicating method, such as HPLC, to detect any degradation products.
References
-
Degradation and kinetics of phenoxyacetic acid in aqueous solution by ozonation. (2025). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Scion Instruments. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). LCGC North America. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
The Ullmann Ether Condensation. (2025). ResearchGate. Retrieved from [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters. Retrieved from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Working with Chemicals. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
2-(4-(4-Chlorophenoxy)phenyl)acetic acid stability testing and storage conditions
Welcome to the technical support guide for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid (CAS No. 148401-42-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on stability testing and proper storage conditions. Here, we synthesize established scientific principles with practical, field-proven insights to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a solid organic compound with the molecular formula C₁₄H₁₁ClO₃.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing its stability through forced degradation studies and establishing appropriate storage conditions, in alignment with international regulatory standards such as the ICH Q1A(R2) guidelines.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, the compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to protect it from moisture and light. While specific long-term stability data dictates the precise temperature, a general recommendation is to store it at controlled room temperature (20-25°C). Avoid exposure to extreme temperatures and incompatible materials.
Q2: Why is stability testing necessary for a chemical intermediate?
A2: Stability testing is crucial because degradation of an intermediate can introduce impurities into the synthesis process.[4] These impurities can potentially be carried through to the final drug substance, affecting its purity, safety, and efficacy. Understanding the degradation pathways helps in developing robust manufacturing processes and analytical methods to control these impurities.[5]
Q3: What are the primary degradation pathways I should be concerned about?
A3: Based on the structure, which contains an ether linkage and a carboxylic acid group on a phenyl ring, the primary degradation pathways of concern are hydrolysis , oxidation , and photolysis . Thermal degradation is also a possibility under elevated temperatures. The ether bond is susceptible to cleavage under harsh acidic or basic conditions, and the phenyl rings can be targets for oxidative and photolytic reactions.
Q4: How much degradation should I aim for in a forced degradation study?
A4: The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered optimal.[6] This level is sufficient to produce and identify degradation products for method validation without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[3]
Q5: What is a "stability-indicating method," and why do I need one?
A5: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately measure the decrease in the concentration of the parent compound while simultaneously separating and quantifying its degradation products.[2] This ensures that the analytical method is specific for the intact molecule and provides a complete picture of its stability profile.
Forced Degradation Studies: A Practical Workflow
Forced degradation (or stress testing) is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3]
Workflow Diagram
Caption: Workflow for a forced degradation study.
Experimental Protocols
The following protocols are designed as a starting point. The concentrations and durations should be adjusted to achieve the target degradation of 5-20%.
1. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C.
-
Neutral Hydrolysis: Dissolve the compound in purified water. Heat at 60°C.
-
Procedure:
-
Prepare solutions at a concentration of ~1 mg/mL.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
For acid and base samples, cool and neutralize with an equimolar amount of base or acid, respectively.
-
Dilute with mobile phase to the target analytical concentration for HPLC analysis.
-
2. Oxidative Degradation
-
Procedure:
-
Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect from light.
-
Withdraw samples at various time points.
-
Dilute with mobile phase for HPLC analysis. The high dilution factor will typically quench the reaction.
-
3. Photolytic Degradation
-
Procedure:
-
Expose a solid sample and a solution of the compound (~1 mg/mL in a suitable solvent) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples by HPLC.
-
4. Thermal Degradation
-
Procedure:
-
Place a solid sample of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples after a defined period (e.g., 24, 48, 72 hours).
-
Prepare solutions of the heat-stressed solid for HPLC analysis.
-
Illustrative Data Summary
The following table presents example data from a forced degradation study to illustrate expected outcomes. (Disclaimer: This is representative data and may not reflect the actual degradation profile.)
| Stress Condition | Reagent/Setting | Duration (hrs) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | ~ 8% | 4-Chlorophenol, 2-(4-hydroxyphenyl)acetic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | ~ 15% | 4-Chlorophenol, 2-(4-hydroxyphenyl)acetic acid |
| Oxidation | 3% H₂O₂, RT | 4 | ~ 12% | Hydroxylated phenyl ring derivatives |
| Photolysis | 1.2M lux hrs | 48 | ~ 5% | Phenyl ring cleavage products |
| Thermal (Solid) | 80°C | 72 | < 2% | No significant degradation |
Proposed Degradation Pathways
Based on chemical principles and data from analogous phenoxyacetic acid compounds, the following degradation pathways are proposed.
Caption: Proposed primary degradation pathways.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image URL of the chemical structure for rendering.
Mechanistic Explanation:
-
Hydrolysis: The ether linkage is the most probable site for hydrolytic attack. Under acidic or basic conditions, this bond can be cleaved, resulting in the formation of 4-chlorophenol and 2-(4-hydroxyphenyl)acetic acid.
-
Oxidation: The electron-rich phenyl rings are susceptible to electrophilic attack by hydroxyl radicals generated from hydrogen peroxide. This can lead to the formation of various hydroxylated isomers.
-
Photolysis: High-energy UV light can induce homolytic cleavage of bonds or promote reactions with atmospheric oxygen, potentially leading to more complex degradation products, including ring-opened species.
Troubleshooting Guide for HPLC Analysis
A robust, stability-indicating HPLC method is essential. Below are common issues encountered during the analysis of acidic aromatic compounds and their solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions between the acidic analyte and active silanol groups on the column packing.[7]2. Mobile phase pH is too close to the pKa of the carboxylic acid, causing mixed ionization states.3. Column contamination or void formation. | 1. Use a high-purity, end-capped C18 column.2. Lower the mobile phase pH to at least 2 units below the analyte's pKa (typically pH 2.5-3.0 for carboxylic acids) to ensure it is fully protonated.3. Add a competing base like triethylamine (TEA) in small concentrations (0.1%) to the mobile phase to block active silanols.4. Flush the column with a strong solvent or replace it if a void is suspected.[8] |
| Poor Resolution | 1. Inadequate separation between the parent peak and a closely eluting degradation product.2. Mobile phase is too "strong" (high organic content). | 1. Optimize the mobile phase: decrease the organic solvent (acetonitrile/methanol) percentage for better retention and separation.2. Try a different column chemistry (e.g., a Phenyl-Hexyl or a polar-embedded phase column) to introduce different selectivity.3. Optimize the gradient slope for better separation of complex mixtures. |
| Ghost Peaks | 1. Contamination in the mobile phase, injector, or system.2. Late elution of a component from a previous injection. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.2. Implement a robust needle wash protocol on the autosampler.3. After running stressed samples, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.[7] |
| Baseline Drift | 1. Poor column equilibration, especially after changing mobile phase.2. Fluctuations in column temperature.3. Mobile phase composition changing over time (e.g., volatile components evaporating). | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting the analysis.2. Use a column oven to maintain a constant temperature.[9]3. Keep mobile phase reservoirs covered. |
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Patel, R. M., & Shaha, B. M. (n.d.). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- Vertex AI Search. (n.d.). Exploring 2-[2-(4-Chlorophenoxy)
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
- Sharma, M. K., & Murugesan, M. (n.d.).
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
Sources
Technical Support Center: Addressing Batch-to-Batch Variability of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Welcome to the technical support center for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid (CAS 25563-04-6). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this critical pharmaceutical intermediate. As an intermediate in the synthesis of drugs like Asenapine, ensuring its consistency is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]
Batch-to-batch variability, even when individual lots meet specifications, can lead to significant downstream challenges, including impurity control failures, yield instability, and regulatory hurdles.[2] This resource provides a structured, science-backed approach to identifying, characterizing, and mitigating these variations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the initial questions researchers often have when encountering unexpected inconsistencies between different batches of this compound.
Q1: My downstream reaction yield is inconsistent when using different batches of this compound, even though the Certificate of Analysis (CoA) for each batch looks similar. What could be the cause?
A1: While the CoA provides essential information, it may not capture subtle physicochemical differences that can impact reactivity. Batch-to-batch variability is a known challenge in the pharmaceutical industry and can stem from several factors not always detailed in a standard CoA.[3][4] These can include:
-
Residual Impurities: Minor, unquantified impurities from the synthesis process can interfere with downstream reactions.[5][6][7] Common synthesis routes for similar compounds involve reagents like o-chloroacetophenone, p-chlorophenol, and various catalysts, which could lead to unique impurity profiles between batches.[8][9]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with the same chemical structure but different physical properties like solubility and melting point.[3] These differences can affect dissolution rates and reactivity.
-
Particle Size and Surface Area: Variations in particle size distribution can alter the surface area available for reaction, impacting reaction kinetics.[3][10]
-
Residual Solvents: Different levels or types of residual solvents from the purification process can affect the solubility and stability of the compound.[7]
Q2: What are the first analytical steps I should take to confirm if batch-to-batch variability is the root cause of my issues?
A2: A comparative analysis of a "good" batch (one that performs as expected) and a "problematic" batch is the most effective initial step. The following tiered approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Run a high-resolution HPLC analysis on both batches.[10][11][12] Pay close attention to the impurity profile. Look for any new or significantly larger impurity peaks in the problematic batch. According to ICH guidelines, impurities above 0.1% should generally be identified.[13]
-
Differential Scanning Calorimetry (DSC): DSC is a key technique to detect differences in melting point and thermal behavior, which can indicate the presence of different polymorphs or impurities.[10][14] A broadened melting range in one batch can suggest a higher level of impurities.[5]
-
Visual and Microscopic Examination: Sometimes, simple observation can be revealing. Differences in color (the compound is typically a light pinkish-beige solid) or crystal habit observed under a microscope can be early indicators of variation.[1]
Q3: Can minor impurities really have a significant impact on my process?
A3: Absolutely. Even small amounts of unwanted chemicals can have a range of negative effects.[13] Impurities can:
-
Act as catalysts or inhibitors in subsequent reaction steps.
-
Compete in reactions, leading to the formation of new, undesired byproducts.
-
Affect the physical properties of the final product, such as crystallinity and stability.[5][6]
Regulatory bodies like the FDA and EMA place critical importance on impurity profiling for these reasons.[13]
Part 2: Troubleshooting Guides & Investigative Workflows
This section provides detailed protocols for a deeper investigation into the root causes of variability.
Workflow for Investigating Batch-to-Batch Variability
The following diagram outlines a systematic approach to diagnosing the source of variability.
Caption: A systematic workflow for diagnosing and addressing batch-to-batch variability.
Detailed Experimental Protocols
Protocol 1: High-Resolution Impurity Profiling by HPLC
Objective: To detect and semi-quantify differences in the impurity profiles of different batches.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve an equal concentration (e.g., 1 mg/mL) of the "good" and "problematic" batches in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% acetic acid in water and (B) acetonitrile.[15]
-
Gradient: Start at a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength that provides good sensitivity for the main compound and expected impurities.
-
-
Analysis:
-
Inject equal volumes of both samples.
-
Overlay the chromatograms.
-
Carefully compare the impurity peaks. Note any peaks that are unique to or significantly larger in the "problematic" batch.
-
Integrate all peaks and calculate the area percentage to estimate the level of each impurity.
-
Protocol 2: Polymorph Screening by DSC and XRPD
Objective: To identify differences in crystalline structure and thermal properties.
Methodology:
Part A: Differential Scanning Calorimetry (DSC) [10]
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analysis: Compare the thermograms of the "good" and "problematic" batches. Look for differences in the onset of melting, the peak melting temperature, and the shape of the melting endotherm. Multiple peaks or a broad melting range can indicate impurities or the presence of more than one polymorph.[5]
Part B: X-Ray Powder Diffraction (XRPD) [10]
-
Gently pack the sample powder into the sample holder.
-
Place the holder in the XRPD instrument.
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°).
-
Analysis: Overlay the diffraction patterns. Different crystal structures (polymorphs) will produce distinct patterns with peaks at different 2θ angles. An amorphous sample will show a broad halo instead of sharp peaks.
Data Interpretation and Next Steps
The table below summarizes potential findings and the corresponding actions.
| Observation | Analytical Technique(s) | Potential Root Cause | Recommended Action |
| New or elevated impurity peaks | HPLC, LC-MS | Variation in synthesis or purification process | Isolate and identify the impurity (LC-MS, NMR). Discuss with the supplier to control this specific impurity. |
| Different melting point or endotherm shape | DSC | Polymorphism or significant impurity presence | Confirm with XRPD. If polymorphs are present, work with the supplier to ensure consistent crystallization conditions. |
| Different diffraction patterns | XRPD | Polymorphism | This confirms different crystal forms. The impact on solubility and bioavailability needs to be assessed.[10] |
| Inconsistent dissolution rate | Dissolution Apparatus | Particle size, polymorphism, or surface properties | Perform particle size analysis. Correlate dissolution profile with other physical characterization data. |
Part 3: Mitigation and Best Practices
Preventing and managing batch-to-batch variability requires a proactive, data-centric approach.[4]
Q4: How can I work with my supplier to minimize future variability?
A4: Effective communication and collaboration with your supplier are key.
-
Share Your Data: Provide the supplier with your comparative analytical data (HPLC, DSC, etc.). This gives them specific, actionable information.
-
Request Detailed Process Information: Inquire about their control over critical process parameters, such as reaction temperature, purification methods, and crystallization solvents.[2] The synthesis of this compound can involve multiple steps where variations can be introduced.[8][9]
-
Establish Tighter Specifications: Based on your findings, you may need to establish specifications beyond the standard CoA. This could include limits on specific impurities, a defined XRPD pattern, or a target particle size range.
-
Request a "Golden Batch": Once you identify a batch with ideal performance, request that the supplier reserves a portion of it as a "golden batch" or internal standard against which future production lots can be compared.[16]
Q5: What in-house quality control (QC) procedures should we implement?
A5: Implementing a robust incoming QC process is crucial for early detection of variability.
-
Multi-Batch Comparison: Never rely on a single batch for process development. Qualify at least two or three different batches early in the development lifecycle.
-
Standardized Incoming Testing: At a minimum, perform a comparative HPLC and DSC on every new batch received and compare it against your established "golden batch" reference.
-
Performance Test: Develop a small-scale, rapid version of your downstream reaction to use as a functional test for incoming batches. This provides a direct measure of performance.
-
Stability Testing: Conduct stability testing on your material under your specific storage conditions to ensure that the compound's properties do not change over time.[17] Proper storage in a cool, ventilated environment is recommended to prevent degradation.[1]
By adopting a comprehensive strategy of analytical investigation, clear supplier communication, and rigorous in-house QC, you can effectively manage and mitigate the risks associated with the batch-to-batch variability of this compound, ensuring the consistency and success of your research and development efforts.
References
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- In-Process Technologies. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.
- Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.
- ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique.
- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products.
- Bocsci. (n.d.). Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications.
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE FOR STABILITY DATA.
- ChemicalBook. (2025). 2-(4-Chlorophenoxy)phenylacetic acid.
- U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
Sources
- 1. innospk.com [innospk.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. zaether.com [zaether.com]
- 5. veeprho.com [veeprho.com]
- 6. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 9. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 10. altasciences.com [altasciences.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. epa.gov [epa.gov]
- 16. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 17. npra.gov.my [npra.gov.my]
Overcoming resistance to 2-(4-(4-Chlorophenoxy)phenyl)acetic acid in cell lines
Welcome to the technical support resource for researchers utilizing 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, hereafter referred to as CPOA. This guide is designed for research professionals encountering diminished efficacy or acquired resistance to CPOA in their cell line models. We will explore the underlying mechanisms, provide robust troubleshooting workflows, and detail validated experimental protocols to help you diagnose and potentially overcome this critical experimental hurdle.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the most immediate questions that arise when a previously sensitive cell line stops responding to CPOA treatment.
Q1: My CPOA-sensitive cell line is no longer showing the expected cytotoxic/anti-proliferative effects. What are the first steps I should take?
A1: Before investigating complex biological resistance, it's crucial to rule out common experimental variables. This process of elimination ensures that any observed changes are due to cellular adaptation and not technical error.
Initial Verification Checklist:
-
Compound Integrity:
-
Has the CPOA stock solution expired or been stored improperly? Verify the storage conditions (e.g., temperature, light exposure).
-
Has the compound undergone multiple freeze-thaw cycles? This can degrade some molecules. Consider preparing fresh dilutions from a new or validated stock.
-
-
Cell Line Health & Identity:
-
Authentication: Have the cells been recently authenticated (e.g., by STR profiling)? Cell line misidentification or cross-contamination is a prevalent issue in research.
-
Mycoplasma Contamination: Test your culture for mycoplasma. This common contamination can drastically alter cellular response to stimuli and drugs.
-
Passage Number: Are you using a high-passage number culture? Genetic drift can occur over time, leading to phenotypic changes. It is best practice to use cells within a defined low-passage range from a validated source.
-
-
Assay Performance:
-
Are you seeing consistent results with your positive and negative controls? If your positive control for cytotoxicity is also failing, the issue may lie with the assay itself (e.g., expired reagents, reader malfunction).
-
Q2: I've ruled out experimental error. What are the likely biological reasons for acquired resistance to a compound like CPOA?
A2: Acquired drug resistance is a complex phenomenon driven by selective pressure. Cancer cells can adapt through various mechanisms to survive treatment.[1][2][3] The most common mechanisms include:
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters.[4][5][6][7][8] These membrane proteins act as pumps, actively removing the drug from the cell's interior, thereby preventing it from reaching its target at a sufficient concentration. Key transporters involved in multidrug resistance are P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[3][6]
-
Alteration of the Drug Target: The molecular target of CPOA could become mutated or modified, reducing the compound's binding affinity. This prevents the drug from effectively inhibiting its target.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways that compensate for the inhibitory effect of CPOA.[2][3] For instance, if CPOA blocks a key kinase in a survival pathway, cells might upregulate a parallel pathway to achieve the same pro-survival outcome.
-
Evasion of Apoptosis: Resistance can emerge from alterations in the cell's programmed cell death machinery.[1][9] This often involves the upregulation of anti-apoptotic proteins (like Bcl-2) or the downregulation/mutation of pro-apoptotic proteins (like Bax or p53).
-
Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate CPOA, converting it into a non-toxic form before it can act.[1][2]
Q3: How do I quantitatively confirm that my cell line has developed resistance?
A3: The gold standard for confirming resistance is to demonstrate a significant shift in the half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response assay on your suspected resistant cell line and comparing the results to the original, sensitive (parental) cell line. A substantial increase in the IC50 value provides quantitative proof of resistance. Cell viability can be assessed using various methods, including metabolic assays (like MTT or resazurin) or direct cell counting.[10][11][12][13]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and detailed protocols to dissect the mechanism of CPOA resistance in your cell line.
Workflow for Investigating CPOA Resistance
This workflow provides a logical progression from initial observation to mechanistic investigation.
Caption: A logical workflow for diagnosing and addressing CPOA resistance.
Guide 1: How to Validate Acquired Resistance
Objective: To quantitatively measure the change in sensitivity to CPOA between parental and suspected resistant cells.
Principle: Cell viability assays measure the proportion of living cells after treatment.[11][12] Tetrazolium reduction assays (e.g., MTT) or resazurin-based assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[10] By treating cells with a range of CPOA concentrations, you can generate a dose-response curve and calculate the IC50.
Protocol: Cell Viability Assessment using Resazurin
-
Cell Seeding:
-
Seed both parental (sensitive) and suspected resistant cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Include wells for 'no-cell' (media only) and 'untreated' (cells + vehicle) controls.
-
Allow cells to adhere and resume proliferation by incubating for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2x serial dilution of CPOA in culture medium. A typical range might be from 100 µM down to 0.01 µM, but this should be centered around the known IC50 of the parental line.
-
Remove the old medium from the cells and add 100 µL of the CPOA dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., DMSO) to the 'untreated' control wells.
-
Incubate for a period relevant to the compound's mechanism (typically 48-72 hours).
-
-
Resazurin Assay:
-
Prepare the resazurin solution according to the manufacturer's instructions (e.g., alamarBlue™, PrestoBlue™).[13]
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of your cell line.
-
-
Data Acquisition:
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the average reading from the 'no-cell' wells from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the 'untreated' control wells: (% Viability) = (Treated_Reading / Untreated_Reading) * 100.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 for each cell line.
-
Interpreting the Results:
A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the resistant line confirms acquired resistance.
| Cell Line | Parental (MCF-7) | CPOA-Resistant (MCF-7/CPOA) | Fold Resistance |
| IC50 (µM) | 0.5 µM | 15.0 µM | 30x |
| Table 1: Example of a 30-fold increase in the IC50 value for a hypothetical CPOA-resistant cell line, quantitatively confirming the resistance phenotype. |
Guide 2: Investigating Increased Drug Efflux
Objective: To determine if resistance is mediated by the overexpression of ABC transporter proteins.
Principle: This is a two-pronged approach. First, a functional assay determines if the activity of these pumps is increased. Fluorescent substrates of ABC transporters (like Rhodamine 123 for P-gp) are used; resistant cells will pump out the dye and show lower fluorescence. This can be reversed by a known inhibitor. Second, Western blotting directly measures the amount of transporter protein.
Protocol 1: Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Cell Preparation: Harvest 1x10^6 cells each of parental and resistant lines.
-
Inhibitor Treatment (Control): Pre-incubate half of the cells from each line with a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour at 37°C. The other half is incubated with media alone.
-
Dye Loading: Add Rhodamine 123 (final concentration 1 µM) to all samples and incubate for 30 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove external dye. Resuspend the cells in fresh, warm medium (with or without the inhibitor as in step 2) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).
Expected Results:
-
Parental Cells: High Rhodamine 123 fluorescence.
-
Resistant Cells: Low Rhodamine 123 fluorescence (due to active efflux).
-
Resistant Cells + Inhibitor: High Rhodamine 123 fluorescence (efflux is blocked, restoring dye accumulation). This result is a strong indicator of P-gp-mediated resistance.
Protocol 2: Western Blot for ABC Transporters
This protocol provides a general framework. Specifics like antibody dilutions and transfer times must be optimized.[14][15][16]
-
Protein Extraction:
-
Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for P-gp (MDR1), MRP1, or BCRP.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Probe the same membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Expected Results: A significantly denser band for an ABC transporter (e.g., P-gp) in the resistant cell line lysate compared to the parental line indicates upregulation of that specific pump.
Guide 3: Investigating Evasion of Apoptosis
Objective: To determine if resistant cells have a defective apoptotic response to CPOA.
Principle: Apoptosis, or programmed cell death, is a common outcome of effective cancer therapy.[17][18][19][20] Resistance can arise if this process is blocked. Annexin V staining can identify early apoptotic cells, while Western blotting can measure changes in key regulatory proteins.
Hypothetical CPOA Signaling Pathway and Resistance
Let's hypothesize that CPOA induces apoptosis by inhibiting a pro-survival protein, "Survival Kinase," which normally phosphorylates and inactivates the pro-apoptotic protein "APOP." Resistance could emerge through the upregulation of the anti-apoptotic protein Bcl-2.
Caption: Hypothetical mechanism of CPOA action and a Bcl-2 mediated resistance pathway.
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat parental and resistant cells with CPOA at their respective IC50 concentrations for 24-48 hours. Include untreated controls for both cell lines.
-
Harvesting: Harvest cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Results: Upon CPOA treatment, the parental cell line should show a significant increase in the percentage of Annexin V-positive cells. The resistant cell line will likely show a much smaller increase, indicating an inability to undergo apoptosis in response to the drug.
Part 3: Final Considerations & References
Overcoming resistance often requires a multi-faceted approach. If you identify a specific mechanism, such as P-gp overexpression, a logical next step is combination therapy. Co-administering CPOA with a P-gp inhibitor may restore sensitivity in the resistant cell line. If resistance is due to the activation of a bypass pathway, targeting a node in that new pathway could also be an effective strategy.
The troubleshooting guides provided here offer a systematic framework for dissecting the complexities of drug resistance. By carefully validating your observations and methodically investigating the most common biological mechanisms, you can gain valuable insights into your experimental system and develop rational strategies to overcome CPOA resistance.
References
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
-
Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. Available at: [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]
-
Cell Viability Assays. Creative Bioarray. Available at: [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]
-
Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. NIH. Available at: [Link]
-
Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. Medium. Available at: [Link]
-
Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. PubMed Central. Available at: [Link]
-
Western Blot Protocol. Creative Bioarray. Available at: [Link]
-
(4-Chlorophenoxy)acetic acid. PubChem. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available at: [Link]
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. PubMed. Available at: [Link]
-
The role of ABC transporters in drug resistance, metabolism and toxicity. PubMed. Available at: [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. Available at: [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PubMed Central. Available at: [Link]
-
Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. Available at: [Link]
-
The role of ABC transporters in clinical practice. PubMed. Available at: [Link]
-
Mechanisms and insights into drug resistance in cancer. Frontiers. Available at: [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Solvo Biotechnology. Available at: [Link]
-
2-(2-(4-chlorophenoxy)phenyl)acetic acid|25563-04-6. Active Biopharma Corp. Available at: [Link]
-
Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. PubMed. Available at: [Link]
-
Metabolic reprogramming represents a targetable mechanism to overcome acquired resistance to venetoclax in acute myeloid leukemia. PubMed. Available at: [Link]
-
Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed. Available at: [Link]
-
Understanding and targeting resistance mechanisms in cancer. PubMed Central. Available at: [Link]
-
Mechanisms and Strategies to Overcome Drug Resistance in Colorectal Cancer. MDPI. Available at: [Link]
-
Mechanisms of cancer cell rescue against pancreatic cancer therapeutics: Intrinsic and acquired resistance. ProBiologists. Available at: [Link]
- Method for preparing 2-chlorine-4-(4-chlorophenoxy). Google Patents.
-
Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. CORE. Available at: [Link]
- Preparation method of chlorophenyl acetic acid. Google Patents.
Sources
- 1. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 9. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Strategic Dosage Refinement for In Vivo Studies of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Welcome to the technical support resource for researchers utilizing 2-(4-(4-Chlorophenoxy)phenyl)acetic acid in in vivo experimental models. This guide is structured to anticipate and address the common challenges and questions that arise during the critical phase of dose range finding and refinement. Our approach is grounded in established principles of pharmacology and toxicology to ensure scientific rigor and data integrity.
Pillar 1: Understanding the Compound
This compound is a phenoxyacetic acid derivative. While specific in vivo data for this exact compound is not extensively published, it is known as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic.[1] This relationship suggests that while the compound itself may not be the final therapeutic agent, it possesses biological activity that necessitates careful dose determination. The broader family of chlorophenoxy herbicides, such as 2,4-D, are known to exert biological effects by mimicking natural auxins in plants and have been studied for their toxicological profiles in animals.[2][3][4][5][6] Therefore, a structured and cautious approach to dose-finding is paramount.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have no prior in vivo data for this compound. How do I determine a starting dose for my animal studies?
Answer:
When robust in vivo data is unavailable, a systematic dose-finding approach is required. This typically begins with a Dose Range Finding (DRF) study . The primary goals of a DRF study are to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) .[7][8][9][10][11][12]
-
Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable adverse effects or severe toxicity.[12][13]
-
No-Observed-Adverse-Effect-Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[7][8][9][10][11]
Workflow for Establishing a Starting Dose:
Caption: Initial dose determination workflow.
For a compound with unknown toxicity, it's advisable to start with a very wide dose range in your initial DRF study. A common approach is to use a logarithmic dose escalation (e.g., 10, 100, 1000 mg/kg) in a small number of animals to identify a non-lethal range.
Q2: What is a "Dose Escalation" study and how does it differ from a DRF study?
Answer:
A dose escalation study is a more formal and structured approach, often following an initial DRF. While a DRF uses a wide net to find a general toxicity range, a dose escalation study uses a more methodical increase in dose to precisely define the MTD.[14][15][16][17]
A common design is the "3+3" dose escalation design , particularly in early-phase safety studies:[17]
-
A cohort of 3 animals is given a starting dose.
-
If no dose-limiting toxicities (DLTs) are observed, the next cohort of 3 animals receives a higher dose.
-
If one animal in a cohort experiences a DLT, 3 more animals are added to that same dose level.
-
The MTD is generally defined as the dose level below the one where >33% of animals experience a DLT.[17]
| Study Type | Primary Goal | Dose Selection | Typical Animal Numbers |
| Dose Range Finding (DRF) | Characterize the dose-response relationship, identify MTD and NOAEL.[12] | Wide, often logarithmic (e.g., 10x increments).[12] | Small (e.g., 1-2 per group) |
| Dose Escalation | Precisely determine the MTD.[14][17] | Stepwise, predefined increments (e.g., 2x).[14] | Cohorts (e.g., 3+3 design).[17] |
Q3: How can I extrapolate a dose from a mouse model to a rat or other species?
Answer:
Direct extrapolation of dosage based on body weight alone is often inaccurate due to differences in metabolic rates between species. Allometric scaling , which normalizes for body surface area, is the standard method for dose conversion between species.[18][19][20][21][22]
The fundamental principle is that many physiological parameters, including drug clearance, scale with body weight to the power of approximately 0.75.[20]
Human Equivalent Dose (HED) Calculation:
The FDA provides conversion factors for calculating the Human Equivalent Dose (HED) from animal data. The same principle can be used to convert between animal species.
Formula: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) * (Km for Species A / Km for Species B)
Km Values (mg/kg factor):
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Human | 60 | 37 |
Source: FDA Guidance for Industry
Example: To convert a 50 mg/kg dose from a mouse to a rat: Dose in Rat = 50 mg/kg * (3 / 6) = 25 mg/kg
Troubleshooting Guide
Issue: High variability in animal response at a given dose.
Potential Causes & Solutions:
-
Formulation Issues: Is the compound fully solubilized? Precipitates in the formulation can lead to inconsistent dosing.
-
Solution: Verify the solubility of this compound in your chosen vehicle. Consider using co-solvents or surfactants if necessary. Perform a formulation analysis to ensure homogeneity and stability.[13]
-
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) can significantly impact absorption and bioavailability.
-
Solution: Ensure consistent administration technique. For oral dosing, consider the fed/fasted state of the animals.
-
-
Biological Variability: Inherent differences in animal metabolism can contribute to variability.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched.
-
Issue: Unexpected toxicity observed at a dose previously considered safe.
Potential Causes & Solutions:
-
Chronic vs. Acute Dosing: A dose that is safe for a single administration may become toxic with repeated dosing due to drug accumulation.
-
Solution: If moving from a single-dose DRF to a multi-dose efficacy study, a sub-chronic toxicity study is recommended. This involves administering the compound for a longer duration (e.g., 7-28 days) at doses below the acute MTD.
-
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study in Mice
-
Animal Selection: Use a standard strain of mice (e.g., C57BL/6), age- and weight-matched (8-10 weeks old).
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare serial dilutions to achieve the desired doses.
-
Dose Groups:
-
Group 1: Vehicle control (n=2)
-
Group 2: 10 mg/kg (n=2)
-
Group 3: 100 mg/kg (n=2)
-
Group 4: 500 mg/kg (n=2)
-
Group 5: 1000 mg/kg (n=2)
-
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals continuously for the first 4 hours, then at 24, 48, and 72 hours. Record:
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration).
-
Body weight changes.
-
Mortality.
-
-
Endpoint: After the observation period (typically 7-14 days), perform a gross necropsy to look for any organ abnormalities.
-
Analysis: Determine the highest dose that did not result in mortality or significant clinical signs (preliminary MTD) and the highest dose with no observable adverse effects (NOAEL).
Caption: Dose Range Finding (DRF) workflow.
Protocol 2: Integrating Pharmacokinetics/Pharmacodynamics (PK/PD)
To move beyond simple tolerability and understand the relationship between drug exposure and biological effect, a PK/PD study is essential.[23][24][25][26][27]
-
Study Design: Based on your DRF study, select 2-3 doses below the MTD.
-
Dosing: Administer a single dose to cohorts of animals (n=3-4 per timepoint).
-
Sample Collection (PK): At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. Process to plasma and store at -80°C.
-
Sample Collection (PD): At the same time points, collect tissues relevant to the compound's expected biological activity (if known).
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and tissues.
-
Modeling:
-
PK Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life.
-
PD Analysis: Measure a relevant biomarker of drug effect in the target tissue.
-
PK/PD Modeling: Correlate the drug concentration (PK) with the biological effect (PD) to establish an exposure-response relationship.[23][26]
-
This integrated approach allows you to select a dose for your efficacy studies that not only is safe but also achieves the necessary exposure at the target site to elicit a biological response.
References
- How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)? (2026). Vertex AI Search.
- NOAEL (No Observed Adverse Effect Level). Anilocus.
- No-observed-adverse-effect level. Grokipedia.
- No-observed-adverse-effect level. Wikipedia.
- No observed adverse effect level (NOAEL). GARDP Revive.
- To scale or not to scale: the principles of dose extrapol
- MDC Connects: Understanding the PK / PD Rel
- Extrapolating preclinical PK/PD data to the clinic.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). American Society of Clinical Oncology.
- A simple practice guide for dose conversion between animals and human. PMC - NIH.
- PKPD model. Wikipedia.
- Pharmacokinetic/pharmacodynamic studies in drug product development.
- Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
- Allometric Scaling Calcul
- How is allometric scaling used to predict human PK?
- Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). ChemSafetyPRO.
- 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. (2013). Rho, Inc.
- Dose determination in preclinical and clinical studies. Slideshare.
- Two-stage model-based design of cancer phase I dose escal
- Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. NIH.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Dose Escalation Study Design Example (With Results). (2019). ClinicalTrials.gov.
- General Principles of Preclinical Study Design. PMC - NIH.
- SAFETY D
- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
- FDA Clears IND of Off-the-Shelf In Vivo CAR-T Therapy for R/R Myeloma. (2026). OncLive.
- Safety D
- Exploring 2-[2-(4-Chlorophenoxy)
- SAFETY D
- 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- (4-Chlorophenoxy)acetic acid. PubChem.
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. (2021).
- 2-(4-Chlorophenoxy)phenylacetic acid synthesis. ChemicalBook.
- Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes.
- Cellular toxicity of 2,4,5-trichlorophenoxyacetic acid: formation of 2,4,5-trichlorophenoxyacetylcholine.
- A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
- Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2013).
- Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse.
Sources
- 1. innospk.com [innospk.com]
- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular toxicity of 2,4,5-trichlorophenoxyacetic acid: formation of 2,4,5-trichlorophenoxyacetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)? → Learn [pollution.sustainability-directory.com]
- 8. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 9. grokipedia.com [grokipedia.com]
- 10. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 11. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. altasciences.com [altasciences.com]
- 14. rhoworld.com [rhoworld.com]
- 15. Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing and evaluating dose-escalation studies made easy: The MoDEsT web app - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allometric Scaling Calculator [clymer.altervista.org]
- 21. How is allometric scaling used to predict human PK? [synapse.patsnap.com]
- 22. chemsafetypro.com [chemsafetypro.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
- 26. PKPD model - Wikipedia [en.wikipedia.org]
- 27. Pharmacokinetic/pharmacodynamic studies in drug product development. | Semantic Scholar [semanticscholar.org]
Minimizing off-target effects of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Technical Support Center: 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
A Guide to Characterizing and Mitigating Off-Target Effects for Researchers
Introduction:
Welcome to the technical support center for this compound. This molecule, a structural analogue of fibrates and related compounds, presents significant opportunities in research and therapeutic development. However, like any small molecule, its utility is intrinsically linked to its specificity. Off-target interactions can lead to confounding experimental results, toxicity, and ultimately, the failure of promising research programs.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to proactively identify, characterize, and mitigate the off-target effects of this compound. Our goal is to empower you with the strategic frameworks and practical protocols necessary to ensure the scientific integrity of your work and accelerate your path to discovery.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common initial questions regarding the off-target profile of this compound.
Q1: What are the likely off-targets of this compound based on its chemical structure?
A1: The structure of this compound, featuring a carboxylic acid group and a diaryl ether scaffold, suggests several potential off-target classes:
-
Nuclear Receptors: Its structural similarity to fibrates, which are known peroxisome proliferator-activated receptor (PPAR) agonists, makes other members of the nuclear receptor superfamily potential off-targets.
-
Enzymes: The carboxylic acid moiety can mimic endogenous substrates, leading to interactions with enzymes such as cyclooxygenases (COXs) or other metabolic enzymes.
-
Transporters: Organic anion transporters (OATs) and other solute carriers may recognize the molecule, leading to unintended transport and accumulation.
-
G-Protein Coupled Receptors (GPCRs): The aromatic rings and flexible ether linkage could allow for promiscuous binding to various GPCRs, a common source of off-target effects for many drugs.[4][5][6]
Q2: How can I computationally predict potential off-targets before starting wet-lab experiments?
A2: In silico prediction is a cost-effective first step to generate hypotheses about potential off-target interactions. These methods use the compound's structure to screen against databases of known protein targets.
-
Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) or chemical similarity searches compare your molecule's 2D and 3D structure to databases of compounds with known biological activities.[7][8] This can reveal unexpected relationships. For instance, a high similarity to a known kinase inhibitor would flag the kinome as a potential off-target family.
-
Machine Learning and AI: Advanced computational models trained on vast datasets of compound-target interactions can predict a wider range of potential off-targets, even for novel scaffolds.[1][2][7] These approaches can provide a ranked list of potential off-targets for subsequent experimental validation.
It is crucial to remember that these are predictions. Experimental validation is always required to confirm any computationally-derived hypotheses.
Q3: My compound is showing unexpected toxicity in cell culture. How do I determine if this is an off-target effect?
A3: This is a common and critical challenge. A systematic approach is required to distinguish between on-target toxicity, off-target toxicity, and non-specific effects.
-
Confirm Target Engagement: First, you must confirm that your compound is engaging its intended target at the concentrations where toxicity is observed. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[9][10][11][12] If you observe toxicity at concentrations where the target is not engaged, an off-target effect is highly likely.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a structurally related analog of your compound that is inactive against your primary target. If this "dead" analog still causes the same toxicity, it strongly implicates an off-target effect or a non-specific chemical liability.
-
Orthogonal Assays: Test the compound in a cell line that does not express the intended target. If the toxicity persists, it confirms an off-target mechanism.
This logical progression helps to systematically isolate the cause of the observed phenotype.
Part 2: Troubleshooting Guide - Experimental Scenarios
This section provides actionable advice for specific experimental challenges.
Scenario 1: My dose-response curve is shallow, or the potency in my cell-based assay is much higher than in my biochemical assay.
-
Problem: This discrepancy often points to the compound hitting multiple targets within the cell. The shallow curve may be a composite of effects on several targets with different potencies. The increased cellular potency could be due to an off-target that contributes to the measured phenotype.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting potency discrepancies.
Scenario 2: I have identified a potential off-target in a screening panel. How do I validate it?
-
Validation Strategy:
-
Dose-Response Confirmation: Obtain a full dose-response curve for the compound against the putative off-target in a direct binding or functional assay to determine its potency (e.g., Kd or IC50).
-
Cellular Target Engagement: Use an orthogonal assay like CETSA or a NanoBRET/BRET assay in cells to confirm that the compound engages this off-target in a physiological context.[13]
-
Phenotypic Rescue/Replication: If possible, use genetic techniques (e.g., siRNA, CRISPR knockout) to eliminate the off-target protein from your cells. If the compound's unexpected effect disappears, this provides strong evidence for the off-target interaction. Conversely, overexpressing the off-target may sensitize the cells to your compound.
-
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds its intended target in intact cells or tissue lysates.[11][12][14] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10]
-
Objective: To determine if this compound engages its target protein in a cellular environment.
-
Materials:
-
Cultured cells expressing the target protein.
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermocycler or heating blocks.
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry).
-
-
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of your compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: Harvest and wash the cells in PBS. Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. This step denatures and precipitates unbound proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody (Western blot or ELISA) or other detection method.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
-
Protocol 2: Broad Kinase Profiling (Example: KINOMEscan®)
Given that many small molecules unexpectedly interact with kinases, a broad profiling screen is a prudent step in any off-target mitigation strategy.[15][] Services like KINOMEscan® offer a competition binding assay platform to quantitatively measure interactions against hundreds of kinases.[17][18]
-
Objective: To identify potential kinase off-targets of this compound.
-
Methodology (Outsourced Service Workflow):
-
Compound Submission: Prepare your compound at a specified concentration (e.g., 10 mM in DMSO) and submit it to the service provider.
-
Assay Principle: The service uses an active site-directed competition binding assay. Your compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases.[18]
-
Screening: The assay is performed at a single high concentration of your compound (e.g., 10 µM) against a large panel of kinases (e.g., ~480 kinases).[17]
-
Data Reporting: Results are typically reported as "% Control," where a lower percentage indicates stronger binding of your compound to the kinase. A common threshold for a "hit" is <35% of control.
-
Follow-up (Kd Determination): For any identified hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.[17][18]
-
-
Data Interpretation:
| Kinase Target | % Control (at 10 µM) | Kd (nM) | Interpretation |
| Primary Target | 1.5% | 50 | On-target activity confirmed |
| Off-Target A | 85% | >10,000 | No significant binding |
| Off-Target B | 25% | 850 | Potential Off-Target. Requires validation. |
| Off-Target C | 5% | 120 | Significant Off-Target. High priority for validation and mitigation. |
Part 4: Strategic Framework for Minimizing Off-Target Effects
A proactive, integrated approach is the most effective way to manage off-target liabilities.
Caption: Integrated workflow for off-target mitigation in drug discovery.
This framework emphasizes early and continuous assessment of selectivity. By integrating computational predictions, confirming target engagement, and performing broad profiling before extensive optimization, researchers can make more informed decisions, reduce wasted resources, and ultimately develop more specific and effective molecules.
References
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Medicinal Chemistry.
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology.
- Schmidt, F., Amberg, A., Mulliner, D., Stolte, M., Brennan, R., Matter, H., ... & Czich, A. (2014).
- Lindsley, C. W., & Bunnage, M. E. (2017). Determining target engagement in living systems. Neuropsychopharmacology.
- Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Selvita. A Practical Guide to Target Engagement Assays. Selvita.
- Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
- Seidel, T., & Kubicek, S. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters.
- Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION.
- Eurofins DiscoverX.
- Sykes, D. (2020). Strategies for target and pathway engagement in cellular assays. AstraZeneca.
- MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs.
- BOC Sciences. Kinase Screening and Profiling Services. BOC Sciences.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Patsnap. How can off-target effects of drugs be minimised?.
- DiscoverX. KINOMEscan® ELECT Kinase screening and profiling services. DiscoverX.
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
- Creative Biolabs. Off-Target Screening Cell Microarray Assay.
- Creative Biogene. GPCR Screening & Profiling with Binding Assays.
- Roth, B. L. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Cell.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Lundbäck, T. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Creative Proteomics. GPCR Binding Assay.
- Eurofins Discovery. GPCR Screening & Profiling with Binding Assays. Eurofins Discovery.
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 5. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 14. annualreviews.org [annualreviews.org]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 18. chayon.co.kr [chayon.co.kr]
Validation & Comparative
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of drug discovery, the quest for novel nonsteroidal anti-inflammatory drugs (NSAIDs) with superior efficacy and improved safety profiles is a perpetual challenge. This guide provides a comparative framework for evaluating the anti-inflammatory potential of a novel compound, 2-(4-(4-Chlorophenoxy)phenyl)acetic acid (CPAA), against Diclofenac, a well-established and potent NSAID.[1][2] While CPAA is a lesser-known molecule, its structural features, particularly the phenylacetic acid moiety, suggest a potential role as an inhibitor of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[3][4][5]
This document outlines a logical, multi-tiered experimental plan designed to rigorously compare the efficacy of CPAA and Diclofenac, moving from fundamental enzymatic assays to cellular and in vivo models of inflammation. The causality behind each experimental choice is explained to provide a clear, self-validating system for preclinical assessment.
Part 1: Mechanistic Framework - The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs).[5][6] There are two key isoforms:
-
COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[3][4] Inhibition of COX-1 is associated with common NSAID side effects like gastrointestinal ulcers.[4][7]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[3][8]
Therefore, an ideal NSAID would selectively inhibit COX-2 over COX-1, thereby reducing inflammation without causing the adverse effects associated with COX-1 inhibition.[3][8] Diclofenac is known to inhibit both COX-1 and COX-2, though it shows some preference for COX-2.[1][9][10] Our investigation will determine where CPAA falls on this selectivity spectrum.
Figure 1: The Arachidonic Acid Cascade via COX-1 and COX-2 Pathways.
Part 2: In Vitro Efficacy and Selectivity Profiling
The initial stage of comparison involves cell-free enzymatic assays to determine the direct inhibitory activity of CPAA on purified COX-1 and COX-2 enzymes, benchmarked against Diclofenac.
Experiment 1: Direct COX-1 and COX-2 Inhibition Assay
Rationale: This is the foundational experiment to quantify the potency (IC50) of each compound against the two COX isoforms. The ratio of IC50 values (COX-2/COX-1) provides a selectivity index, which is a critical predictor of potential gastrointestinal side effects.[11] A lower ratio indicates higher selectivity for COX-2.[11]
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing heme and a suitable cofactor (e.g., tryptophan).
-
Inhibitor Incubation: A range of concentrations of CPAA, Diclofenac, and a vehicle control are pre-incubated with the respective enzymes for a defined period (e.g., 15 minutes) at 37°C. This allows time-dependent inhibitors to bind.[11]
-
Reaction Initiation: The reaction is initiated by adding a saturating concentration of arachidonic acid.
-
Quantification: The enzymatic reaction produces Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). The subsequent conversion to Prostaglandin E2 (PGE2) is quantified using a validated method like an Enzyme Immunoassay (EIA) or LC-MS/MS.[12]
-
Data Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.06 | 0.79 | 0.076 |
| CPAA | 5.20 | 0.15 | 34.67 |
Note: Diclofenac data is illustrative based on published values.[12] CPAA data is hypothetical, portraying it as a COX-2 selective inhibitor for comparative purposes.
Experiment 2: Cellular Anti-Inflammatory Assay
Rationale: Moving from a cell-free system to a cellular model provides a more biologically relevant context. Murine macrophage cells (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the subsequent production of inflammatory prostaglandins like PGE2.[13][14] This assay measures the ability of the test compounds to inhibit inflammation in a cellular environment.
Figure 2: Workflow for the Cellular Anti-Inflammatory Assay.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured to an appropriate density and plated in 24-well plates.[13]
-
Pre-treatment: Cells are pre-treated for 2 hours with various concentrations of CPAA, Diclofenac, or vehicle control.[13]
-
Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the wells (excluding the negative control).[13]
-
Incubation: The plates are incubated for 24 hours to allow for COX-2 expression and PGE2 production.[13]
-
Sample Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14][15][16]
-
Data Analysis: The percentage inhibition of PGE2 production relative to the LPS-stimulated control is calculated for each compound concentration.
Part 3: In Vivo Efficacy Assessment
To evaluate the anti-inflammatory efficacy in a whole-organism context, a standard animal model of acute inflammation is employed.
Experiment 3: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely accepted and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[17][18][19] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.[18][20] The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy.
Methodology:
-
Animal Grouping: Male Wistar rats are randomly assigned to groups (n=6 per group): Vehicle Control, Diclofenac (positive control, e.g., 10 mg/kg), and CPAA (various doses).
-
Drug Administration: Compounds are administered orally (p.o.) one hour before the carrageenan injection.[17]
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is administered into the subplantar surface of the right hind paw of each rat.[17][19]
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[17][18]
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group at each time point compared to the vehicle control group.
Hypothetical Data Summary (at 3 hours post-injection):
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Diclofenac | 10 | 0.41 ± 0.05 | 51.8% |
| CPAA | 5 | 0.55 ± 0.06 | 35.3% |
| CPAA | 10 | 0.38 ± 0.04 | 55.3% |
| CPAA | 20 | 0.29 ± 0.05 | 65.9% |
Part 4: Synthesis and Interpretation
Based on the collective (hypothetical) data presented, a comparative profile emerges:
-
Potency and Selectivity: CPAA demonstrates potent, sub-micromolar inhibition of the COX-2 enzyme (IC50 = 0.15 µM) with a high degree of selectivity over COX-1 (Selectivity Index > 34). This contrasts with Diclofenac, which is a potent but less selective inhibitor.[1][9] This profile suggests CPAA may have a significantly lower risk of causing gastrointestinal side effects.[3][8]
-
Cellular Efficacy: The strong inhibition of PGE2 production in LPS-stimulated macrophages confirms that CPAA's enzymatic activity translates into efficacy in a complex cellular environment.
-
In Vivo Efficacy: In the carrageenan-induced paw edema model, CPAA demonstrated a dose-dependent anti-inflammatory effect that was comparable, and at higher doses superior, to the standard dose of Diclofenac. This indicates robust bioavailability and efficacy in a live animal model of acute inflammation.
Conclusion
This structured, multi-faceted approach provides a robust framework for comparing the anti-inflammatory efficacy of the novel compound this compound (CPAA) against the established NSAID, Diclofenac. The hypothetical results suggest that CPAA is a promising drug candidate, exhibiting potent and selective COX-2 inhibition that translates to significant anti-inflammatory effects in both cellular and in vivo models. These findings would strongly justify further preclinical development, including pharmacokinetic profiling and safety/toxicology studies, to fully characterize its potential as a next-generation anti-inflammatory agent.
References
-
Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715–1731. [Link]
-
Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. [Link]
-
Wikipedia. (2024). Cyclooxygenase-2 inhibitor. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
-
EBSCO. (2024). Cyclooxygenase 2 (COX-2) inhibitors. [Link]
-
Patsnap. (2024). What is the mechanism of Diclofenac Sodium? Synapse. [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. [Link]
-
Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Information / MOA. [Link]
-
Ból. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. [Link]
-
Abramson, S., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs. Clinical and experimental rheumatology, 7 Suppl 3, S163–S170. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
-
Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Tramer, M. R., Williams, J. E., Carroll, D., Wiffen, P. J., Moore, R. A., & McQuay, H. J. (2000). Comparing analgesic efficacy of non-steroidal anti-inflammatory drugs given by different routes in acute and chronic pain: a qualitative systematic review. Acta anaesthesiologica Scandinavica, 44(5), 558–572. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338. [Link]
-
da Costa, B. R., Pereira, T. V., Saadat, P., Rudin, F., Iskander, M., Bodmer, N. S., ... & Jüni, P. (2021). Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network meta-analysis. BMJ, 375, n2321. [Link]
-
Australian Prescriber. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. [Link]
-
ResearchGate. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]
-
Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
ResearchGate. (2000). Comparative efficacy of antalgesics and non-steroidal anti-inflammatory drugs. [Link]
-
Wang, Z., Ding, Y., Wang, X., Lu, Y., Wang, Y., & Zhang, A. (2025). Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. PloS one, 20(5), e0303253. [Link]
-
Chen, Q., Li, P., Li, J., Fang, C., & Yan, W. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and therapeutic medicine, 8(3), 979–983. [Link]
-
ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
-
Spandidos Publications. (2017). Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway. [Link]
-
Wang, S. Y., Chen, Y. H., Lee, C. Y., Chen, W. L., & Chen, Y. L. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International journal of molecular sciences, 22(9), 4733. [Link]
-
Brooks, P., Emery, P., Evans, J. F., Fँlster-Holst, R., Hinz, B., Reginster, J. Y., ... & Vane, J. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 38(8), 779-788. [Link]
-
Jiao, J., Zhang, Y., Lou, D., Wu, X., & Zhang, J. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (66), e4211. [Link]
-
Bartosh, T. J., & Ylँstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(5), e1069. [Link]
-
Chen, Y. F., Chen, Y. L., Huang, C. H., Lo, C. I., & Chen, Y. L. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine drugs, 15(12), 385. [Link]
-
Bio-protocol. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Active Biopharma Corp. (n.d.). 2-(2-(4-chlorophenoxy)phenyl)acetic acid|25563-04-6. [Link]
-
MDPI. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. [Link]
Sources
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. drugs.com [drugs.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to HPLC and UHPLC Methods for Purity Analysis of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
This guide provides a detailed comparison of two robust liquid chromatography methods for the purity and stability analysis of the active pharmaceutical ingredient (API), 2-(4-(4-Chlorophenoxy)phenyl)acetic acid. We will explore a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. The discussion is grounded in the principles of chromatographic theory and regulatory expectations, offering researchers and drug development professionals a practical framework for method selection and implementation.
The objective of any purity analysis is to develop a stability-indicating method (SIM) , a validated quantitative procedure capable of detecting changes in the API's purity over time.[1] Such a method must effectively separate the intact API from its process-related impurities and any degradation products that may form under various stress conditions.[2][3] This ensures the safety, quality, and efficacy of the final drug product.
The target analyte, this compound, is a moderately non-polar molecule with a key acidic functional group (a carboxylic acid).[4] This acidic nature is a critical factor in method development, as controlling its ionization state is paramount for achieving sharp, symmetrical peaks and reproducible retention in reversed-phase chromatography.
Method 1: The Workhorse - A Conventional Stability-Indicating RP-HPLC Method
This first approach utilizes traditional HPLC technology, which is widely available in analytical laboratories. The goal is to develop a robust and reliable method with excellent separation for all relevant known and potential unknown impurities.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography, offering a strong hydrophobic interaction mechanism suitable for retaining our moderately non-polar analyte.[5] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance between efficiency and backpressure, compatible with any standard HPLC system.
-
Mobile Phase: The key to analyzing acidic compounds like this one is to suppress the ionization of the carboxylic acid group. By operating the mobile phase at a pH well below the analyte's pKa (typically around 4-5 for carboxylic acids), we ensure the molecule remains in its neutral, more hydrophobic form.[6] This leads to consistent retention and prevents the severe peak tailing that occurs when a compound exists in both ionized and neutral forms during its transit through the column.[7] We have selected a phosphate buffer at pH 2.5. Gradient elution, starting with a high aqueous content and increasing the organic solvent (acetonitrile), is employed to ensure that highly polar impurities elute early while the more non-polar API and other impurities are effectively resolved and eluted within a reasonable timeframe.
-
Detection: The presence of phenyl rings in the analyte's structure results in strong UV absorbance. A detection wavelength of 225 nm is chosen as it provides a high response for the API and a wide range of potential aromatic impurities.
Experimental Protocol: HPLC Method
-
Chromatographic System: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC purity analysis.
Method 2: The Sprinter - A High-Throughput UHPLC Method
For laboratories requiring higher throughput or enhanced resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a significant advancement.[8] UHPLC systems utilize columns packed with sub-2 µm particles, which dramatically increases chromatographic efficiency.[9][10]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column packed with 1.7 µm particles is used. The smaller particle size leads to a much larger number of theoretical plates per unit column length, resulting in sharper, narrower peaks and superior resolution.[11] To manage the high backpressure generated, a shorter column (e.g., 2.1 x 50 mm) is employed, which is a key factor in achieving rapid analysis times.[10][11]
-
System and Mobile Phase: This method requires a dedicated UHPLC system capable of operating at pressures up to 1000 bar (15,000 psi).[9][11] While the mobile phase constituents remain the same to maintain selectivity, the flow rate is scaled down to accommodate the smaller column diameter, and the gradient is drastically shortened. This combination of a short column and a fast gradient enables a total run time of just 5 minutes.
-
Benefits: The primary advantages are a significant reduction in analysis time (from 30 min to 5 min) and lower solvent consumption, making it a greener and more cost-effective approach.[10] Furthermore, the narrower peaks lead to greater peak height and improved signal-to-noise, which can enhance sensitivity and lower detection limits.[8][11]
Experimental Protocol: UHPLC Method
-
Chromatographic System: UHPLC system capable of handling pressures ≥600 bar.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 2 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 3.5 80 4.0 80 4.1 30 | 5.0 | 30 |
Comparative Performance Data
To illustrate the differences, we present hypothetical yet realistic performance data for the separation of this compound from two potential process impurities: Impurity A (a more polar starting material) and Impurity B (a slightly less polar by-product).
| Parameter | HPLC Method | UHPLC Method | Justification |
| Run Time | 30.0 min | 5.0 min | Shorter column and faster gradient in UHPLC.[12] |
| Retention Time (API) | 15.2 min | 2.8 min | Higher linear velocity and shorter column length. |
| Resolution (API / Imp. B) | 2.5 | 3.1 | Higher efficiency of sub-2 µm particles.[11] |
| Tailing Factor (API) | 1.2 | 1.1 | Improved column packing and system fluidics. |
| Theoretical Plates (API) | 15,000 | 22,000 | Directly related to smaller particle size.[11] |
| System Backpressure | ~120 bar | ~550 bar | A consequence of small particles and higher flow velocity.[10] |
| Solvent Consumption | ~30 mL / run | ~2.5 mL / run | Lower flow rate and shorter run time. |
Method Selection: A Logic-Based Approach
The choice between HPLC and UHPLC is not merely about speed; it involves a strategic assessment of laboratory needs, sample complexity, and available resources.
Caption: Decision tree for selecting between HPLC and UHPLC.
Ensuring Trustworthiness: The Role of Forced Degradation
A critical step in validating either method as "stability-indicating" is to perform forced degradation studies.[13] This involves subjecting the API to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, and light) to intentionally generate degradation products.[1] The analytical method must then demonstrate its ability to separate the intact API peak from all degradation products formed, proving its specificity.[3][14] This is a core requirement under ICH guidelines.[15][16][17]
Conclusion
Both the conventional HPLC and the modern UHPLC methods are capable of providing accurate and reliable purity analysis for this compound.
-
The Conventional HPLC method serves as a robust, universally applicable procedure that can be implemented on any standard equipment. It provides adequate resolution and is ideal for laboratories with lower sample throughput or where method transfer to less advanced facilities is a consideration.
-
The UHPLC method offers substantial advantages in speed, resolution, sensitivity, and reduced operational cost.[9] It is the superior choice for high-throughput screening, complex impurity profiling, and laboratories focused on "green" analytical chemistry.
The selection should be based on the specific application, available instrumentation, and desired analytical throughput. Both protocols, grounded in sound scientific principles, provide a solid foundation for the development and validation of a trustworthy purity method in a regulated pharmaceutical environment.
References
- Vertex AI Search. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications.
- International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
- Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC.
- ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review.
- LC Services. (2025). HPLC vs UHPLC – What are the differences?.
- Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ResearchGate. (n.d.). Comparison of HPLC and UHPLC chromatographic separation of four pharmaceuticals.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Sigma-Aldrich. (n.d.). This compound.
- LGC Standards. (n.d.). This compound.
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. This compound [lgcstandards.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 11. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. youtube.com [youtube.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the NMR Characterization of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of small molecules is a cornerstone of safe and effective therapeutic development. In this guide, we delve into the nuclear magnetic resonance (NMR) characterization of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide will not only provide a detailed protocol and analysis of its ¹H and ¹³C NMR spectra but also offer a comparative perspective on how NMR stacks up against other common analytical techniques in the structural determination of such molecules.
The Central Role of NMR in Pharmaceutical Development
In the rigorous landscape of pharmaceutical quality control and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool.[2][3] Unlike techniques that may only provide information about molecular weight or functional groups, NMR provides a detailed atomic-level map of the molecular structure.[4] It is a primary technique for the unequivocal identification of organic compounds, quantification of active pharmaceutical ingredients (APIs), and the detection and characterization of impurities.[2][5] Its non-destructive nature and ability to provide rich structural information in solution make it a go-to method from early-stage discovery to final product quality control.[4]
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is paramount for accurate structural interpretation. The following protocol outlines the key steps and considerations for the analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without showing interfering signals in the spectral regions of interest. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable acidic proton.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
NMR Instrument Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
The sample tube is placed in the NMR probe, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.
-
The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp and symmetrical NMR signals.
-
-
¹H NMR Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is typically acquired. This simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
Spectral Analysis and Interpretation
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 10-12 | Broad Singlet | 1H | -COOH |
| Aromatic Protons | 7.30 - 7.40 | Multiplet | 4H | Ar-H |
| Aromatic Protons | 6.90 - 7.10 | Multiplet | 4H | Ar-H |
| Methylene Protons | 3.60 - 3.80 | Singlet | 2H | -CH₂- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | 170 - 175 | -COOH |
| Aromatic Carbons | 155 - 160 | C-O (ether linkage) |
| Aromatic Carbons | 115 - 135 | Ar-C |
| Methylene Carbon | 40 - 45 | -CH₂- |
Causality Behind Predicted Chemical Shifts:
-
¹H NMR:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, hence its downfield shift to the 10-12 ppm region. Its signal is often broad due to hydrogen bonding and chemical exchange.
-
The aromatic protons will appear as complex multiplets in the 6.90-7.40 ppm range. The protons on the phenyl ring bearing the chloro-phenoxy group will have slightly different chemical shifts from those on the phenylacetic acid moiety due to the different electronic environments.
-
The methylene protons adjacent to the carboxylic acid and the aromatic ring will appear as a singlet in the 3.60-3.80 ppm range.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear far downfield (170-175 ppm).
-
The aromatic carbons will resonate in the typical aromatic region (115-160 ppm). The carbons directly attached to the oxygen of the ether linkage will be the most downfield in this region.
-
The methylene carbon will be found in the aliphatic region, typically between 40 and 45 ppm.
-
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.
Comparative Analysis: NMR vs. Other Analytical Techniques
While NMR is a powerhouse for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here’s a comparative look at how NMR stacks up against Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of this compound.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| NMR (¹H, ¹³C) | Detailed connectivity of atoms, stereochemistry, and conformational information. | Unambiguous structural confirmation. Differentiation of isomers. Quantitative analysis without the need for a specific reference standard for each analyte.[2] | Lower sensitivity compared to MS. Can be complex to interpret for mixtures without separation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, allowing for the detection of trace impurities. Provides molecular formula confirmation. | Does not provide detailed structural connectivity. Isomer differentiation can be challenging or impossible without chromatographic separation. |
| FTIR Spectroscopy | Presence of functional groups. | Quick and easy identification of key functional groups like the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch). | Provides limited information on the overall molecular structure and connectivity. Not suitable for distinguishing between isomers with the same functional groups. |
Expected Mass Spectrometry Fragmentation:
In an MS experiment, this compound (MW: 262.69 g/mol ) would be expected to show a molecular ion peak. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the ether bond, leading to characteristic fragments of the chlorophenoxy and phenylacetic acid moieties.
Expected FTIR Absorption Bands:
The FTIR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C-O stretching bands for the ether and carboxylic acid around 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.
A Holistic Workflow for Structural Elucidation
For a new chemical entity or for rigorous quality control, a combination of analytical techniques provides the most robust and reliable data.
Caption: A comprehensive workflow for the structural elucidation and quantification of a small molecule pharmaceutical intermediate.
Conclusion
The characterization of this compound by ¹H and ¹³C NMR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. While techniques like Mass Spectrometry and FTIR offer valuable complementary information regarding molecular weight and functional groups, NMR remains the gold standard for elucidating the precise atomic connectivity. For drug development professionals, a thorough understanding and application of NMR are not just beneficial but essential for ensuring the identity, purity, and quality of pharmaceutical compounds.
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]
-
United States Pharmacopeia. (n.d.). <761> Nuclear Magnetic Resonance. In USP-NF. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229–240. [Link]
-
Almac. (n.d.). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]
-
Simić, K., & Vitas, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 389–402. [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Introduction: Defining the Analytical Challenge
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization and quantification of intermediates are paramount. 2-(4-(4-Chlorophenoxy)phenyl)acetic acid (MW: 262.69 g/mol , Formula: C₁₄H₁₁ClO₃) is a significant compound, notably utilized as a key intermediate in the synthesis of pharmaceuticals like Asenapine, an atypical antipsychotic. Its purity and concentration directly impact the yield and safety profile of the final active pharmaceutical ingredient (API). Therefore, selecting an analytical method that offers unparalleled sensitivity, selectivity, and reliability is not just a technical choice but a foundational pillar of quality control and drug development.
This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on the gold standard: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will dissect the causality behind experimental choices, compare performance against viable alternatives, and provide actionable protocols grounded in scientific first principles.
Part 1: The Definitive Approach - High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification and unambiguous identification in complex matrices, LC-MS/MS is the undisputed method of choice. Its power lies in the synergistic combination of physical separation (LC) and mass-based detection (MS/MS), which provides orthogonal selectivity, drastically reducing the likelihood of interferences.
The Rationale Behind Ionization: Why Electrospray is King
The journey from a liquid sample to a gas-phase ion is the most critical step in LC-MS analysis. The molecular structure of this compound, featuring a terminal carboxylic acid group, makes it an ideal candidate for Electrospray Ionization (ESI).
-
Expertise in Action: The carboxylic acid proton is readily abstracted in solution, making the molecule polar and pre-disposed to forming a negative ion. ESI is a soft ionization technique that transfers these pre-formed solution-phase ions into the gas phase with minimal fragmentation.[1][2][3] By operating in Negative Ion Mode , we specifically target the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 261.04 (for the ³⁵Cl isotope). This approach is inherently more sensitive for acidic compounds than positive mode ionization.
-
Contrasting Alternatives:
-
Atmospheric Pressure Chemical Ionization (APCI): While also an atmospheric pressure technique, APCI is better suited for less polar, more volatile compounds and relies on gas-phase chemical reactions.[4] For a polar, non-volatile molecule like our analyte, ESI is significantly more efficient.
-
Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC).[2][5] It causes extensive fragmentation, which, while useful for structural elucidation of unknowns, is often detrimental for quantification as the molecular ion can be weak or absent.[5][6] Furthermore, it would require derivatization of the non-volatile carboxylic acid to make it amenable to GC.
-
Achieving Unimpeachable Selectivity: Tandem Mass Spectrometry (MS/MS)
A single stage of mass analysis can be susceptible to co-eluting isobaric interferences (compounds with the same mass). Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, provides a secondary layer of specificity.
-
The MRM Principle:
-
Q1 (Isolation): The first quadrupole is set to isolate only our precursor ion, the deprotonated molecule at m/z 261.04.
-
q2 (Fragmentation): The precursor ions are accelerated into the second quadrupole (the collision cell), which is filled with an inert gas (e.g., argon). Collisions induce fragmentation into characteristic product ions.
-
Q3 (Detection): The third quadrupole is set to detect only one or more of these specific product ions.
-
The transition from a specific precursor ion to a specific product ion is a unique chemical signature of the analyte, virtually eliminating false positives. Based on the fragmentation patterns of similar phenoxyacetic acids, we can predict key fragmentations.[7][8][9] For [M-H]⁻ at m/z 261.0, likely fragmentations involve the loss of the carboxyl group or cleavage at the ether linkage.
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Protocol: A Validated LC-MS/MS Method
This protocol is adapted from established methods for structurally similar compounds like 2,4-D and other chlorophenoxyacetic acids, ensuring a robust starting point for method development.[10][11][12]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Causality: SPE is chosen to remove matrix components (salts, proteins, etc.) that can interfere with ionization (ion suppression) and to concentrate the analyte, thereby improving sensitivity. A mixed-mode anion exchange cartridge is ideal for selectively retaining the acidic analyte.
-
Steps:
-
Condition an Oasis MAX cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the sample (e.g., reaction mixture diluted in water).
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide in water to remove neutral and basic impurities.
-
Wash the cartridge with 5 mL of methanol to remove non-polar impurities.
-
Elute the analyte with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
2. Liquid Chromatography Conditions
-
Causality: A C18 reversed-phase column is the workhorse for separating moderately polar compounds. The acidic mobile phase modifier (formic acid) ensures the carboxylic acid group is protonated, leading to better retention and peak shape on the C18 stationary phase.
-
Parameters:
-
Column: Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry Conditions
-
Causality: The parameters are optimized to maximize the signal for the specific precursor-to-product ion transitions of our analyte.
-
Parameters:
-
Ionization Mode: ESI, Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical, to be optimized):
-
Quantifier: 261.0 -> 127.0 (Corresponding to the 4-chlorophenolate ion)
-
Qualifier: 261.0 -> 161.0 (Corresponding to loss of the chlorophenoxy group)
-
-
Part 2: A Comparative Guide to Alternative Methodologies
While LC-MS/MS is superior, understanding the alternatives is crucial for labs with different equipment or for applications where its high sensitivity is not required.
Caption: Logic diagram for selecting the appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates compounds based on their interaction with the stationary phase, and detection is based on the absorption of UV light by the analyte's chromophores (the aromatic rings in our case).
-
Advantages: Robust, widely available, and less expensive than mass spectrometry. It is excellent for purity assessments of the bulk compound where concentrations are high.
-
Limitations: It suffers from significantly lower sensitivity and selectivity compared to MS. Any co-eluting impurity that absorbs at the same wavelength will interfere with quantification, a major problem in complex samples like reaction mixtures or biological matrices.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. Detection is then performed by a mass spectrometer.
-
Advantages: Offers excellent chromatographic resolution for volatile compounds.
-
Limitations: The primary drawback for our analyte is its non-volatile nature due to the carboxylic acid group. Analysis by GC-MS would mandate a chemical derivatization step (e.g., esterification) to make the molecule volatile. This adds time, potential for error, and complexity to the workflow.[14]
Performance at a Glance: A Quantitative Comparison
The following table summarizes the expected performance of each technique, with data extrapolated from methods for the closely related compound 2,4-D.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Quantification (LOQ) | ~0.1 µg/L[10] | ~10 µg/L[13][15] | ~0.1 µg/L[10] |
| Selectivity | Very High (based on m/z) | Low to Moderate | High (based on m/z) |
| Throughput | High | Moderate | Low (due to derivatization) |
| Matrix Effect Susceptibility | Moderate (Ion Suppression) | High (Interferences) | Low |
| Sample Prep Complexity | Moderate (SPE often needed) | Low to Moderate | High (Derivatization required) |
Part 3: The Cornerstone of Quality - Method Validation and Trust
A method is only as reliable as its validation. Any protocol, especially for use in a regulated environment, must be rigorously validated according to standards like those from the International Council for Harmonisation (ICH) or ISO/IEC 17025.[11] Key parameters to validate include:
-
Accuracy: How close the measured value is to the true value.
-
Precision: The reproducibility of measurements.
-
Linearity: The concentration range over which the signal is proportional to the amount of analyte.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Robustness: The method's resilience to small, deliberate variations in parameters.
Conclusion
For the analysis of this compound, LC-MS/MS operated in ESI negative mode with MRM detection offers an unparalleled combination of sensitivity and selectivity. It is the definitive tool for trace quantification in complex matrices, crucial for pharmacokinetic studies, impurity profiling, and environmental monitoring. While HPLC-UV serves as a robust alternative for high-concentration purity assays, and GC-MS is technically feasible with cumbersome derivatization, neither can match the performance of LC-MS/MS for the demanding applications typical in modern drug development. The choice of methodology must align with the analytical question being asked, but for questions requiring the highest degree of confidence and sensitivity, the answer is unequivocally LC-MS/MS.
References
- Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. (n.d.). Google Cloud.
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved January 12, 2026, from [Link]
-
Ionization Modes. (n.d.). University of Notre Dame. Retrieved January 12, 2026, from [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Retrieved January 12, 2026, from [Link]
-
Ionization Methods in Modern Mass Spectrometry. (2023). Pharma Focus Europe. Retrieved January 12, 2026, from [Link]
-
Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved January 12, 2026, from [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). United States Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
-
Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. PubMed. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
4-Chlorophenoxyacetic acid Spectrum. (2020). MassBank. Retrieved January 12, 2026, from [Link]
-
Determination of 4-chlorophenoxyacetic acid and 2, 4-dichlorophenoxyacetic acid in strawberry by liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 12, 2026, from [Link]
-
Multi-residue Method II for Agricultural Chemicals by LC-MS (Agricultural Products). (n.d.). Japanese Food Chemistry Research Foundation. Retrieved January 12, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved January 12, 2026, from [Link]
-
Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suryawanshi, V. B. (2021). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. Aayushi International Interdisciplinary Research Journal. Retrieved January 12, 2026, from [Link]
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. as.uky.edu [as.uky.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. massbank.eu [massbank.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Multi-Pronged Strategy for Validating the Biological Target of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Introduction
The journey of a small molecule from a chemical entity to a potential therapeutic agent is contingent on a deep, mechanistic understanding of its biological activity. A critical and often challenging milestone in this process is the identification and subsequent validation of its molecular target.[1][] This guide focuses on a strategic, multi-layered approach to deconvolute the biological target of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid , a compound primarily documented as a synthetic intermediate in the manufacturing of the atypical antipsychotic, Asenapine.[3]
While its role in synthesis is established, its intrinsic bioactivity and specific protein interactions remain largely unexplored. This presents a classic "phenotypic discovery" scenario where a compound's effect may be observed, but its mechanism of action is unknown.[4][5] The following guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, validate, and characterize the biological target of this, or any, novel bioactive small molecule. Our approach is built on a foundation of orthogonal, self-validating experimental systems, progressing logically from broad phenotypic effects to specific, quantifiable molecular interactions.
Phase 1: Phenotypic Screening and Hypothesis Generation
The logical inception point for a compound with an unknown mechanism is to characterize its effect on a biological system.[6][7] Phenotypic screening allows us to identify a measurable, disease-relevant cellular response, which then serves as the primary endpoint for subsequent target deconvolution efforts.[4] This "biology-first" strategy ensures that the target identification process is anchored to a tangible functional outcome.[5]
Rationale for Experimental Choice
We initiate this process with a broad cell viability screen across a diverse panel of human cancer cell lines. Cancer cell lines offer a wide range of genetic backgrounds and signaling pathway dependencies, increasing the probability of identifying a sensitive context. This approach is not only high-throughput but also provides immediate clues about potential underlying pathways (e.g., proliferation, apoptosis) that the compound may modulate.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Plating: Seed a panel of 20 human cancer cell lines (e.g., NCI-60 panel) in 96-well microplates at their empirically determined optimal densities and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Treat the cells with the compound dilutions and controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Readout: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model.
Data Presentation: Comparative IC₅₀ Values
The results of the screen are summarized to identify the most sensitive cell line(s), which will be prioritized for downstream target identification experiments.
| Cell Line | Histology | IC₅₀ (µM) [Hypothetical Data] |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Carcinoma | 45.2 |
| MV-4-11 | Acute Myeloid Leukemia | 1.8 |
| HCT116 | Colon Carcinoma | 22.5 |
| K-562 | Chronic Myeloid Leukemia | 2.5 |
| U-2 OS | Osteosarcoma | 78.1 |
| OVCAR-8 | Ovarian Carcinoma | 15.7 |
From this hypothetical data, the MV-4-11 and K-562 leukemia cell lines are identified as highly sensitive to the compound.
Phase 2: Unbiased Target Identification in a Validated Cellular Context
With a sensitive cell line identified (MV-4-11), the next crucial step is to determine which protein(s) the compound directly engages to elicit the observed cytotoxic effect. We will employ two complementary, label-free, and unbiased proteomic methods: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).[8][9] These methods are powerful because they detect physical drug-target interactions in a native biological context without requiring chemical modification of the compound, which could alter its binding properties.[10][11][12]
Comparison of Methodologies
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[8][13] By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry (MS-CETSA), one can identify proteins that are stabilized by the compound's presence.[12] Its key advantage is its ability to confirm target engagement within intact cells, providing high physiological relevance.[14][15]
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the phenomenon that ligand binding can protect a protein from proteolysis.[9][16] In a DARTS experiment, cell lysates are treated with the compound or a vehicle, and then subjected to limited digestion by a protease like pronase.[10][17] Proteins that bind the compound are shielded from digestion and will therefore be more abundant in the compound-treated sample when analyzed by mass spectrometry.[11]
Experimental Protocol: MS-CETSA
-
Cell Culture & Treatment: Culture MV-4-11 cells and treat with either 10 µM of this compound or vehicle (DMSO) for 2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Clarification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (100,000 x g for 20 min).
-
Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: For each identified protein, plot the soluble fraction as a function of temperature for both the compound-treated and vehicle-treated samples. Identify proteins that exhibit a significant thermal shift to the right (increased stability) in the presence of the compound.
Data Presentation: Summary of Putative Target Hits
A consolidated list of high-confidence hits from both orthogonal methods provides a strong basis for the next phase of validation.
| Protein Hit | Method | Fold Change / Thermal Shift | p-value [Hypothetical Data] | Putative Function |
| MAPK14 (p38α) | CETSA | +4.2 °C | 0.001 | Kinase, Stress Response |
| MAPK14 (p38α) | DARTS | 3.1-fold protection | 0.005 | Kinase, Stress Response |
| HSP90AA1 | CETSA | +2.1 °C | 0.045 | Chaperone Protein |
| NQO2 | DARTS | 2.5-fold protection | 0.021 | Oxidoreductase |
The hypothetical data strongly converges on MAPK14 (p38α), a well-known kinase involved in cellular stress and apoptosis, as the top candidate target.
Phase 3: Direct Target Validation and Affinity Quantification
The unbiased screens in Phase 2 generated a list of putative targets. Now, we must validate the direct physical interaction between the compound and the top candidate, MAPK14, and quantify its binding affinity. This step is essential to confirm that the observed stabilization is due to a direct binding event rather than an indirect downstream effect. We will use two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[18]
Comparison of Methodologies
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[18] By titrating the compound into a solution of the purified target protein, one can determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction in a single, label-free solution-based experiment.
-
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures changes in refractive index at the surface of a sensor chip.[18] The purified target protein is immobilized on the chip, and the compound is flowed over the surface. This allows for the precise measurement of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kᴅ) can be calculated.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify recombinant human MAPK14 protein to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein.
-
ITC Measurement: Load the purified MAPK14 protein (e.g., 20 µM) into the sample cell of the ITC instrument. Load the compound solution (e.g., 300 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while measuring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kᴅ, n, and ΔH.
Data Presentation: Comparative Binding Affinity Data
Consistent affinity values from two distinct biophysical methods provide very high confidence in the direct binding interaction.
| Method | Target Protein | Kᴅ (µM) [Hypothetical Data] | Stoichiometry (n) |
| ITC | MAPK14 | 0.85 | 1.05 |
| SPR | MAPK14 | 0.92 | N/A |
| ITC | Control Protein (BSA) | No Binding Detected | N/A |
Phase 4: Functional Validation - Linking Target Engagement to Cellular Phenotype
The final and most critical phase is to establish a causal link between the compound's binding to MAPK14 (Phase 3) and the induction of cell death in MV-4-11 cells (Phase 1).[19][20] This is achieved by genetically perturbing the target and observing whether this intervention alters the cells' sensitivity to the compound.
Rationale for Experimental Choice
Using RNA interference (siRNA) to specifically knock down the expression of MAPK14 is a rapid and effective way to test this causal link.[21] The central hypothesis is: if MAPK14 is the true target through which the compound exerts its cytotoxic effect, then reducing the amount of MAPK14 protein in the cells should make them more resistant to the compound, resulting in an increased IC₅₀ value. As an orthogonal approach, we will compare the phenotypic effect of our compound with a well-characterized, potent, and selective MAPK14 inhibitor.
Experimental Protocol: siRNA Knockdown and Viability Rescue
-
Transfection: Transfect MV-4-11 cells with either an siRNA specifically targeting MAPK14 mRNA or a non-targeting control (NTC) siRNA using a suitable transfection reagent.
-
Incubation for Knockdown: Incubate the cells for 48 hours to allow for the knockdown of the MAPK14 protein.
-
Verification of Knockdown: Harvest a subset of cells from each condition and confirm the reduction of MAPK14 protein levels via Western Blotting.
-
Cell Treatment: Re-plate the remaining transfected cells and treat them with a 10-point serial dilution of this compound, as described in Phase 1.
-
Viability Assessment: After 72 hours of compound treatment, measure cell viability using an ATP-based assay.
-
Data Analysis: Calculate and compare the IC₅₀ values for the compound in the NTC siRNA-treated cells versus the MAPK14 siRNA-treated cells. A significant rightward shift in the dose-response curve for the knockdown cells indicates on-target activity.
Data Presentation: IC₅₀ Shift Post-Target Knockdown
| Condition | Target Protein Level (vs. WT) | IC₅₀ of Compound (µM) [Hypothetical Data] | Fold Shift in IC₅₀ |
| Non-Targeting Control siRNA | 100% | 1.8 | 1.0 (Reference) |
| MAPK14 siRNA | <15% | 25.6 | 14.2 |
A >10-fold shift in the IC₅₀ upon target knockdown provides powerful evidence that the compound's cytotoxic effect is mediated through MAPK14.
Conclusion
This guide outlines a rigorous, four-phase workflow for the de novo identification and validation of the biological target for this compound. By systematically progressing from broad phenotypic screening to unbiased proteomic identification, direct biophysical validation, and finally, functional genetic confirmation, we can build a high-confidence, data-driven case for a specific mechanism of action. This integrated strategy, which relies on the comparison of orthogonal methods at each stage, is essential for mitigating risks and making informed decisions in the early stages of drug discovery. The convergence of evidence pointing towards MAPK14 in this hypothetical example illustrates how this framework can successfully transform a molecule of unknown function into a tool compound with a validated target, paving the way for further therapeutic exploration.
References
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience website. [Link]
-
Lomenick, B., et al. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [Link]
-
Wikipedia. (2023). Cellular thermal shift assay. Retrieved from Wikipedia. [Link]
-
Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from University College London website. [Link]
-
Pai, M.-Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-98. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Nordlund Lab. (n.d.). CETSA. Retrieved from Karolinska Institutet website. [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(5), 854-863. [Link]
-
Zhang, T., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5780. [Link]
-
Wikipedia. (2023). Phenotypic screening. Retrieved from Wikipedia. [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Retrieved from AntBio website. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from UKM website. [Link]
-
Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]
-
World Pharma Week. (2019). Target Identification & Phenotypic Screening. Retrieved from World Pharma Week website. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved from Sygnature Discovery website. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from Chemspace website. [Link]
-
Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from Technology Networks website. [Link]
-
WJBPHS. (2023). Target identification and validation in research. Retrieved from WJBPHS website. [Link]
-
Potel, C. M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622(7984), 846-854. [Link]
-
ResearchGate. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. Retrieved from ResearchGate. [Link]
-
Wang, Y., et al. (2011). Identification of Drug Targets in vitro and in Living Cells by Soluble Nanopolymer-based Proteomics. Journal of Proteome Research, 10(4), 1626-1636. [Link]
-
Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(2), 106-113. [Link]
-
PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from National Center for Biotechnology Information website. [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. innospk.com [innospk.com]
- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 5. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. CETSA [cetsa.org]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 17. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. antbioinc.com [antbioinc.com]
- 19. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 20. wjbphs.com [wjbphs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Technical Guide to 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid and Its Analogs for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid and its structural analogs. As a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine, the parent compound holds significant interest.[1] This document explores its known biological activities and compares them with those of its derivatives, offering a scientific foundation for researchers in drug development and medicinal chemistry. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for relevant assays.
Introduction: The Significance of the Diaryl Ether Acetic Acid Scaffold
The diaryl ether motif is a prevalent scaffold in medicinal chemistry, known for its conformational flexibility and ability to interact with a variety of biological targets. When coupled with an acetic acid moiety, this structure gives rise to a class of compounds with a broad spectrum of pharmacological activities. This compound serves as a quintessential example, primarily recognized for its role in the synthesis of Asenapine, an antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1]
The therapeutic potential of this scaffold extends beyond antipsychotic activity, with analogs demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[2] Understanding the subtle structural modifications that dictate these diverse biological outcomes is paramount for designing novel therapeutics with improved efficacy and selectivity. This guide aims to elucidate these relationships through a comparative lens.
Synthesis of this compound and Analogs
The synthesis of this compound typically involves a copper-catalyzed Ullmann condensation. A general approach involves the reaction of a substituted phenol with an o-halophenylacetic acid derivative.
General Synthesis Workflow:
Caption: General workflow for the synthesis of 2-(4-(phenoxy)phenyl)acetic acid analogs.
Comparative Biological Activities
Antipsychotic-Related Activity: Targeting Dopamine and Serotonin Receptors
Asenapine, the final product derived from this compound, exhibits high affinity for a multitude of dopamine and serotonin receptors, which is believed to be central to its antipsychotic efficacy.[1][3] A critical aspect of this guide is to compare the receptor binding profiles of the parent compound and its analogs. While direct comparative data for these precursors is limited, we can infer potential activities based on the profile of Asenapine and related diaryl ether compounds.
Table 1: Receptor Binding Affinities (Ki, nM) of Asenapine [1]
| Receptor | Ki (nM) | Receptor | Ki (nM) |
| Serotonin Receptors | Dopamine Receptors | ||
| 5-HT1A | 2.5 | D1 | 1.4 |
| 5-HT1B | 4.0 | D2 | 1.3 |
| 5-HT2A | 0.06 | D3 | 0.42 |
| 5-HT2B | 0.16 | D4 | 1.1 |
| 5-HT2C | 0.03 | ||
| 5-HT5 | 1.6 | ||
| 5-HT6 | 0.25 | ||
| 5-HT7 | 0.13 |
This table showcases the target profile for which analogs of this compound could be optimized.
Anti-inflammatory Activity: COX Inhibition
Certain analogs of the diaryl ether acetic acid scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Comparative COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives
| Compound | Substitution | COX-2 IC50 (µM) |
| Analog A | 4-Bromo on phenoxy ring, para-chloro on phenyl ring | 0.06 ± 0.01 |
| Analog B | 4-Bromo on phenoxy ring, para-methyl on phenyl ring | 0.07 ± 0.01 |
| Analog C | 4-Bromo on phenoxy ring, unsubstituted phenyl ring | 0.08 ± 0.01 |
| Analog D | Unsubstituted phenoxy ring, para-chloro on phenyl ring | 0.13 ± 0.06 |
| Analog E | Unsubstituted phenoxy ring, para-methyl on phenyl ring | 0.37 ± 0.06 |
| Analog F | Unsubstituted phenoxy ring, unsubstituted phenyl ring | 0.97 ± 0.06 |
Data synthesized from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.
The data suggests that halogen substitutions, particularly bromine on the phenoxy ring and chlorine on the phenyl ring, significantly enhance COX-2 inhibitory activity.
Antimicrobial Activity
The phenoxyacetic acid backbone is present in a number of compounds with demonstrated antimicrobial properties. The activity is influenced by the nature and position of substituents on the aromatic rings.
Table 3: Antimicrobial Activity of Phenoxyacetic Acid Analogs
| Compound | Target Organism | Activity Metric | Result |
| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | Staphylococcus aureus | - | Good antibacterial activity |
| Para-bromophenoxyacetic acid | Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, Trichoderma | Zone of Inhibition | Notable inhibitory effects |
| Phenylacetic acid | Staphylococcus aureus, Escherichia coli, Candida albicans | - | Antimicrobial activity |
Experimental Protocols
Serotonin 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
Workflow for 5-HT2A Receptor Binding Assay:
Caption: Workflow for a typical 5-HT2A receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.
-
Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-10 µg of protein).
-
[3H]Ketanserin at a concentration near its Kd (e.g., 1-2 nM).
-
Varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, include a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.
Workflow for Broth Microdilution Assay:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Media Preparation: Use a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Structure-Activity Relationship (SAR) Insights and Future Directions
The collective data on this compound and its analogs reveal several key SAR trends:
-
Antipsychotic Activity: While direct data on the precursors is sparse, the high affinity of Asenapine for multiple 5-HT and dopamine receptors suggests that the diaryl ether acetic acid scaffold is a promising starting point for novel CNS-active agents. The specific substitution patterns that confer high affinity and selectivity for these receptors warrant further investigation.
-
Anti-inflammatory Activity: Halogenation of the aromatic rings appears to be a critical determinant of COX-2 inhibitory potency. This provides a clear direction for the optimization of analogs with anti-inflammatory applications.
-
Antimicrobial Activity: The antimicrobial spectrum and potency are also heavily influenced by the nature and position of substituents. Further exploration of a wider range of substitutions is needed to develop potent and broad-spectrum antimicrobial agents from this class.
Future research should focus on:
-
Systematic Analog Synthesis and Screening: A focused library of this compound analogs with systematic variations in the substituents on both phenyl rings should be synthesized.
-
Comprehensive Pharmacological Profiling: This library should be screened against a panel of dopamine and serotonin receptors to identify compounds with potential antipsychotic activity.
-
Mechanism of Action Studies: For the most potent and selective compounds, further studies should be conducted to elucidate their precise mechanisms of action.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the this compound scaffold to develop novel therapeutics for a range of diseases.
References
-
Mechanism of Action and Pharmacodynamics of Asenapine. Psychopharmacology Institute. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms. Psychopharmacology (Berl). [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. [Link]
-
Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. [Link]
-
Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology. [Link]
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
Sources
A Guide to Cross-Validation of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid Activity in Biochemical and Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
This compound is a molecule of significant interest in drug discovery, sharing structural similarities with compounds known for their anti-inflammatory properties and ability to modulate metabolic pathways. Specifically, its backbone is reminiscent of fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), and other derivatives that have shown activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2][3] PPARs are key nuclear receptors that regulate lipid and glucose metabolism and inflammation, making them attractive therapeutic targets.[4][5][6]
Given this structural context, it is plausible that this compound possesses a dual-activity profile, functioning as both an anti-inflammatory agent and a PPAR agonist. However, relying on a single assay can provide a limited or even misleading picture of a compound's biological effects. Cross-validation across different assay platforms is therefore not just a recommendation but a critical step to robustly characterize its mechanism of action, potency, and potential therapeutic applications.
This guide provides a framework for the cross-validation of this compound's activity, detailing the rationale and methodology for a panel of selected assays. We will explore a biochemical assay targeting a key inflammatory enzyme and two distinct cell-based assays to probe its effects on cellular signaling pathways related to inflammation and metabolic control.
The Rationale for a Multi-Assay Approach
A single biological assay provides a single data point in a complex biological system. To build a comprehensive and trustworthy profile of a compound, we must triangulate data from orthogonal assays. This approach is fundamental to establishing scientific rigor and is built on the following principles:
-
Mechanism Deconvolution : Does the compound act directly on a purified enzyme, or does its activity depend on a complex cellular environment? Comparing a biochemical assay (e.g., COX-2 inhibition) with a cell-based assay (e.g., cytokine release) can distinguish direct enzymatic inhibition from broader cellular effects.
-
Confirmation of On-Target Effects : If a compound is hypothesized to be a PPAR agonist, a reporter assay can confirm direct engagement and activation of the receptor. This on-target activity can then be correlated with a functional cellular outcome, such as the suppression of inflammatory markers.
-
Revealing Polypharmacology : A compound may have multiple mechanisms of action. By testing in mechanistically distinct assays, we can uncover this "polypharmacology," which can be advantageous for treating complex diseases but also important for understanding potential side effects. The interplay between PPAR activation and inflammatory pathways is a prime example, where agonists of PPARα and PPARγ are known to exert anti-inflammatory effects.[4][7]
The following diagram illustrates the logical workflow for the proposed cross-validation strategy.
Caption: Workflow for cross-validating the dual activities of the target compound.
Assay 1: PPARγ Transactivation Assay (Cell-Based)
This assay directly measures the ability of this compound to activate the PPARγ nuclear receptor. We utilize a reporter gene system where the ligand-binding domain of PPARγ is fused to a GAL4 DNA-binding domain. Upon activation by a ligand, this fusion protein drives the expression of a luciferase reporter gene.
Experimental Protocol
-
Cell Culture and Transfection :
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with a PPARγ-GAL4 receptor expression plasmid and a luciferase reporter plasmid (e.g., pGL4.35 with 9x GAL4 UAS) using a suitable transfection reagent.[8]
-
-
Compound Treatment :
-
Luciferase Assay :
-
After a 16-24 hour incubation with the compounds, the cells are lysed.
-
Luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
-
The relative light units (RLU) are normalized to the vehicle control.
-
Data Interpretation
The results are plotted as a dose-response curve, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated. This provides a quantitative measure of the compound's potency as a PPARγ agonist.
Assay 2: COX-2 Inhibition Assay (Biochemical)
This assay determines if the compound can directly inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade responsible for prostaglandin synthesis.[11]
Experimental Protocol
This protocol is based on a fluorometric COX-2 inhibitor screening kit.[12][13]
-
Reagent Preparation :
-
Reconstitute human recombinant COX-2 enzyme, COX probe, and other kit components as per the manufacturer's instructions.
-
Prepare a 10X working solution of the test compound and the positive control (e.g., Celecoxib) in the provided assay buffer.[12]
-
-
Assay Setup :
-
In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor, positive control, or assay buffer (for enzyme control).
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well, followed by 10 µL of the diluted COX-2 enzyme.
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[13]
-
Data Interpretation
The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition is calculated for each concentration of the test compound relative to the enzyme control. An IC50 value (the concentration that inhibits 50% of the enzyme's activity) is then determined from the dose-response curve.
Assay 3: TNF-α Secretion in LPS-Stimulated Macrophages (Cell-Based)
This assay provides a functional measure of the compound's anti-inflammatory activity in a cellular context. It assesses the ability of the compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[14][15]
Experimental Protocol
-
Cell Culture and Differentiation :
-
THP-1 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate them into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Compound Treatment and Stimulation :
-
The differentiated cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α secretion.[14] Dexamethasone can be used as a positive control.
-
-
TNF-α Quantification (ELISA) :
Data Interpretation
The amount of TNF-α secreted is measured for each compound concentration and compared to the LPS-stimulated control. The IC50 value for the inhibition of TNF-α secretion is calculated. This reflects the compound's ability to suppress a key inflammatory pathway in a relevant immune cell type.
Comparative Data Analysis
To effectively cross-validate the compound's activity, the quantitative data from all three assays should be summarized and compared. The following table presents a hypothetical but realistic dataset for this compound and relevant controls.
| Compound | PPARγ Transactivation (EC50, µM) | COX-2 Inhibition (IC50, µM) | TNF-α Secretion Inhibition (IC50, µM) |
| This compound | 5.2 | 15.8 | 8.5 |
| Rosiglitazone | 0.1 | >100 | 25.4 |
| Celecoxib | >100 | 0.05 | 0.1 |
Interpretation of Hypothetical Results
-
The compound shows moderate potency as a PPARγ agonist (EC50 = 5.2 µM).
-
It directly inhibits the COX-2 enzyme, although with lower potency (IC50 = 15.8 µM) than the selective inhibitor Celecoxib.
-
Crucially, its potency in inhibiting TNF-α secretion in macrophages (IC50 = 8.5 µM) is greater than its direct COX-2 inhibition but correlates reasonably well with its PPARγ agonist activity.
This pattern suggests a dual mechanism of action. The anti-inflammatory effect observed in the macrophage assay is likely a result of both direct COX-2 inhibition and PPARγ-mediated anti-inflammatory signaling, a known downstream effect of PPAR activation.[18]
The following diagram illustrates the proposed dual mechanism of action.
Caption: Proposed dual mechanism of action for the target compound.
Conclusion
This guide outlines a robust, multi-assay strategy for the cross-validation of this compound's biological activity. By integrating a biochemical assay with two distinct, mechanistically informative cell-based assays, researchers can build a comprehensive profile of the compound. This approach allows for the confident determination of its potency as both a PPARγ agonist and an anti-inflammatory agent, elucidating a potential dual mechanism of action. Such a thorough, cross-validated understanding is essential for advancing promising compounds through the drug discovery pipeline.
References
-
Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. (2008). Journal of Medicinal Chemistry. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Visualized Experiments. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. (1977). Journal of Medicinal Chemistry. Available at: [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). ASSAY and Drug Development Technologies. Available at: [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry. Available at: [Link]
-
Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences. Available at: [Link]
-
Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. Indigo Biosciences. Available at: [Link]
-
Human Peroxisome Proliferator-Activated Receptor Assays PANEL. Indigo Biosciences. Available at: [Link]
-
Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). (1976). Agents and Actions. Available at: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Pharmaceuticals. Available at: [Link]
-
Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (2014). RSC Advances. Available at: [Link]
-
[Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. (1975). Bollettino Chimico Farmaceutico. Available at: [Link]
-
Production of TNF-α in macrophage-like cells in vitro. ResearchGate. Available at: [Link]
-
A cellular model of inflammation for identifying TNF-α synthesis inhibitors. (2011). Drug Design, Development and Therapy. Available at: [Link]
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1976). Journal of Medicinal Chemistry. Available at: [Link]
-
Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control. (2002). The Journal of Immunology. Available at: [Link]
-
Significance of anti-inflammatory effects of PPARγ agonists?. (2005). Gut. Available at: [Link]
-
Parsing the Role of PPARs in Macrophage Processes. (2020). Frontiers in Immunology. Available at: [Link]
-
The peroxisome proliferator-activated receptors in cardiovascular diseases: experimental benefits and clinical challenges. (2015). British Journal of Pharmacology. Available at: [Link]
-
Principal mechanisms responsible for the anti-inflammatory activity of PPARs. ScienceDirect. Available at: [Link]
-
Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. (2009). Molecular Pharmacology. Available at: [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). Oncotarget. Available at: [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). Oncotarget. Available at: [Link]
Sources
- 1. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 7. The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Independent Verification of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine, is a compound of significant interest in pharmaceutical development.[1] The purity and structural integrity of this precursor are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for the independent verification of research findings related to this compound, offering detailed protocols for its analytical characterization and a comparative analysis of its potential biological activities against relevant alternatives. By adhering to rigorous scientific principles and established standards, researchers can ensure the reliability and reproducibility of their findings.
Section 1: Independent Verification of Chemical Identity and Purity
The cornerstone of any research involving a chemical entity is the unambiguous confirmation of its structure and purity. This section outlines a suite of analytical techniques that, when used in concert, provide a high degree of confidence in the identity and quality of this compound. The methodologies presented are based on established principles for the analysis of phenoxyacetic acid derivatives and are designed to be self-validating.[2][3]
Spectroscopic Analysis
Spectroscopic methods provide fingerprint-level information about the molecular structure of a compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum: While experimental spectra for this specific compound are not widely published, a predicted ¹H NMR spectrum can be extrapolated from the analysis of its structural components: the 4-chlorophenoxy group, the disubstituted benzene ring, and the acetic acid moiety.
-
Aromatic Protons (8H): A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm. The protons on the 4-chlorophenoxy ring will likely appear as two doublets (an AA'BB' system). The protons on the central phenyl ring will also exhibit a complex splitting pattern due to their chemical non-equivalence.
-
Methylene Protons (2H): A singlet is expected around δ 3.6 ppm for the -CH₂- group of the acetic acid moiety.
-
Carboxylic Acid Proton (1H): A broad singlet, which is exchangeable with D₂O, is anticipated downfield, typically above δ 10.0 ppm.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: Expected around δ 175-180 ppm.
-
Aromatic Carbons: A series of signals between δ 115-160 ppm. The carbon atoms attached to oxygen and chlorine will be shifted accordingly.
-
Methylene Carbon: Expected around δ 40 ppm.
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z 262.04, corresponding to the molecular weight of the compound (C₁₄H₁₁ClO₃). The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio) should be observed.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, m/z 45), and cleavage of the ether bond.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.
A validated, stability-indicating HPLC method is crucial for quality control.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar organic acids. |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | The organic modifier allows for the elution of the compound, while the acid suppresses the ionization of the carboxylic acid group, leading to better peak shape. A gradient is recommended to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 225 nm and 275 nm | The aromatic rings will have strong UV absorbance. Monitoring at multiple wavelengths can help in identifying impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
For volatile impurities or for the analysis of the compound after derivatization.
Table 2: Proposed GC-MS Method Parameters (after derivatization)
| Parameter | Recommended Conditions | Rationale |
| Derivatization | Methylation with diazomethane or silylation with BSTFA | To increase the volatility of the carboxylic acid for GC analysis. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 280 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min | To achieve good separation of the analyte from potential impurities. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 50-500 | Standard conditions for GC-MS analysis. |
Section 2: Comparative Analysis of Biological Activity
While this compound is primarily known as a synthetic intermediate, its structural similarity to other biologically active phenoxyacetic acid derivatives suggests it may possess intrinsic biological activity.[4][5] This section provides a comparative analysis of its predicted biological profile against two relevant compounds: 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, and an alternative precursor in a different synthetic route to Asenapine.
Predicted Biological Profile of this compound
Given its structure, the following biological activities can be predicted:
-
Potential for Cytotoxicity: Many phenoxyacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][6] The presence of the chlorophenoxy group may contribute to this activity.
-
Potential for Neuroactivity: As a precursor to the antipsychotic drug Asenapine, it is plausible that this molecule may have some affinity for CNS receptors, although likely with much lower potency than the final drug.[7]
-
Herbicidal Activity: The phenoxyacetic acid scaffold is a classic feature of auxin-mimicking herbicides.[8]
Comparator 1: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is a well-characterized herbicide that acts as a synthetic auxin, causing uncontrolled growth in broadleaf weeds.[9]
Table 3: Comparison of this compound and 2,4-D
| Feature | This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Structure | Contains a single chlorine atom on a phenoxy group linked to another phenyl ring. | Contains two chlorine atoms directly on the phenyl ring of the phenoxyacetic acid core. |
| Primary Application | Pharmaceutical intermediate.[1] | Herbicide.[9] |
| Predicted Biological Activity | Potential cytotoxicity and neuroactivity.[6][7] | Potent herbicidal activity, known endocrine disruptor, and potential for neurotoxicity at high doses.[8][10] |
| Rationale for Comparison | To evaluate the potential for off-target herbicidal or toxicological effects based on the shared phenoxyacetic acid scaffold. |
Comparator 2: Alternative Asenapine Precursor
Several synthetic routes to Asenapine exist.[11][12] One common alternative involves the use of 2-chlorophenylacetic acid and 4-chlorophenol in an Ullmann condensation.[13]
Table 4: Comparison of Synthetic Intermediates for Asenapine
| Feature | This compound | 2-Chlorophenylacetic Acid |
| Role in Synthesis | A later-stage intermediate in some synthetic routes.[11] | An early-stage starting material in other routes.[13] |
| Structural Complexity | More complex, containing the core diphenyl ether structure. | Simpler, a basic building block. |
| Implications for Synthesis | Its formation is a key step in building the dibenzo-oxepino ring system of Asenapine. | Used to construct the phenylacetic acid portion of the target molecule. |
| Rationale for Comparison | To highlight different strategies in the synthesis of Asenapine and the varying complexity of the intermediates involved. |
Section 3: Experimental Protocols
To ensure the reproducibility of research findings, detailed and unambiguous experimental protocols are essential. The following are step-by-step methodologies for the key analytical techniques discussed in this guide. These protocols are based on established methods for similar compounds and should be validated for the specific compound of interest.[2][3][14][15]
Protocol for HPLC-UV Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample to be analyzed to obtain a final concentration within the range of the working standards.
-
Dissolve and dilute with the same solvent used for the standard solutions.
-
-
Chromatographic Conditions:
-
Inject 10 µL of the standard and sample solutions.
-
Run a gradient elution as follows: 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
Monitor the eluent at 225 nm and 275 nm.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa or MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Section 4: Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Predicted Biological Activity Comparison
Caption: Comparative overview of predicted and known biological activities.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]
-
Genotoxic effect of substituted phenoxyacetic acids. PubMed. Available at: [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH. Available at: [Link]
-
A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. PubMed. Available at: [Link]
-
Asenapine Synthesis. Scribd. Available at: [Link]
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. PubMed. Available at: [Link]
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available at: [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central. Available at: [Link]
-
a rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. Journal of Applied Pharmaceutical Science. Available at: [Link]
- New process for synthesis of asenapine. Google Patents.
-
Total Asymmetric Synthesis of (+)-Asenapine. ResearchGate. Available at: [Link]
-
Asymmetric total synthesis of (+)-asenapine. PubMed. Available at: [Link]
-
ACS Research Data Guidelines. ACS Publications. Available at: [Link]
-
The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
PROCESS FOR PRODUCING INTERMEDIATE OF ASENAPINE SYNTHESIS. WIPO Patentscope. Available at: [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Phenoxyacetic acids: separation and quantitative determination. PubMed. Available at: [Link]
-
AOAC_Comparison of Two Methods of Analysis of Organic Acids. EurofinsUS.com. Available at: [Link]
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available at: [Link]
-
Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. Available at: [Link]
-
Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]
-
Recommendations and Technical Reports. IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]
-
Official Methods of Analysis, 22nd Edition (2023). AOAC International. Available at: [Link]
-
1H NMR Predictor. PROSPRE. Available at: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]
-
NMR Predictor. Chemaxon Docs. Available at: [Link]
-
How to predict IR Spectra? ResearchGate. Available at: [Link]
-
2,4-Dichlorophenoxyacetic acid intoxication increases its accumulation within the brain. PubMed. Available at: [Link]
-
Analysis of Organic Acids. ResearchGate. Available at: [Link]
-
Official Methods of Analysis of AOAC INTERNATIONAL (22nd Edition). Oxford Academic. Available at: [Link]
-
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. Available at: [Link]
-
Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Available at: [Link]
-
Infrared spectra prediction. Cheminfo.org. Available at: [Link]
-
The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). ResearchGate. Available at: [Link]
-
Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. PubMed. Available at: [Link]
Sources
- 1. media.iupac.org [media.iupac.org]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. californiaagriculture.org [californiaagriculture.org]
- 10. 2,4-Dichlorophenoxyacetic acid intoxication increases its accumulation within the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. medkoo.com [medkoo.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. japsonline.com [japsonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid (CAS No: 25563-04-6). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Disclaimer: This guide is based on established safety protocols and regulatory standards. However, waste generators must always consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, as these may vary.[1][2]
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks associated with this compound dictate the necessary handling and disposal precautions.
Key Hazards Summary
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3][4] | Requires the use of protective gloves and a lab coat to prevent direct contact during handling and disposal. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[3][4] | Mandates the use of safety goggles with side-shields to prevent eye exposure from dust or accidental splashes. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[5] | Reinforces the need for strict hygiene; no eating, drinking, or smoking in the lab.[6] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[5][7] | Prolonged or repeated contact should be avoided. Contaminated clothing must be removed and washed before reuse. |
| Aquatic Hazard, Long-term (Category 4) | H413: May cause long lasting harmful effects to aquatic life.[3] | This is a critical disposal directive. Environmental release must be strictly avoided. Drain disposal is prohibited.[3][7] |
The compound's classification as an environmental hazard is the most significant factor governing its disposal. The potential for long-term harm to aquatic ecosystems necessitates that it be managed as a chemical hazardous waste, ensuring it does not enter sewer systems or waterways.[3][7]
Personnel Protection and Engineering Controls
Prior to handling or preparing this compound for disposal, the following engineering controls and personal protective equipment (PPE) must be in place.
-
Engineering Controls :
-
Ventilation : Always handle the solid compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the risk of inhaling fine dust particles.[3][4]
-
Safety Stations : An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or an equivalent standard.[3]
-
Hand Protection : Use chemically resistant protective gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[3]
-
Body Protection : Wear a standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]
-
Respiratory Protection : If dust formation is unavoidable and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be required. Consult your institution's EHS department for proper respirator selection and fit-testing.[3]
-
Step-by-Step Disposal Protocol
All chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[8] The disposal of this compound must follow a structured hazardous waste management process.
Step 1: Waste Identification and Segregation This compound is a solid chlorinated organic acid. It must be segregated as a solid chemical waste.
-
Do Not Mix : Do not combine this waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents, to prevent unforeseen chemical reactions.[8]
-
Segregation Rationale : Proper segregation is a cornerstone of safe laboratory practice. It prevents dangerous reactions within waste containers and simplifies the final disposal process for EHS personnel or licensed contractors.
Step 2: Proper Containerization
-
Primary Container : If possible, dispose of the solid chemical in its original manufacturer's container.[9]
-
Alternative Container : If the original container is not available, use a new, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap). The container must be clean, dry, and in good condition to prevent leaks or ruptures.[10][11]
-
Headroom : Do not fill the container completely. Leave at least 10% of headspace (one-inch) to allow for potential expansion.[10][11]
-
Closure : Keep the waste container securely capped at all times, except when adding waste.[10]
Step 3: Hazardous Waste Labeling Proper labeling is a regulatory requirement and essential for safety.
-
The label must be securely affixed to the container and clearly visible.[10]
-
The following information is mandatory:
-
The words "Hazardous Waste ".[10]
-
The full chemical name: "This compound " (no formulas or abbreviations).[10]
-
A clear statement of the associated hazards: "Irritant, Toxic, Environmental Hazard ".[10]
-
The date when the container is first used for waste accumulation and the date it becomes full.[10]
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This is an area at or near the point of waste generation and under the control of the laboratory personnel.[10] A designated portion of a benchtop or a cabinet is suitable.
-
Secondary Containment : The primary waste container must be placed within a secondary container, such as a chemical-resistant tray or tub.[8][9] The secondary container must be large enough to hold 110% of the volume of the primary container to contain any potential leaks or spills.[9]
-
Inspection : The SAA must be inspected weekly for any signs of leakage or container degradation.[10]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office to request a hazardous waste pickup.[8][10]
-
Professional Disposal : Never attempt to dispose of this chemical through regular trash or by incineration yourself. It must be handled by a licensed hazardous waste disposal facility that can manage chlorinated organic compounds in accordance with EPA regulations.[4][12][13]
Emergency Procedures: Spill Management
In the event of a small-scale spill of solid this compound, follow these steps:
-
Ensure Safety : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[3]
-
Wear PPE : Don the appropriate PPE as described in Section 2, including gloves, safety goggles, and a lab coat.
-
Containment : Prevent the solid from becoming airborne. Avoid creating dust.[7][12] Do not add water.
-
Clean-up : Carefully sweep or scoop the spilled solid material into a designated hazardous waste container.[12] Use absorbent pads for any remaining fine particles.
-
Decontamination : Clean the spill area with a suitable solvent (consult the SDS or EHS), followed by soap and water.
-
Disposal : The collected spill debris and cleaning materials must be disposed of as hazardous waste. Label the container appropriately and place it in the SAA.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services.
- Echemi. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid Safety Data Sheets.
- MedChemExpress. (2024, April 23). 2-(4-Chloro-phenoxy)-phenylacetic acid-SDS.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - 4-Chlorophenylacetic acid.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet - Acetic Acid.
- CDH Fine Chemical. (n.d.). 2,4-DICHLOROPHENOXY ACETIC ACID CAS No 94-75-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cayman Chemical. (2025, November 21). Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet - 2,4-Dichlorophenoxyacetic acid.
- CPAchem. (2023, November 14). Safety data sheet - 4-Chlorophenoxyacetic acid.
- Pathirathna, K. A. S., et al. (2018). Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA)
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetic Acid. Retrieved from New Jersey Department of Health website.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%.
Sources
- 1. acs.org [acs.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. vumc.org [vumc.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. uwm.edu [uwm.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
In the dynamic landscape of drug development and scientific research, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, a compound that, like many chlorinated organic acids, requires meticulous handling to ensure personnel safety and experimental integrity. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this compound confidently and responsibly, from initial handling to final disposal.
Understanding the Hazard Profile
This compound (CAS No: 25563-04-6) is a solid substance that presents several potential hazards.[1] According to available safety data sheets (SDS), it is classified as a skin and eye irritant.[1] Some data also suggests it may be harmful if swallowed and could cause an allergic skin reaction.[2] Furthermore, long-term harmful effects on aquatic life are a consideration, necessitating careful disposal procedures.[1]
Key Hazard Statements:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May be harmful if swallowed.[2]
-
May cause an allergic skin reaction.[2]
-
May cause long-lasting harmful effects to aquatic life.[1]
Given these hazards, a robust personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical component of your laboratory's safety protocol.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE, which should be considered the minimum requirement.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or a face shield | Must conform to EN166 (EU) or NIOSH (US) standards. This is critical to protect against splashes and airborne particles of the solid compound.[1][3] |
| Hand Protection | Chemically resistant gloves | Full Contact: Butyl rubber or nitrile rubber with a minimum thickness of 0.3 mm to 0.4 mm is recommended for prolonged handling.[3][4] Always consult the glove manufacturer's specific chemical resistance data. |
| Skin and Body Protection | Laboratory coat or impervious clothing | A lab coat is the minimum requirement to protect skin and clothing.[5] For tasks with a higher risk of splashes or aerosol generation, consider disposable sleeves taped to gloves. |
| Respiratory Protection | Air-purifying respirator (if required by risk assessment) | While not always mandatory for handling small quantities in a well-ventilated area, a respirator with appropriate cartridges (e.g., P95 or ABEK-P2) should be available.[4] It is crucial if dust or aerosols are generated. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when weighing or transferring the solid, to prevent inhalation of any dust particles.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary PPE is correctly donned and all equipment (spatulas, weigh boats, glassware) is clean and readily available.
2. Handling the Compound:
-
Avoid Dust Formation: This compound is a solid, so care must be taken to avoid creating dust when transferring it.[4] Use a spatula to gently handle the material.
-
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[4]
3. Post-Handling Procedures:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]
Visualizing the Handling Workflow
The following diagram illustrates the key decision points and steps in the safe handling of this compound.
Caption: Workflow for Safe Handling
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the responsible management of this compound.
1. Waste Segregation:
-
Solid Waste: Any unused solid compound, as well as disposable materials heavily contaminated with it (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[5] Do not pour this waste down the drain, as it may be harmful to aquatic life.[1]
-
Contaminated Glassware: Reusable glassware should be decontaminated. A preliminary rinse with an appropriate solvent (collected as hazardous waste) followed by a thorough washing with soap and water is recommended.
2. Disposal Procedures:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Work with your institution's Environmental Health and Safety (EHS) department to arrange for the proper pickup and disposal of the hazardous waste containers.
By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a safer and more productive research environment.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
